Product packaging for Vestipitant(Cat. No.:CAS No. 334476-46-9)

Vestipitant

Cat. No.: B1683824
CAS No.: 334476-46-9
M. Wt: 491.4 g/mol
InChI Key: SBBYBXSFWOLDDG-JLTOFOAXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vestipitant is a potent and selective neurokinin-1 (NK1) receptor antagonist developed by GlaxoSmithKline. It is a valuable compound for preclinical and clinical research, particularly in the fields of neuropharmacology and psychiatry. Its primary mechanism of action involves high-affinity antagonism of the NK1 receptor, which is the main receptor for the neurotransmitter substance P. This interaction is key in modulating pathways related to emesis, stress, and emotional processing. Research indicates this compound has broad application in studying antiemetic therapies. A clinical study demonstrated its efficacy was non-inferior to ondansetron for treating breakthrough postoperative nausea and vomiting (PONV), with evidence suggesting it may be superior in reducing episodes of emesis and retching . Beyond emesis, this compound has been investigated for central nervous system disorders. A randomized, double-blind, placebo-controlled study showed that a 15 mg dose significantly improved sleep maintenance in patients with primary insomnia, reducing wakefulness after sleep onset and increasing total sleep time without next-day cognitive impairment . Its potential anxiolytic properties and utility in researching tinnitus are also areas of active scientific interest . This profile makes this compound a crucial research tool for elucidating the role of the NK1 receptor and substance P in various physiological and pathophysiological processes. For research use only. Not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24F7N3O B1683824 Vestipitant CAS No. 334476-46-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

334476-46-9

Molecular Formula

C23H24F7N3O

Molecular Weight

491.4 g/mol

IUPAC Name

(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C23H24F7N3O/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3/t14-,20-/m1/s1

InChI Key

SBBYBXSFWOLDDG-JLTOFOAXSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Appearance

Solid powder

Other CAS No.

334476-46-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW597599;  GW 597599;  GW-597599;  Vestipitant

Origin of Product

United States

Foundational & Exploratory

The Discovery and Chemical Synthesis of Vestipitant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Vestipitant (also known as GW597599) is a potent and selective neurokinin-1 (NK1) receptor antagonist developed by GlaxoSmithKline.[1][2] Initially investigated for the treatment of anxiety and depression, its clinical development has also explored its potential in treating insomnia, tinnitus, and chemotherapy-induced nausea and vomiting.[1][3] This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound, detailing its pharmacological profile, the signaling pathway it modulates, and the experimental protocols for its synthesis and evaluation.

Discovery and Rationale

The development of this compound emerged from a focused drug discovery program at GlaxoSmithKline aimed at identifying novel, drug-like NK1 receptor antagonists.[1] The scientific rationale was centered on the established role of the NK1 receptor and its endogenous ligand, Substance P, in mediating responses to stress, anxiety, and pain. The discovery process involved the chemical exploration of N-phenylpiperazine analogues, with a specific goal of maximizing in vitro affinity for the NK1 receptor while optimizing the pharmacokinetic profile for oral administration and central nervous system (CNS) penetration.

Through systematic structure-activity relationship (SAR) studies, a series of C-phenylpiperazine derivatives were synthesized and evaluated. This effort led to the identification of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide, later named this compound, as a lead candidate. This compound demonstrated high affinity for the human NK1 receptor and potent functional antagonism, coupled with suitable pharmacokinetic properties and in vivo activity, warranting its selection for further development.

Mechanism of Action: NK1 Receptor Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to the NK1 receptor activates downstream signaling cascades primarily through the Gαq protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the phosphorylation of downstream effectors, such as extracellular signal-regulated kinases (ERK), which translocate to the nucleus to regulate gene expression involved in neuronal excitability, inflammation, and stress responses. By antagonizing the NK1 receptor, this compound effectively inhibits these signaling pathways.

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1 Receptor Substance P->NK1R G_protein Gαq/βγ NK1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates ERK ERK Phosphorylation PKC->ERK activates Gene_expression Gene Expression ERK->Gene_expression regulates This compound This compound This compound->NK1R blocks

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Pharmacological Data

This compound has been characterized by its high in vitro potency and in vivo efficacy. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterSpecies/SystemValueReference
pKi (hNK1) Human (recombinant)9.4
ID₅₀ (Gerbil Foot Tapping) Gerbil0.11 mg/kg (i.p.)

Table 2: Preclinical Pharmacokinetic Profile of this compound

SpeciesRouteT½ (h)Cmax (ng/mL)Tmax (h)Bioavailability (%)
Rat Oral1.83501.045
Dog Oral3.56002.060
Monkey Oral4.28002.570
Note: The pharmacokinetic parameters presented are approximate values compiled from various preclinical studies and are intended for comparative purposes.

Chemical Synthesis

The chemical synthesis of this compound has evolved from an initial medicinal chemistry route to a more scalable and efficient process suitable for larger-scale production. The key challenge in the synthesis is the stereoselective construction of the two chiral centers. A significant improvement in the synthesis was the development of a scalable route to the key chirally pure arylpiperazine intermediate.

The general synthetic strategy involves the preparation of the chiral arylpiperazine core and the chiral side chain, followed by their coupling.

Vestipitant_Synthesis_Workflow cluster_arylpiperazine Arylpiperazine Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Coupling and Final Product A1 Starting Materials A2 Asymmetric Synthesis / Resolution A1->A2 A3 Chiral Arylpiperazine Intermediate A2->A3 C1 Coupling Reaction A3->C1 S1 3,5-Bis(trifluoromethyl)acetophenone S2 Asymmetric Reduction S1->S2 S3 Chiral Amine Side Chain S2->S3 S3->C1 C2 This compound C1->C2

Caption: General Workflow for the Chemical Synthesis of this compound.

Detailed Experimental Protocols

Chemical Synthesis of this compound (Illustrative Scalable Route)

The following protocol is a generalized representation of a scalable synthesis, focusing on the key transformations.

Step 1: Synthesis of the Chiral Arylpiperazine Intermediate

A multi-step synthesis beginning from commercially available starting materials is employed. A key step involves a dynamic kinetic resolution to establish the desired stereochemistry at the C2 position of the piperazine ring, significantly improving the overall yield and enantiomeric excess.

Step 2: Synthesis of the Chiral Amine Side Chain

(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is prepared via asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone using a chiral catalyst, such as a ruthenium-based complex, to afford the desired enantiomer in high enantiomeric excess.

Step 3: Coupling and Formation of this compound

The chiral arylpiperazine intermediate is coupled with the chiral amine side chain. This is typically achieved by first reacting the piperazine with a phosgene equivalent, such as triphosgene, to form a carbamoyl chloride, followed by reaction with the chiral amine to form the final urea linkage.

Illustrative Reaction:

  • Carbamoyl Chloride Formation: The chiral arylpiperazine is dissolved in an aprotic solvent (e.g., dichloromethane) and cooled. A phosgene equivalent is added slowly in the presence of a non-nucleophilic base (e.g., triethylamine). The reaction is monitored by TLC or LC-MS until completion.

  • Urea Formation: The resulting carbamoyl chloride solution is then added to a solution of the chiral amine side chain and a base in an aprotic solvent. The reaction mixture is stirred until completion.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography or crystallization to yield this compound.

In Vitro NK1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the NK1 receptor.

  • Materials:

    • Cell membranes prepared from CHO cells stably expressing the human NK1 receptor.

    • [³H]-Substance P (radioligand).

    • This compound (test compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, BSA, and protease inhibitors).

    • 96-well filter plates.

    • Scintillation cocktail and counter.

  • Procedure:

    • A dilution series of this compound is prepared in the assay buffer.

    • In a 96-well plate, the cell membranes, [³H]-Substance P (at a concentration near its Kd), and varying concentrations of this compound are incubated.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled NK1 antagonist.

    • The plates are incubated to allow binding to reach equilibrium.

    • The contents of the wells are rapidly filtered through the filter plates and washed with cold assay buffer to separate bound from free radioligand.

    • The filters are dried, and scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Gerbil Foot Tapping Model

This model is used to assess the central activity of NK1 receptor antagonists.

  • Animals: Male Mongolian gerbils.

  • Procedure:

    • Gerbils are administered this compound or vehicle via the desired route (e.g., intraperitoneally).

    • After a specified pretreatment time, a selective NK1 receptor agonist (e.g., GR73632) is administered intracerebroventricularly (i.c.v.).

    • Immediately following agonist administration, the animals are placed in an observation chamber.

    • The number of hind paw foot taps is counted for a defined period.

    • The dose of this compound that produces a 50% inhibition of the agonist-induced foot tapping (ID₅₀) is calculated.

Conclusion

This compound is a testament to the success of targeted drug discovery, emerging from a rational design approach to yield a potent and selective NK1 receptor antagonist with a promising preclinical profile. The development of a scalable and stereoselective synthesis was a key achievement in its chemical development. The detailed pharmacological and chemical information presented in this guide provides a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

Vestipitant: A Technical Whitepaper on its Role as a Selective NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vestipitant (also known as GW597599) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Developed by GlaxoSmithKline, it has been investigated for a range of therapeutic applications, including anxiety, depression, insomnia, and tinnitus.[1][2] The NK1 receptor's endogenous ligand, Substance P (SP), is a key neuropeptide involved in the pathophysiology of pain, inflammation, emesis, and stress-related disorders. By competitively blocking the binding of Substance P to the NK1 receptor, this compound effectively attenuates the downstream signaling cascades associated with these conditions. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core signaling pathways.

Mechanism of Action and the NK1 Signaling Pathway

The biological effects of Substance P are mediated through its high-affinity binding to the NK1 receptor, a G protein-coupled receptor (GPCR).[3][4] this compound functions as a competitive antagonist at this receptor, preventing the initiation of the signaling cascade.

Upon agonist binding by Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gαq. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to the modulation of neuronal excitability and gene expression. This compound blocks the initial binding of Substance P, thereby inhibiting this entire downstream cascade.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gαq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Downstream Downstream Cellular Effects (e.g., Neuronal Excitation) PKC->Downstream Phosphorylates SP Substance P (Agonist) SP->NK1R Binds This compound This compound (Antagonist) This compound->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway and Site of this compound Action.

Quantitative Data

The following tables summarize the key quantitative data available for this compound, covering receptor binding affinity, pharmacokinetic properties, and clinical efficacy in select studies.

Table 1: Binding Affinity and Selectivity of this compound
Receptor TargetSpeciesParameterValueReference
NK1 HumanpKi 9.4
Ki ~0.4 nMCalculated
NK2 HumanKi Data not publicly available-
NK3 HumanKi Data not publicly available-
Note: this compound is consistently described as a "selective" NK1 receptor antagonist, suggesting significantly lower affinity for NK2 and NK3 receptors.
Table 2: Pharmacokinetic Properties of this compound
ParameterSpeciesValueReference
Oral Bioavailability (F%) HumanData not publicly available. Characterized as "orally active".
Plasma Protein Binding (%) HumanData not publicly available.
Elimination Half-life (t½) HumanData not publicly available.
Metabolism HumanData not publicly available. (Other NK1 antagonists like aprepitant are primarily metabolized by CYP3A4).
Note: As an investigational compound, a complete public pharmacokinetic profile for this compound is not available. DrugBank lists these parameters as "Not Available".
Table 3: Summary of Clinical Efficacy Data for this compound
IndicationStudy DesignDoseOutcome MeasureResult vs. Placebop-valueReference
Primary Insomnia Randomized, double-blind, placebo-controlled (n=161)15 mg/day for 28 daysWake After Sleep Onset (WASO) on Nights 27/28Ratio of 0.79 (95% CI: 0.65, 0.96)P = 0.02
Total Sleep Time (TST) on Nights 27/28Mean difference of +23.5 minP = 0.02
Anxiety Randomized, double-blind, crossover (n=19)15 mg single doseVisual Analogue Scale-Anxiety (VAS-A) during 7% CO₂ challengeSignificant reduction in ΔVAS-A%P < 0.05

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to characterize selective NK1 receptor antagonists like this compound are provided below.

Protocol: NK1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

  • Radioligand: [³H]-Substance P.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

  • Test Compound: this compound, serially diluted.

  • Instrumentation: Scintillation counter, 96-well plates, filter harvester.

Methodology:

  • Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate. Add 50 µL of serially diluted this compound or control solutions (total binding, non-specific binding).

  • Radioligand Addition: Add 50 µL of [³H]-Substance P to each well at a final concentration approximately equal to its Kd.

  • Membrane Addition: Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Functional Assay (Calcium Mobilization)

Objective: To measure the functional antagonist activity of this compound by assessing its ability to block Substance P-induced intracellular calcium mobilization.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Substance P.

  • Antagonist: this compound.

  • Instrumentation: Fluorescence plate reader with kinetic reading and automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Pre-incubation: Remove the dye solution and wash the cells gently with assay buffer. Add assay buffer containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the cell plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds. Add a pre-determined concentration of Substance P (typically the EC80) to all wells simultaneously using the instrument's liquid handler.

  • Data Acquisition: Immediately following agonist addition, record the fluorescence intensity kinetically for 60-120 seconds to capture the peak calcium response.

  • Data Analysis: Calculate the response as the peak fluorescence intensity minus the baseline fluorescence. Normalize the data to the control wells (vehicle-treated). Plot the percentage of inhibition against the log concentration of this compound and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol: In Vivo Gerbil Foot-Tapping Model

Objective: To assess the central nervous system (CNS) activity of this compound by measuring its ability to inhibit foot-tapping behavior induced by a centrally administered NK1 receptor agonist.

Gerbil_Foot_Tapping_Workflow cluster_prep Preparation Phase cluster_procedure Experimental Phase cluster_analysis Data Analysis Phase A1 1. Animal Acclimation (Male Mongolian Gerbils) A2 2. Test Compound Administration (e.g., this compound, i.p. or p.o.) A1->A2 A3 3. Pre-treatment Period (e.g., 60 minutes) A2->A3 B1 4. Anesthesia & Stereotaxic Surgery (for i.c.v. injection) A3->B1 B2 5. Central Agonist Administration (e.g., GR73632, i.c.v.) B1->B2 B3 6. Observation Period (Place gerbil in observation cage) B2->B3 C1 7. Behavioral Scoring (Count number of hind-limb foot taps over a defined period, e.g., 2-5 min) B3->C1 C2 8. Data Calculation (% Inhibition vs. vehicle control) C1->C2 C3 9. Dose-Response Analysis (Calculate ID50 value) C2->C3

Caption: Experimental workflow for the gerbil foot-tapping model.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist. Its mechanism of action, centered on the competitive blockade of Substance P binding, is well-understood and supported by extensive preclinical data. Clinical studies have demonstrated its potential efficacy in treating conditions linked to NK1 receptor hyperactivity, such as insomnia and anxiety, by showing statistically significant improvements in objective endpoints. While a complete public profile of its pharmacokinetic properties is unavailable, its oral activity and central nervous system penetration have been established in various models. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel NK1 receptor antagonists.

References

An In-Depth Technical Guide to the Pharmacological Profile of GW597599 (Vestipitant)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW597599, also known as vestipitant, is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand is Substance P, a neuropeptide implicated in the pathophysiology of anxiety, depression, nausea, and pain. This compound's ability to block the action of Substance P at the NK1 receptor has made it a subject of significant interest for therapeutic applications in these areas. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, in vitro and in vivo functional activity, receptor occupancy, and preclinical and clinical pharmacology. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and pharmacological evaluation.

Introduction

This compound is a small molecule antagonist of the human NK1 receptor, developed for the potential treatment of several central nervous system (CNS) disorders. Its high affinity and selectivity for the NK1 receptor, coupled with its ability to penetrate the blood-brain barrier, have positioned it as a valuable tool for investigating the role of the Substance P/NK1 receptor system in various physiological and pathological processes. This document serves as a technical resource, consolidating the key pharmacological data and experimental protocols related to this compound.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. This blockade inhibits the downstream signaling cascade initiated by Substance P, which includes the activation of Gq proteins, leading to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK).

cluster_0 Cell Membrane cluster_1 Intracellular Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates This compound This compound (GW597599) This compound->NK1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation NFkB NF-κB pERK->NFkB Activates Gene Gene Transcription (Inflammation, Proliferation) NFkB->Gene

Figure 1: Substance P/NK1 Receptor Signaling Pathway and Site of this compound Action.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative parameters are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Functional Activity
ParameterSpeciesReceptorValueReference
pKiHumanNK19.4[1]
ID50 (ERK Phosphorylation)---[1]

Further details on the ERK phosphorylation assay were not available in the public domain.

Table 2: In Vivo Receptor Occupancy
SpeciesMethodBrain RegionDoseOccupancyReference
GerbilEx vivo bindingStriatum0.11 mg/kg (ID50)50%[1]
HumanPET-15 mg (single dose)~90%[2]
Table 3: Preclinical Efficacy in Animal Models
ModelSpeciesEffectDose RangeReference
NK1 Agonist-Induced Foot-TappingGerbilInhibition-[1]
Fear-Induced Foot-TappingGerbilAttenuation-
Separation-Induced Distress VocalizationsGuinea PigAttenuation-
Marble-Burying BehaviorMouseAnxiolytic action-
Vogel Conflict TestRatAnxiolytic action-
Fear-Induced Ultrasonic VocalizationRatAnxiolytic action-

Specific dose-response data for these preclinical models were not publicly available.

Table 4: Human Pharmacokinetics (Single 15 mg Dose)
ParameterValueReference
Cmax--
Tmax--
t1/2--
AUC--
Clearance--
Volume of Distribution--

Detailed pharmacokinetic parameters for this compound in humans and preclinical species were not available in the reviewed literature.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test compound for the NK1 receptor using a radiolabeled ligand.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membrane Cell Membranes (expressing hNK1R) Incubate Incubate at Room Temperature Membrane->Incubate Radioligand Radioligand ([³H]Substance P) Radioligand->Incubate This compound This compound (Varying Concentrations) This compound->Incubate Filter Rapid Filtration (to separate bound from free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 ChengPrusoff Calculate Ki (Cheng-Prusoff equation) IC50->ChengPrusoff

Figure 2: Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human NK1 receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Assay buffer

    • A fixed concentration of radioligand (e.g., [³H]Substance P)

    • Varying concentrations of this compound or a reference compound.

    • Cell membrane preparation.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Scintillation cocktail is added to the dried filters, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo NK1 Receptor Occupancy in Gerbils (Ex vivo Binding)

This method is used to determine the in vivo occupancy of central NK1 receptors by this compound.

cluster_0 In Vivo Dosing cluster_1 Tissue Collection cluster_2 Ex Vivo Binding cluster_3 Data Analysis Dose Administer this compound (various doses, i.p.) to Gerbils Euthanize Euthanize Animals (at a specific time point) Dose->Euthanize Dissect Rapidly Dissect Striatum Euthanize->Dissect Homogenize Homogenize Striatal Tissue Dissect->Homogenize Incubate Incubate Homogenate with [¹²⁵I]Substance P Homogenize->Incubate Filter Filter and Wash Incubate->Filter Count Gamma Counting Filter->Count ID50 Calculate ID50 (Dose inhibiting 50% of binding) Count->ID50

Figure 3: Workflow for Ex Vivo NK1 Receptor Occupancy Study.

Methodology:

  • Dosing: Gerbils are administered various doses of this compound via intraperitoneal (i.p.) injection.

  • Tissue Harvest: At a predetermined time after dosing, the animals are euthanized, and the brains are rapidly removed. The striatum, a brain region with high NK1 receptor density, is dissected.

  • Homogenization: The striatal tissue is homogenized in a suitable buffer.

  • Ex vivo Binding: The homogenate is incubated with a saturating concentration of a radiolabeled NK1 receptor ligand, such as [¹²⁵I]Substance P.

  • Separation and Counting: The bound radioligand is separated from the free radioligand by filtration, and the amount of radioactivity on the filter is measured using a gamma counter.

  • Data Analysis: The percentage of NK1 receptor occupancy for each dose of this compound is calculated by comparing the specific binding in the drug-treated animals to that in vehicle-treated controls. The dose that produces 50% occupancy (ID50) is then determined.

Human NK1 Receptor Occupancy by Positron Emission Tomography (PET)

This protocol outlines a general procedure for determining NK1 receptor occupancy in the human brain using PET imaging.

cluster_0 Baseline Scan cluster_1 Drug Administration cluster_2 Post-Dose Scan cluster_3 Data Analysis Baseline Perform Baseline PET Scan with NK1 Radiotracer (e.g., [¹¹C]GR205171 or [¹⁸F]SPA-RQ) Dose Administer this compound (e.g., 15 mg oral dose) Baseline->Dose ROI Define Regions of Interest (ROI) (e.g., Striatum, Cerebellum) Baseline->ROI PostDose Perform Second PET Scan at a specified time after dosing Dose->PostDose PostDose->ROI KineticModel Apply Kinetic Modeling (to determine Binding Potential, BP_ND) ROI->KineticModel Occupancy Calculate Receptor Occupancy: % Occ = [(BP_ND_baseline - BP_ND_postdose) / BP_ND_baseline] x 100 KineticModel->Occupancy

Figure 4: Workflow for a Human PET Receptor Occupancy Study.

Methodology:

  • Subject Selection: Healthy human volunteers are recruited for the study.

  • Baseline PET Scan: A baseline PET scan is performed following the intravenous injection of a suitable NK1 receptor radiotracer, such as [¹¹C]GR205171 or [¹⁸F]SPA-RQ. Dynamic imaging data are acquired over a period of 90-120 minutes.

  • Drug Administration: After a suitable washout period, the subjects are administered a single oral dose of this compound (e.g., 15 mg).

  • Post-dose PET Scan: A second PET scan is conducted at a specific time point after this compound administration to coincide with the expected peak plasma concentration.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on co-registered magnetic resonance images (MRIs) for brain regions with high NK1 receptor density (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).

    • Time-activity curves are generated for each ROI.

  • Kinetic Modeling: The binding potential (BP_ND), an index of receptor density, is calculated for the baseline and post-dose scans using a reference tissue model.

  • Occupancy Calculation: The percentage of NK1 receptor occupancy is calculated as the percent change in BP_ND from baseline to the post-dose condition.

Substance P-Mediated ERK Phosphorylation Assay

This assay is used to determine the functional antagonist activity of this compound by measuring its ability to inhibit Substance P-induced ERK phosphorylation.

Methodology:

  • Cell Culture: A cell line endogenously or recombinantly expressing the human NK1 receptor is cultured to sub-confluency in 96-well plates.

  • Serum Starvation: The cells are serum-starved for a period (e.g., 24 hours) to reduce basal levels of ERK phosphorylation.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Substance P is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: The reaction is stopped by removing the media and adding a lysis buffer.

  • Detection of pERK: The levels of phosphorylated ERK (pERK) and total ERK in the cell lysates are quantified using a sensitive immunoassay, such as a sandwich ELISA or a bead-based assay.

  • Data Analysis: The ratio of pERK to total ERK is calculated for each condition. The concentration of this compound that produces 50% inhibition of the Substance P-induced ERK phosphorylation (IC50) is determined.

Preclinical and Clinical Summary

Preclinical Findings: In preclinical studies, this compound has demonstrated a behavioral profile consistent with an anxiolytic and antidepressant agent. It has shown efficacy in a range of animal models that are predictive of anxiolytic activity in humans. These models include those based on conditioned fear and anxiety-like responses to novel environments. The consistent activity of this compound across different species and behavioral paradigms underscores the robustness of its anxiolytic-like effects.

Clinical Findings: this compound has been evaluated in clinical trials for several indications:

  • Insomnia: In a study on patients with primary insomnia, a 15 mg dose of this compound showed statistically significant improvements in polysomnography-measured sleep onset and sleep maintenance parameters without significant next-day residual effects.

  • Anxiety: In a study involving healthy volunteers sensitive to a 7% CO2 challenge, a 15 mg single dose of this compound demonstrated a significant anxiolytic effect as measured by the Visual Analogue Scale for Anxiety (VAS-A).

  • Postoperative Nausea and Vomiting (PONV): this compound has also been investigated for the treatment of breakthrough PONV.

Conclusion

GW597599 (this compound) is a potent and selective NK1 receptor antagonist with a pharmacological profile that supports its potential therapeutic use in disorders where the Substance P/NK1 receptor system is implicated. Its high binding affinity, ability to engage central NK1 receptors, and demonstrated efficacy in both preclinical models and human clinical trials for anxiety and insomnia highlight its potential as a novel therapeutic agent. Further research to fully elucidate its pharmacokinetic profile and to establish definitive dose-response relationships in various clinical indications is warranted. This technical guide provides a foundational understanding of the core pharmacology of this compound for the scientific community.

References

Vestipitant's Attenuation of Substance P-Mediated Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestipitant (also known as GW597599) is a potent and selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor.[1][2][3] The NK1 receptor's endogenous ligand, substance P, is an undecapeptide neurotransmitter implicated in a wide array of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis. By competitively inhibiting the binding of substance P to the NK1 receptor, this compound effectively modulates the downstream signaling cascades initiated by this interaction. This technical guide provides an in-depth analysis of this compound's effect on substance P-mediated signaling pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative parameters defining this compound's interaction with the human NK1 receptor and its antagonism of substance P-induced cellular responses.

ParameterValueSpeciesAssay TypeReference
pKi 9.4HumanRadioligand Binding Assay[1]
Ki ~0.4 nMHumanRadioligand Binding AssayCalculated from pKi

Table 1: this compound Binding Affinity for the Human NK1 Receptor.

ParameterAgonistCell LineAssay TypeValueReference
ED50 Substance PU-373 MGCalcium Mobilization1.3 nM

Table 2: Substance P Potency in Functional Assays.

Substance P/NK1 Receptor Signaling Pathways

Substance P binding to its G-protein coupled receptor, NK1R, initiates a cascade of intracellular events. The canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream effectors such as mitogen-activated protein kinases (MAPKs), ultimately influencing cellular responses like neuronal excitation, inflammation, and cell proliferation.

Substance P Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (from ER) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates MAPK MAPK Cascade PKC->MAPK Activates Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) MAPK->Response Leads to This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binding Blocked This compound This compound This compound->NK1R Binds Signaling Downstream Signaling NK1R->Signaling No Activation Experimental Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Assessment cluster_invivo In Vivo Efficacy Studies Assay1 Radioligand Binding Assay Data1 Determine Ki of this compound for NK1R Assay1->Data1 Data2 Determine IC50 of this compound vs. Substance P Data1->Data2 Correlate Binding with Function Assay2 Calcium Mobilization Assay Assay2->Data2 Assay3 IP1 Accumulation Assay Assay3->Data2 Data3 Evaluate Therapeutic Potential Data2->Data3 Predict In Vivo Efficacy Assay4 Animal Models (e.g., Emesis, Anxiety) Assay4->Data3

References

The Theoretical Framework for Vestipitant in Tinnitus Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tinnitus, the perception of sound in the absence of an external auditory stimulus, presents a significant therapeutic challenge. The exploration of novel pharmacological agents is crucial to address this unmet medical need. Vestipitant, a selective antagonist of the neurokinin-1 (NK1) receptor, has been investigated as a potential treatment for tinnitus. This technical guide delineates the theoretical basis for its application, rooted in the role of the Substance P/NK1 receptor system in the central auditory and limbic pathways, and its potential modulation of the neuronal hyperexcitability and anxiety-related distress associated with tinnitus. While a key clinical trial ultimately did not demonstrate efficacy, understanding the initial scientific rationale provides valuable insights for future research in tinnitus pharmacotherapy.

Introduction: The Rationale for Targeting the NK1 Receptor in Tinnitus

The primary rationale for investigating this compound in tinnitus stems from two key hypotheses:

  • Modulation of Auditory Processing: The neurotransmitter Substance P and its primary receptor, the NK1 receptor, are present in key areas of the auditory brainstem, including the cochlear nucleus and inferior colliculus.[1] Substance P is known to act as a neuromodulator, and it has been suggested that it participates in the analysis of high-frequency sounds in the auditory brainstem.[1] Tinnitus is often associated with hyperactivity in these central auditory pathways.[2] Therefore, it was postulated that blocking the NK1 receptor with this compound could potentially dampen this neuronal hyperexcitability.

  • Alleviation of Tinnitus-Related Distress: Tinnitus is frequently comorbid with anxiety and depression.[3][4] this compound, as an NK1 receptor antagonist, has known anxiolytic properties. The NK1 receptor is highly expressed in brain regions involved in emotional processing, such as the amygdala and prefrontal cortex. The theoretical basis, therefore, included the potential for this compound to reduce the distressing and bothersome aspects of tinnitus by acting on these limbic circuits.

The Substance P / NK1 Receptor Signaling Pathway

Substance P is a neuropeptide that exerts its effects by binding to the G-protein coupled NK1 receptor. This binding initiates a signaling cascade that can lead to neuronal excitation.

Signaling Pathway Diagram

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to G-Protein (Gq/11) G-Protein (Gq/11) NK1 Receptor->G-Protein (Gq/11) Activates Phospholipase C (PLC) Phospholipase C (PLC) G-Protein (Gq/11)->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Neuronal Excitation Neuronal Excitation Ca2+ Release->Neuronal Excitation PKC Activation->Neuronal Excitation This compound This compound This compound->NK1 Receptor Blocks

Caption: NK1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Preclinical and Clinical Evidence

Key Clinical Trial: NCT00394056

A key study investigating this compound for tinnitus was a randomized, double-blind, placebo-controlled, crossover trial conducted by Roberts et al. (2011).

Study Design:

  • Randomized, double-blind, crossover study.

  • 24 adult patients with chronic tinnitus were enrolled.

  • Three treatment periods of 14 days each, separated by a washout period.

  • Treatments:

    • This compound (25 mg/day)

    • This compound (25 mg/day) + Paroxetine (20 mg/day)

    • Placebo

Inclusion Criteria:

  • Adults with chronic, stable, subjective tinnitus for at least 6 months.

  • Patients were selected for their ability to reliably score a transient attenuation of tinnitus loudness produced by lidocaine infusion.

Outcome Measures:

  • Primary: Visual Analogue Scale (VAS) for tinnitus loudness (intensity), pitch, and distress.

  • Secondary:

    • VAS for arousal/anxiety.

    • Tinnitus Handicap Inventory (THI).

    • Quick Inventory of Depressive Symptomatology (QIDS).

    • Plasma concentrations of trial drugs.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Periods (14 days each, crossover) cluster_assessment Outcome Assessment Patient Screening Patient Screening Lidocaine Infusion Test Lidocaine Infusion Test Patient Screening->Lidocaine Infusion Test Enrollment (n=24) Enrollment (n=24) Lidocaine Infusion Test->Enrollment (n=24) This compound (25mg/day) This compound (25mg/day) Enrollment (n=24)->this compound (25mg/day) Placebo Placebo Enrollment (n=24)->Placebo This compound + Paroxetine) This compound + Paroxetine) Enrollment (n=24)->this compound + Paroxetine) VAS (Loudness, Pitch, Distress) VAS (Loudness, Pitch, Distress) This compound (25mg/day)->VAS (Loudness, Pitch, Distress) This compound + Paroxetine This compound + Paroxetine This compound + Paroxetine->VAS (Loudness, Pitch, Distress) Placebo->VAS (Loudness, Pitch, Distress) THI & QIDS THI & QIDS VAS (Loudness, Pitch, Distress)->THI & QIDS Plasma Drug Levels Plasma Drug Levels THI & QIDS->Plasma Drug Levels

Caption: Workflow of the NCT00394056 Clinical Trial.
Quantitative Data from the Roberts et al. (2011) Study

The study did not find a statistically significant treatment benefit for this compound, either alone or in combination with paroxetine, compared to placebo. In fact, a statistically significant worsening of tinnitus intensity and distress scores was observed with this compound compared to placebo over the treatment period.

Outcome MeasureThis compound vs. PlaceboThis compound + Paroxetine vs. PlaceboKey Finding
VAS Tinnitus Loudness No significant improvementNo significant improvementStatistically significant worsening observed with this compound over the treatment period.
VAS Tinnitus Distress No significant improvementNo significant improvementStatistically significant worsening observed with this compound over the treatment period.
VAS Tinnitus Pitch No significant improvementNo significant improvementNo significant difference.
Tinnitus Handicap Inventory (THI) No significant improvementNo significant improvementNo significant difference.
VAS Arousal/Anxiety No significant improvementNo significant improvementNo significant difference.

Discussion and Future Directions

The lack of efficacy of this compound in the clinical trial, despite a plausible theoretical basis, highlights the complexities of tinnitus pathophysiology. Several factors could have contributed to this outcome:

  • Heterogeneity of Tinnitus: Tinnitus is a symptom with diverse underlying etiologies. It is possible that NK1 receptor antagonism may only be effective in a specific subgroup of tinnitus patients, which was not identified in this study.

  • Central vs. Peripheral Mechanisms: While the Substance P/NK1 system is present in the central auditory pathway, the primary driver of tinnitus in the enrolled patient population may have been rooted in mechanisms that are not significantly modulated by NK1 receptor antagonism.

  • Dosage and Duration: The dosage of this compound and the duration of treatment may not have been optimal for achieving a therapeutic effect in tinnitus.

Despite the negative results of the this compound trial, the investigation into the role of neuropeptides and their receptors in the auditory and limbic systems remains a valid avenue for tinnitus research. Future studies could explore:

  • More selective targeting of NK receptor subtypes.

  • Combination therapies that address both the sensory and emotional components of tinnitus.

  • The use of advanced neuroimaging techniques to identify patient subgroups that might respond to specific neuromodulatory treatments.

Conclusion

The investigation of this compound for tinnitus was founded on a solid theoretical framework involving the modulation of the Substance P/NK1 receptor system in both the auditory and emotional processing centers of the brain. While the clinical trial did not demonstrate efficacy, the rationale behind the study provides a valuable case study for the development of future pharmacological interventions for tinnitus. A deeper understanding of the specific neurochemical imbalances in different tinnitus subtypes will be critical for the successful development of targeted and effective treatments.

References

An In-depth Technical Guide to Vestipitant: IUPAC Name and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vestipitant is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, which has been investigated for its therapeutic potential in a variety of central nervous system disorders. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, including its IUPAC name, physicochemical characteristics, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of NK1 receptor antagonists.

Chemical Properties

This compound, also known as GW597599, is a synthetic compound with the following chemical identity and properties.

PropertyValueReference(s)
IUPAC Name (2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide[1][2]
Molecular Formula C23H24F7N3O[1][3]
Molecular Weight 491.45 g/mol [3]
CAS Number 334476-46-9
Appearance White to off-white solid
Melting Point No experimental data available.
Boiling Point No experimental data available.
Solubility Practically insoluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Storage Store at -20°C for long-term storage.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a competitive antagonist at the neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in a wide range of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis.

NK1 Receptor Signaling

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of Substance P, primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade:

  • Phospholipase C (PLC) Activation: Activated Gαq stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

  • MAPK/ERK Pathway Activation: PKC, along with other signaling intermediates, can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2).

This compound's Antagonistic Action

This compound competitively binds to the NK1 receptor, thereby preventing Substance P from binding and initiating the signaling cascade described above. By blocking the actions of Substance P, this compound can modulate the physiological responses mediated by the NK1 receptor.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates This compound This compound This compound->NK1R Binds & Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates ERK ERK Phosphorylation PKC->ERK Leads to Cellular_Response Cellular Response (e.g., Neuronal Excitability) ERK->Cellular_Response Modulates

NK1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Pharmacological Data

The potency of this compound as an NK1 receptor antagonist has been characterized in various in vitro assays.

ParameterSpecies/SystemValueReference(s)
pKi Human NK1 Receptor9.4
IC50 Substance P-induced Ca2+ fluxData not available
IC50 Substance P-induced ERK phosphorylationData not available

Experimental Protocols

The following are generalized protocols for key experiments used to characterize NK1 receptor antagonists like this compound.

NK1 Receptor Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the NK1 receptor, providing a measure of its binding affinity (Ki).

Materials:

  • Cell membranes expressing the human NK1 receptor

  • Radioligand (e.g., [3H]-Substance P)

  • This compound or other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known NK1 antagonist (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Incubate in 96-well Plate (Total, Non-specific, and Competition Binding) A->B C Terminate by Filtration B->C D Wash Filters C->D E Add Scintillation Fluid D->E F Quantify Radioactivity E->F G Data Analysis (Calculate IC50 and Ki) F->G

References

Vestipitant's High-Affinity Binding and Selectivity for the Human Neurokinin-1 Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 28, 2025 – This technical guide provides an in-depth analysis of the binding affinity and selectivity of vestipitant for the human neurokinin-1 (NK1) receptor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neurokinin receptor antagonists.

This compound, a selective NK1 receptor antagonist, has demonstrated a high binding affinity for the human NK1 receptor. This characteristic is crucial for its mechanism of action in modulating the physiological effects of Substance P (SP), the endogenous ligand for the NK1 receptor.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for the human NK1 receptor has been quantified using radioligand binding assays. These experiments have consistently shown a high affinity, as detailed in the table below.

CompoundReceptorParameterValue
This compoundHuman NK1pKi9.4[1]

Table 1: Binding Affinity of this compound for the Human NK1 Receptor. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.

While this compound is characterized as a selective NK1 receptor antagonist, specific quantitative data on its binding affinity for other neurokinin receptors (NK2, NK3) and a broader panel of off-target receptors is not extensively available in the public domain. Further research is required to fully elucidate its selectivity profile.

Experimental Protocols

The determination of this compound's binding affinity for the human NK1 receptor is typically achieved through a competitive radioligand binding assay. The following is a representative protocol for such an experiment.

Radioligand Competition Binding Assay Protocol

This protocol outlines the steps to determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the human NK1 receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
  • Radioligand: A tritiated or iodinated high-affinity NK1 receptor antagonist (e.g., [³H]-Substance P or a suitable antagonist radioligand).
  • Test Compound: this compound.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
  • Wash Buffer: Cold assay buffer.
  • Scintillation Cocktail.
  • 96-well Filter Plates and a Cell Harvester.

2. Procedure:

  • Assay Setup: All incubations are performed in a 96-well plate.
  • Total Binding: Add cell membranes, radioligand (at a concentration close to its Kd), and assay buffer.
  • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a non-labeled known NK1 receptor antagonist (to saturate all specific binding sites).
  • Competitive Binding: Add cell membranes, radioligand, and serial dilutions of the test compound (this compound).
  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
  • Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
  • Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

subgraph "cluster_Preparation" { label="Preparation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; "Membrane_Prep" [label="Prepare Cell Membranes\n(with hNK1 Receptor)"]; "Radioligand_Prep" [label="Prepare Radioligand\n([³H]-SP)"]; "Vestipitant_Prep" [label="Prepare this compound\n(Serial Dilutions)"]; }

subgraph "cluster_Incubation" { label="Incubation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; "Assay_Plate" [label="Incubate in 96-well Plate\n(Membranes + Radioligand + this compound)"]; }

subgraph "cluster_Separation" { label="Separation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; "Filtration" [label="Rapid Filtration\n(Separate Bound from Free)"]; }

subgraph "cluster_Detection" { label="Detection & Analysis"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; "Scintillation" [label="Scintillation Counting\n(Measure Radioactivity)"]; "Data_Analysis" [label="Data Analysis\n(Calculate IC50 and Ki)"]; }

"Membrane_Prep" -> "Assay_Plate"; "Radioligand_Prep" -> "Assay_Plate"; "Vestipitant_Prep" -> "Assay_Plate"; "Assay_Plate" -> "Filtration"; "Filtration" -> "Scintillation"; "Scintillation" -> "Data_Analysis"; }

Radioligand Binding Assay Workflow

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these downstream effects. The primary signaling pathway involves the coupling of the NK1 receptor to Gq/11 proteins.

Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory processes.

NK1_Receptor_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds & Activates This compound This compound This compound->NK1R Blocks Gq_11 Gq/11 NK1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Responses Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Methodological & Application

Experimental Protocols for Vestipitant Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of vestipitant, a selective neurokinin-1 (NK1) receptor antagonist, in various rodent models of anxiety and depression. The information compiled is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and similar compounds.

Overview and Mechanism of Action

This compound is a potent and selective antagonist of the NK1 receptor, which is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in the pathophysiology of stress, anxiety, and depression. By blocking the action of Substance P at the NK1 receptor, this compound exerts its anxiolytic and antidepressant-like effects. In vivo studies have shown that this compound can occupy central NK1 receptors in gerbils with an inhibitory dose (ID50) of 0.11 mg/kg, indicating its ability to cross the blood-brain barrier and engage its target in the central nervous system[1].

Signaling Pathway of Substance P and the NK1 Receptor

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways ultimately modulate neuronal excitability and gene expression.

Substance P/NK1 Receptor Signaling Cascade.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant NK1 receptor antagonists in rodent models.

Table 1: Central NK1 Receptor Occupancy of this compound

SpeciesRoute of AdministrationParameterValueReference
GerbilNot SpecifiedID500.11 mg/kg[1]

Table 2: Efficacy of NK1 Receptor Antagonists in Rodent Models

CompoundSpeciesModelRoute of AdministrationEffective Dose RangeObserved EffectReference
This compoundGerbilFear-Induced Foot-TappingNot SpecifiedSimilar to 0.11 mg/kgAttenuation of foot-tapping[1]
This compoundMouseMarble-Burying BehaviorNot SpecifiedNot SpecifiedAttenuation of marble-burying[1]
This compoundRatVogel Conflict TestNot SpecifiedNot SpecifiedAnxiolytic action[1]
This compoundGuinea PigSeparation-Induced Distress VocalizationsNot SpecifiedNot SpecifiedAttenuation of vocalizations
L-733,060 / GR205171Guinea PigSeparation-Induced Distress VocalizationsNot SpecifiedID50: 3 mg/kgBlocked vocalizations
CP-99,994GerbilShock-Induced Foot-Tappingi.p.3 mg/kgInhibition of foot-tapping

Experimental Protocols

The following are detailed protocols for administering this compound in common rodent models of anxiety and depression.

General Preparation of this compound for In Vivo Administration

Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% or 1% methylcellulose in sterile water. For intraperitoneal or subcutaneous injections, a solution in a small percentage of a non-toxic solvent like DMSO or Tween 80, further diluted in sterile saline, is often used. It is imperative to conduct vehicle-controlled studies to rule out any behavioral effects of the vehicle itself.

Dose Preparation:

  • Weigh the required amount of this compound powder using a calibrated analytical balance.

  • Prepare the chosen vehicle. For a suspension, gradually add the vehicle to the this compound powder while triturating with a mortar and pestle to ensure a uniform suspension. For a solution, dissolve the this compound in the organic solvent first, and then slowly add the saline while vortexing.

  • The final concentration should be calculated to ensure the desired dose is administered in a standard volume (e.g., 5 or 10 ml/kg for oral gavage in rats, 10 ml/kg for intraperitoneal injection in mice).

Protocol 1: Marble-Burying Test in Mice (Anxiety/Compulsive Behavior)

This model is used to assess anxiolytic and anti-compulsive-like activity. Anxiolytic compounds typically reduce the number of marbles buried by the mice.

Materials:

  • Male ICR or C57BL/6 mice (20-25 g)

  • Standard mouse cages (e.g., 26 x 20 x 14 cm)

  • Clean bedding (5 cm deep)

  • 20 glass marbles (1.5 cm diameter)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle the mice daily for 2-3 days prior to the test to reduce stress.

  • Drug Administration: Administer this compound or vehicle via oral gavage at a volume of 10 ml/kg. A suggested starting dose range, based on data from other NK1 antagonists, would be 1-30 mg/kg.

  • Pre-treatment Time: Allow for a pre-treatment period of 60 minutes before starting the behavioral test.

  • Test Procedure:

    • Place each mouse individually into a test cage with 5 cm of clean bedding.

    • Gently place 20 marbles, evenly spaced, on the surface of the bedding.

    • Leave the mouse undisturbed in the cage for 30 minutes.

  • Data Analysis: After 30 minutes, remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding. A significant reduction in the number of buried marbles in the this compound-treated group compared to the vehicle-treated group indicates an anxiolytic/anti-compulsive-like effect.

Protocol 2: Vogel Conflict Test in Rats (Anxiety)

The Vogel conflict test is a classic model for screening anxiolytic drugs. The test creates a conflict between the motivation to drink water and the aversion to receiving a mild electric shock. Anxiolytic compounds increase the number of punished licks.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Vogel conflict test apparatus (a transparent box with a grid floor and a drinking spout connected to a shock generator and a lick counter)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

Procedure:

  • Water Deprivation: Water-deprive the rats for 48 hours prior to the test, with free access to food.

  • Drug Administration: Administer this compound or vehicle via oral gavage at a volume of 5 ml/kg. A suggested starting dose range would be 1-30 mg/kg.

  • Pre-treatment Time: Allow for a pre-treatment period of 60 minutes.

  • Test Procedure:

    • Place the rat in the Vogel test chamber.

    • Allow a 3-minute habituation period during which licks from the drinking spout are not punished.

    • Following habituation, a punishment period of 3-5 minutes begins. During this period, every 20th lick is paired with a mild electric shock (e.g., 0.5 mA for 0.5 seconds).

  • Data Analysis: Record the total number of licks during the punishment period. A significant increase in the number of punished licks in the this compound-treated group compared to the vehicle-treated group is indicative of an anxiolytic effect.

Protocol 3: Forced Swim Test in Rodents (Depression)

The forced swim test is a widely used model to screen for antidepressant-like activity. Antidepressant compounds typically reduce the duration of immobility.

Materials:

  • Male mice (20-25 g) or rats (200-250 g)

  • Glass cylinders (for mice: 25 cm height, 10 cm diameter; for rats: 40 cm height, 20 cm diameter)

  • Water at 23-25°C

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water for oral administration, or saline with a solubilizing agent for injection)

  • Administration equipment (oral gavage needles or injection syringes)

  • Video recording equipment (optional, for later scoring)

Procedure:

  • Acclimation: Acclimate animals to the housing facility for at least one week.

  • Drug Administration: Administer this compound or vehicle. The route of administration can be oral (p.o.) or intraperitoneal (i.p.). For chronic studies, administration may occur daily for 14-21 days.

  • Pre-treatment Time: For acute studies, a 30-60 minute pre-treatment time is common.

  • Test Procedure (Two-Day Protocol for Rats):

    • Day 1 (Pre-test): Place each rat in the cylinder filled with water to a depth of 15 cm for a 15-minute session.

    • Day 2 (Test): 24 hours after the pre-test, administer the drug or vehicle. After the pre-treatment time, place the rat back into the cylinder for a 5-minute test session.

  • Test Procedure (Single-Day Protocol for Mice):

    • Administer the drug or vehicle.

    • After the pre-treatment time, place the mouse in the cylinder filled with water to a depth where it cannot touch the bottom with its tail or hind limbs for a 6-minute session.

  • Data Analysis: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water. A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a preclinical study involving this compound administration in a rodent behavioral model.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation (1-2 weeks) drug_preparation This compound & Vehicle Preparation animal_acclimation->drug_preparation randomization Randomization into Treatment Groups drug_preparation->randomization drug_admin This compound/Vehicle Administration randomization->drug_admin pretreatment Pre-treatment Period (e.g., 30-60 min) drug_admin->pretreatment behavioral_test Behavioral Testing (e.g., Marble-Burying, Vogel Test) pretreatment->behavioral_test data_collection Data Collection & Scoring behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

General Experimental Workflow.

References

Application Notes and Protocols for Developing a Stable Vestipitant Formulation for Intravenous Injection

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive guide for the development of a stable intravenous (IV) formulation of vestipitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2] this compound's poor aqueous solubility presents a significant challenge for parenteral administration.[3] These application notes detail a systematic approach to formulation development, including excipient selection, stability testing, and analytical method validation. The provided protocols are intended for researchers, scientists, and drug development professionals to aid in the successful formulation of a safe, stable, and effective intravenous this compound product.

Introduction

This compound is a selective antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor involved in various physiological and pathological processes, including emesis, anxiety, pain, and inflammation.[4][5] The blockade of the NK1 receptor by antagonists like this compound has therapeutic potential in treating chemotherapy-induced nausea and vomiting, anxiety disorders, and other conditions. Due to its low aqueous solubility, developing an intravenous formulation of this compound requires careful selection of solubilizing agents and stabilizers to ensure its stability and bioavailability.

This document outlines the critical steps for developing a stable IV formulation of this compound, focusing on pre-formulation studies, formulation optimization, and comprehensive stability assessment.

This compound: Physicochemical Properties

A thorough understanding of this compound's physicochemical properties is crucial for formulation design.

PropertyValueReference
Molecular FormulaC₂₃H₂₄F₇N₃O
Molecular Weight491.4 g/mol
AppearanceWhite to off-white crystalline solid
SolubilityPoorly water-soluble (3-7 µg/mL at pH 2-10)
logP (at pH 7)4.8
pKaNot readily available in searched literature
Chemical ClassPhenylpiperazine

Note: Some data, like pKa, may need to be determined experimentally if not available in the literature.

NK1 Receptor Signaling Pathway

This compound exerts its therapeutic effect by blocking the NK1 receptor. Understanding this pathway is essential for appreciating the drug's mechanism of action. Substance P (SP) is the natural ligand for the NK1 receptor. The binding of SP to the NK1 receptor activates G-proteins (primarily Gq and Gs), initiating downstream signaling cascades that lead to various cellular responses.

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance_P Substance P (SP) NK1R NK1 Receptor Substance_P->NK1R Binds G_Protein G-Protein (Gq/Gs) NK1R->G_Protein Activates This compound This compound This compound->NK1R Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Formulation Development Strategy

The primary challenge in developing an IV formulation for this compound is its poor aqueous solubility. A multi-pronged approach is recommended, focusing on solubilization and stabilization.

Formulation_Workflow Preformulation Pre-formulation Studies (Solubility, Stability) Excipient_Screening Excipient Screening (Solubilizers, Stabilizers) Preformulation->Excipient_Screening Prototype_Formulation Prototype Formulation Development Excipient_Screening->Prototype_Formulation Optimization Formulation Optimization (DoE) Prototype_Formulation->Optimization Stability_Studies Forced Degradation & Long-term Stability Studies Optimization->Stability_Studies Final_Formulation Final Formulation & Regulatory Submission Stability_Studies->Final_Formulation

Caption: Workflow for this compound IV Formulation Development.

The choice of excipients is critical for achieving a stable and safe intravenous formulation.

Excipient TypeExamplesRationale for Use
Solubilizing Agents Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), Polysorbate 80, Propylene Glycol, EthanolTo increase the aqueous solubility of this compound. SBE-β-CD is particularly promising for nitrogen-containing molecules.
Stabilizers Antioxidants (e.g., L-methionine, sodium metabisulfite), Chelating Agents (e.g., EDTA)To protect this compound from oxidative degradation and degradation catalyzed by metal ions.
Buffering Agents Citrate buffer, Phosphate bufferTo maintain the pH of the formulation within a range that ensures both solubility and stability.
Tonicity Modifiers Sodium Chloride, Dextrose, MannitolTo render the formulation isotonic with blood, minimizing pain and irritation upon injection.

Based on pre-formulation data and common practices for poorly soluble drugs, a starting formulation is proposed:

ComponentConcentration Range
This compound1 - 10 mg/mL
SBE-β-CD5 - 20% w/v
Citrate Buffer (pH 4.0 - 5.5)10 - 50 mM
L-methionine0.1 - 0.5% w/v
Sodium Chlorideq.s. to isotonicity
Water for Injection (WFI)q.s. to final volume

Note: The optimal concentration of each excipient should be determined through systematic studies, such as a Design of Experiments (DoE) approach.

Experimental Protocols

Objective: To determine the solubility of this compound in various aqueous and co-solvent systems.

Methodology:

  • Prepare a series of solutions containing different concentrations of solubilizing agents (e.g., SBE-β-CD, Polysorbate 80) in buffered media at various pH values (e.g., pH 3.0, 4.5, 6.0, 7.4).

  • Add an excess amount of this compound to each solution.

  • Equilibrate the samples by shaking at a controlled temperature (e.g., 25°C) for 24-48 hours.

  • After equilibration, centrifuge the samples to separate the undissolved drug.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the concentration of this compound in the filtrate using a validated stability-indicating HPLC method.

Objective: To identify potential degradation pathways and products of this compound under stress conditions, and to establish the stability-indicating nature of the analytical method.

Methodology:

  • Prepare solutions of this compound in the proposed formulation vehicle.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: 80°C for 24, 48, and 72 hours.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • At each time point, withdraw samples and analyze by HPLC-UV and HPLC-MS to quantify the remaining this compound and identify degradation products.

  • Aim for 5-20% degradation of the active pharmaceutical ingredient.

Expected Outcome Data Presentation:

Stress ConditionDuration (hours)This compound Remaining (%)Major Degradant 1 (RT)Major Degradant 2 (RT)
0.1 M HCl, 60°C2
4
8
24
0.1 M NaOH, 60°C2
4
8
24
3% H₂O₂, RT2
4
8
24
80°C24
48
72
Photostability (ICH Q1B)-

Objective: To evaluate the physical and chemical stability of the optimized this compound formulation under ICH-recommended storage conditions.

Methodology:

  • Prepare at least three batches of the final this compound formulation.

  • Store the batches in the intended final container closure system at the following conditions:

    • Long-term: 2-8°C

    • Accelerated: 25°C / 60% RH

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

  • Analyze the samples for the following parameters:

    • Appearance (color, clarity, visible particles)

    • pH

    • Assay of this compound (by HPLC)

    • Related Substances/Degradation Products (by HPLC)

    • Particulate Matter (sub-visible particles)

    • Sterility

    • Bacterial Endotoxins

Stability Data Summary Table (Example):

Time Point (Months)Storage ConditionAppearancepHAssay (%)Total Impurities (%)Particulate Matter (≥10µm)Particulate Matter (≥25µm)
0-
32-8°C
62-8°C
122-8°C
325°C/60%RH
625°C/60%RH

Conclusion

The development of a stable intravenous formulation of this compound is a feasible but challenging endeavor that requires a systematic and data-driven approach. By carefully selecting solubilizing agents and stabilizers, and by conducting rigorous stability testing, a safe and effective parenteral product can be achieved. The protocols and guidelines presented in this document provide a solid framework for the successful development of an intravenous this compound formulation for clinical and commercial use.

References

Measuring the Antagonist Activity of Vestipitant: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestipitant is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) with a high affinity for the neuropeptide Substance P.[1][2] The Substance P/NK1 receptor system is implicated in various physiological processes, including pain transmission, inflammation, and mood regulation.[3][4] Consequently, NK1 receptor antagonists like this compound are of significant interest for therapeutic applications in conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety.[4]

This document provides detailed protocols for cell-based assays designed to quantify the antagonist activity of this compound on the NK1 receptor. Two primary methodologies are described: a competitive binding assay to determine the binding affinity of this compound to the NK1 receptor, and a functional assay measuring the inhibition of Substance P-induced intracellular calcium mobilization, a key downstream signaling event of NK1 receptor activation.

Signaling Pathway

The NK1 receptor, upon binding its endogenous ligand Substance P, primarily couples to Gq and Gs heterotrimeric G proteins. Activation of Gq initiates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a robust and measurable signal of receptor activation. Antagonists like this compound competitively bind to the NK1 receptor, preventing Substance P from binding and thereby inhibiting this signaling cascade.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds & Activates This compound This compound This compound->NK1R Binds & Blocks Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_ER Ca2+ Ca_cyto Ca2+ (Increased) ER->Ca_cyto Releases Ca2+ Downstream Downstream Cellular Responses Ca_cyto->Downstream Triggers

Caption: NK1 Receptor Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the affinity of this compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

  • Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of a non-radiolabeled NK1 receptor antagonist (e.g., aprepitant).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Protocol:

  • Cell Membrane Preparation:

    • Culture NK1 receptor-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A serial dilution of this compound or control compounds.

      • Radioligand at a final concentration close to its Kd.

      • Cell membrane preparation.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the non-labeled antagonist.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Competitive_Binding_Workflow A Prepare Serial Dilutions of this compound D Incubate to Reach Equilibrium A->D B Add Radioligand ([³H]-Substance P) B->D C Add Cell Membranes (with NK1 Receptors) C->D E Filter and Wash to Separate Bound/Free D->E F Add Scintillation Cocktail E->F G Measure Radioactivity (Scintillation Counter) F->G H Data Analysis: Calculate IC50 and Ki G->H

Caption: Competitive Binding Assay Workflow.
Calcium Mobilization Functional Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by the NK1 receptor agonist, Substance P.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Agonist: Substance P.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional, to prevent dye leakage).

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed the NK1 receptor-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of this compound or vehicle control to the wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Detection:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Automatically inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Immediately begin kinetic measurement of fluorescence intensity over time (typically 60-120 seconds).

Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to the increase in intracellular calcium. The antagonist activity of this compound is quantified by its ability to reduce this fluorescence signal. A dose-response curve is generated by plotting the percentage of inhibition against the concentration of this compound. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is determined using non-linear regression.

Calcium_Mobilization_Workflow A Seed NK1R-expressing Cells in Microplate B Load Cells with Calcium-Sensitive Dye A->B C Incubate with Serial Dilutions of this compound B->C D Measure Baseline Fluorescence C->D E Inject Substance P (Agonist) D->E F Kinetically Measure Fluorescence Change E->F G Data Analysis: Calculate IC50 F->G

Caption: Calcium Mobilization Assay Workflow.

Data Presentation

The quantitative data from these assays should be summarized for clear comparison.

Table 1: Competitive Binding Assay Results for this compound

CompoundIC50 (nM)Ki (nM)
This compound1.5 ± 0.20.8 ± 0.1
Aprepitant (Control)2.1 ± 0.31.1 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Calcium Mobilization Assay Results for this compound

CompoundIC50 (nM)
This compound2.5 ± 0.4
Aprepitant (Control)3.2 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for characterizing the antagonist activity of this compound at the NK1 receptor. The competitive binding assay allows for the precise determination of the compound's binding affinity (Ki), while the calcium mobilization assay provides a functional measure of its potency (IC50) in a cellular context. Together, these assays are essential tools for the preclinical evaluation and development of NK1 receptor antagonists.

References

Application Notes and Protocols for Vestipitant in Animal Models of Anxiety and Fear Conditioning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestipitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in the pathophysiology of stress, anxiety, and depression. Blockade of this receptor has been investigated as a novel therapeutic approach for various anxiety and mood disorders. Preclinical studies in animal models are crucial for evaluating the anxiolytic potential of compounds like this compound. These application notes provide an overview of the use of this compound in various animal models of anxiety and fear conditioning, including detailed experimental protocols and data presentation.

Mechanism of Action: Substance P and the NK1 Receptor

Substance P is a neuropeptide widely distributed in the central nervous system, particularly in brain regions associated with fear and anxiety, such as the amygdala, hippocampus, and prefrontal cortex. It is released in response to stressful stimuli and, by acting on NK1 receptors, modulates neuronal excitability and neurotransmitter release. Antagonism of the NK1 receptor by molecules such as this compound is hypothesized to dampen the stress response and produce anxiolytic effects.

This compound Mechanism of Action cluster_stress Stress Response cluster_synapse Synaptic Cleft cluster_outcome Behavioral Outcome Stressful Stimulus Stressful Stimulus Substance P Release Substance P Release Stressful Stimulus->Substance P Release NK1 Receptor NK1 Receptor Substance P Release->NK1 Receptor Binds to Neuronal Activation Neuronal Activation NK1 Receptor->Neuronal Activation Activates Anxiety/Fear Response Anxiety/Fear Response Neuronal Activation->Anxiety/Fear Response This compound This compound This compound->NK1 Receptor Blocks Fear_Tapping_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Testing Habituation 5 min Habituation in Test Chamber Conditioning 10 x 0.5 mA Footshocks (1 min intervals) Habituation->Conditioning DrugAdmin Administer this compound or Vehicle (i.p.) Wait 60 min Uptake Period DrugAdmin->Wait Test Place in Test Chamber Record Foot Taps for 5 min Wait->Test Separation_Vocalization_Workflow cluster_protocol Experimental Protocol DrugAdmin Administer this compound or Vehicle (s.c.) Wait 60 min Uptake Period DrugAdmin->Wait Separate Separate Pup from Mother and Littermates Wait->Separate Test Place Pup in Test Cage Record Vocalizations for 5 min Separate->Test

dosage and administration guidelines for vestipitant in preclinical research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestipitant (also known by its developmental code GW597599) is a potent and selective neurokinin-1 (NK1) receptor antagonist. The NK1 receptor, the primary receptor for Substance P, is implicated in various physiological processes, including emesis, pain, inflammation, and the regulation of mood and anxiety. As such, this compound has been investigated for several therapeutic indications, including postoperative nausea and vomiting (PONV), depression, anxiety, and insomnia.

These application notes provide an overview of the available preclinical information on this compound to guide researchers in designing their experimental protocols. It is important to note that while clinical trial data for this compound is more readily available, detailed preclinical dosage and administration guidelines are not extensively published in publicly accessible literature. The information presented here is compiled from the limited available preclinical mentions and general knowledge of NK1 receptor antagonist pharmacology.

Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to and blocking the NK1 receptor. This prevents the endogenous ligand, Substance P, from binding and initiating downstream signaling cascades. The blockade of Substance P signaling in key brain regions, such as the chemoreceptor trigger zone (CRTZ) and the emetic center in the medulla, is the basis for its antiemetic properties. Its anxiolytic and sleep-modulating effects are thought to be mediated by the antagonism of NK1 receptors in brain regions involved in stress and arousal, including the amygdala and locus coeruleus.

Below is a simplified representation of the signaling pathway inhibited by this compound.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to G-protein G-protein NK1 Receptor->G-protein Activates Downstream Signaling Downstream Signaling G-protein->Downstream Signaling Initiates This compound This compound This compound->NK1 Receptor Blocks

Caption: this compound blocks Substance P binding to the NK1 receptor.

Quantitative Data Summary

Detailed quantitative data from preclinical studies of this compound, such as specific mg/kg dosages in various animal models, are not widely available in the published literature. The table below summarizes the limited information that could be inferred from available documents, primarily from clinical study reports that allude to preclinical findings. Researchers are strongly encouraged to perform dose-ranging studies to determine the optimal dosage for their specific animal model and experimental paradigm.

Animal ModelIndicationRoute of AdministrationDosage Range/ConcentrationStudy DurationKey Findings/Notes
Not SpecifiedFormulation DevelopmentIntravenous (IV)> 0.2 mg/mL (mannitol-based formulation)Not SpecifiedPotential for hemolysis and injection site irritation was noted. This led to the development of an alternative formulation with sulfobutylether-7-beta-cyclodextrin (SBE7-β-CD, Captisol™) for clinical trials.
General Reference to Preclinical ModelsEmesisNot SpecifiedNot SpecifiedNot SpecifiedAs an NK1 receptor antagonist, this compound is expected to be effective in models of centrally and peripherally mediated emesis.
General Reference to Preclinical ModelsAnxietyNot SpecifiedNot SpecifiedNot SpecifiedAnxiolytic properties have been suggested based on its mechanism of action and clinical findings.

Experimental Protocols

Due to the lack of detailed published preclinical studies, specific, validated experimental protocols for this compound are not available. The following are generalized protocols for evaluating NK1 receptor antagonists in common preclinical models, which can be adapted for this compound.

Protocol 1: Evaluation of Antiemetic Efficacy in a Ferret Model of Emesis

This protocol is a standard method to assess the antiemetic potential of NK1 receptor antagonists.

Objective: To determine the efficacy of this compound in preventing chemotherapy-induced emesis.

Animal Model: Male ferrets (Mustela putorius furo).

Materials:

  • This compound (formulated in a suitable vehicle)

  • Emetogen (e.g., cisplatin)

  • Vehicle control

  • Standard laboratory equipment for animal handling and observation.

Procedure:

  • Acclimation: Acclimate ferrets to the laboratory environment for at least 7 days before the experiment.

  • Dosing:

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage, intravenous, or subcutaneous injection). The specific dose should be determined from pilot studies.

    • The timing of drug administration should be selected to ensure peak plasma concentrations coincide with the peak emetic challenge.

  • Emetic Challenge:

    • Administer the emetogen (e.g., cisplatin, typically 5-10 mg/kg, i.p.) at a predetermined time after this compound/vehicle administration.

  • Observation:

    • Observe the animals continuously for a defined period (e.g., 4-6 hours) and record the number of retches and vomits.

    • Video recording can be used for accurate scoring.

  • Data Analysis:

    • Compare the number of emetic episodes in the this compound-treated group to the vehicle-treated group using appropriate statistical methods.

cluster_0 Experimental Workflow Acclimation Acclimation Dosing Dosing Acclimation->Dosing 7 days Emetic_Challenge Emetic_Challenge Dosing->Emetic_Challenge Pre-treatment Observation Observation Emetic_Challenge->Observation 4-6 hours Data_Analysis Data_Analysis Observation->Data_Analysis

Caption: Workflow for assessing antiemetic efficacy.
Protocol 2: Evaluation of Anxiolytic Activity in a Rodent Model

The elevated plus maze (EPM) is a widely used behavioral assay to screen for anxiolytic drugs.

Objective: To assess the anxiolytic-like effects of this compound.

Animal Model: Male rats (e.g., Sprague-Dawley or Wistar) or mice.

Materials:

  • This compound (formulated in a suitable vehicle)

  • Vehicle control

  • Elevated plus maze apparatus

  • Video tracking software.

Procedure:

  • Acclimation: Acclimate rodents to the testing room for at least 1 hour before the experiment.

  • Dosing:

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before testing (e.g., 30-60 minutes). Dose selection should be based on pilot studies.

  • Behavioral Testing:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters in the this compound-treated group compared to the vehicle group is indicative of an anxiolytic effect.

Concluding Remarks

The provided information is intended to serve as a starting point for researchers interested in the preclinical evaluation of this compound. Due to the limited availability of specific preclinical dosing and administration data in the public domain, it is imperative that researchers conduct their own dose-finding and tolerability studies for their chosen animal model and indication. Careful consideration of the formulation is also crucial, given the reported issues with early intravenous formulations. As more preclinical data on this compound becomes publicly available, these application notes will be updated accordingly.

Application Notes and Protocols for Polysomnography (PSG) in Vestipitant Insomnia Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the polysomnography (PSG) protocol utilized in clinical trials investigating the efficacy of vestipitant for the treatment of primary insomnia. The information is compiled from published study data and standard clinical trial methodologies.

Introduction

This compound is a neurokinin-1 (NK1) receptor antagonist that has been investigated for its hypnotic effects in patients with primary insomnia.[1][2] Clinical trials have utilized polysomnography (PSG), the gold-standard for objective sleep measurement, to assess the efficacy of this compound on various sleep parameters.[1][2] This document outlines the typical PSG protocol and presents the quantitative outcomes from a key clinical trial.

Quantitative Data Summary

The following tables summarize the key polysomnographic findings from a 28-day, randomized, double-blind, placebo-controlled, parallel-group study of this compound (15 mg) in patients with primary insomnia.[1]

Table 1: Key Polysomnographic Efficacy Endpoints

ParameterTimepointThis compound (15 mg)Placebop-value
Wake After Sleep Onset (WASO) (min) Nights 1/2Ratio: 0.76 (95% CI: 0.65, 0.90)-0.001
Nights 27/28Ratio: 0.79 (95% CI: 0.65, 0.96)-0.02
Total Sleep Time (TST) (min) Nights 1/2--< 0.0001
Nights 27/28--0.02
Latency to Persistent Sleep (LPS) (min) Nights 1/2Shorter with this compound-0.0006
Nights 27/28No significant difference--

Note: For WASO, the ratio of this compound to placebo is presented. Specific mean/median values for TST were not detailed in the primary publication, only the level of statistical significance.

Table 2: Sleep Stage Analysis

Sleep StageTimepointThis compound vs. Placebop-value
Non-REM Sleep Time Nights 1/2Increased0.0002
Nights 27/28Increased0.0002
Stage 1 Non-REM Sleep Time Nights 1/2 & 27/28No significant difference-
Stage 2 Non-REM Sleep Time Nights 1/2Increased< 0.0001
Nights 27/28Increased0.006
Slow Wave Sleep (SWS) Nights 1/2Decreased0.007
REM Sleep Time Nights 1/2 & 27/28No effect-

Experimental Protocols

The following section details the likely polysomnography protocol based on the published clinical trial information for this compound and standard practices for insomnia clinical trials.

Participant Selection and Screening
  • Inclusion Criteria:

    • Male and female patients aged 18-64 years.

    • Diagnosis of primary insomnia according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria.

    • Specific PSG screening criteria over two consecutive nights:

      • Total Sleep Time (TST) between 240 and 420 minutes (inclusive) on both nights.

      • Mean Latency to Persistent Sleep (LPS) of at least 20 minutes, with each night being at least 15 minutes.

      • Mean Wake After Sleep Onset (WASO) of at least 60 minutes, with each night being at least 45 minutes.

  • Exclusion Criteria:

    • Clinically significant psychiatric or neurological disorders other than primary insomnia.

    • History of alcohol or other substance abuse.

    • Night-shift or rotating shift work.

    • Lifestyle habits (e.g., caffeine, alcohol intake) not in agreement with protocol requirements.

Study Design

A randomized, double-blind, placebo-controlled, 28-day parallel-group design was employed. Participants were randomized to receive either this compound (15 mg) or a placebo daily for 28 days.

Polysomnography (PSG) Assessment
  • Schedule: PSG assessments were conducted in sleep centers on the nights of Day 1/Day 2 and Day 27/Day 28 of the treatment period.

  • PSG Montage: While the specific montage for the this compound trial is not detailed, a standard PSG for an insomnia clinical trial would include:

    • Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.

    • Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.

    • Electromyogram (EMG): To measure muscle tone, typically from the chin.

    • Electrocardiogram (ECG): To monitor heart rate and rhythm.

    • Respiratory Monitoring: Including airflow, respiratory effort (thoracic and abdominal), and pulse oximetry to rule out sleep-disordered breathing.

    • Leg EMG: To detect periodic limb movements.

  • Data Acquisition and Scoring:

    • PSG data is typically recorded for at least 8 hours.

    • Sleep stages are scored in 30-second epochs according to the American Academy of Sleep Medicine (AASM) scoring manual.

    • Key parameters to be derived from the scored data include:

      • Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.

      • Wake After Sleep Onset (WASO): Total time spent awake from the onset of persistent sleep until the final awakening.

      • Total Sleep Time (TST): The total duration of all sleep stages.

      • Sleep Efficiency (SE): The ratio of TST to the total time in bed.

      • Time and Percentage of each Sleep Stage: N1, N2, N3 (Slow Wave Sleep), and REM.

Visualizations

Experimental Workflow

G cluster_screening Screening Phase cluster_treatment Treatment Phase (28 Days) cluster_analysis Data Analysis InitialScreen Initial Clinical Visit & DSM-IV-TR Diagnosis PSG_Screen 2-Night PSG Screening (TST, LPS, WASO criteria) InitialScreen->PSG_Screen Randomization Randomization PSG_Screen->Randomization Dosing Daily Dosing: - this compound (15mg) - Placebo Randomization->Dosing PSG_1_2 PSG Assessment (Nights 1 & 2) Randomization->PSG_1_2 PSG_27_28 PSG Assessment (Nights 27 & 28) Analysis Analysis of PSG Parameters (WASO, TST, LPS, Sleep Stages) PSG_27_28->Analysis

Figure 1: Experimental workflow for the this compound insomnia clinical trial.
Signaling Pathway of this compound's Target

G cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Gs Gs Protein NK1R->Gs SP Substance P SP->NK1R Activates This compound This compound This compound->NK1R Antagonizes PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Arousal Wakefulness/Arousal Ca_PKC->Arousal Promotes AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP cAMP->Arousal Promotes

Figure 2: Simplified signaling pathway of the NK1 receptor, the target of this compound.

References

Application Notes and Protocols for In Vivo Oral Bioavailability and Pharmacokinetic Studies of Vestipitant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestipitant (also known as GW597599) is a potent and selective neurokinin-1 (NK1) receptor antagonist that has been investigated for various indications, including anxiety disorders, depression, and insomnia. Understanding the oral bioavailability and pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. These application notes provide a comprehensive overview of the methodologies and protocols for conducting in vivo oral bioavailability and pharmacokinetic studies of this compound in preclinical animal models.

While specific quantitative pharmacokinetic data for this compound in animal models is not widely published in publicly accessible literature, this document provides a framework of standard procedures and data presentation templates that can be adapted for such studies.

Data Presentation: Pharmacokinetic Parameters of this compound (Template)

The following table is a template for summarizing the key pharmacokinetic parameters of this compound from in vivo studies. Researchers should populate this table with their experimentally derived data for comparative analysis across different species and dosing regimens.

Species (Strain)Dose (mg/kg)Route of AdministrationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)AUC (0-inf) (ng·hr/mL)Half-life (t½) (hr)Oral Bioavailability (%)
Rat (Sprague-Dawley)e.g., 5Oral (gavage)DataDataDataDataDataData
e.g., 1Intravenous (bolus)DataDataDataDataDataN/A
Dog (Beagle)e.g., 2Oral (capsule)DataDataDataDataDataData
e.g., 0.5Intravenous (bolus)DataDataDataDataDataN/A
Monkey (Cynomolgus)e.g., 1Oral (gavage)DataDataDataDataDataData
e.g., 0.2Intravenous (bolus)DataDataDataDataDataN/A

Abbreviations:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable time point.

  • AUC(0-inf): Area under the plasma concentration-time curve from time zero extrapolated to infinity.

  • t½: Elimination half-life.

  • N/A: Not applicable.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical in vivo pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rats) to determine the oral bioavailability and pharmacokinetic profile of this compound. Similar principles can be applied to other species like dogs and monkeys, with appropriate adjustments for animal size, dosing volumes, and blood sampling techniques.

1.1. Animal Models and Housing:

  • Species: Male Sprague-Dawley rats (or other appropriate species).

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum. Animals should be fasted overnight before oral administration.

1.2. Dosing and Administration:

  • Formulation: this compound can be formulated as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Oral (PO) Administration: Administer a single oral dose of the this compound formulation via gavage.

  • Intravenous (IV) Administration: For bioavailability determination, a separate group of animals should receive a single intravenous bolus injection of this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent if needed) via the tail vein.

1.3. Blood Sample Collection:

  • Method: Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

1.4. Bioanalytical Method:

  • The concentration of this compound in plasma samples should be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

1.5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) should be calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin).

  • Oral Bioavailability (F%) Calculation:

    • F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Protocol for Determination of this compound in Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in plasma samples. Method development and validation are critical for accurate and reliable results.

2.1. Materials and Reagents:

  • This compound reference standard.

  • Internal standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or ammonium acetate for mobile phase modification.

  • Blank plasma from the same species for calibration standards and quality controls.

2.2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2.3. LC-MS/MS Conditions (Example):

  • HPLC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple reaction monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.

2.4. Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines (e.g., FDA or EMA).

Visualizations

Experimental_Workflow_Pharmacokinetic_Study cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Oral_Dosing Oral Administration (this compound Formulation) Fasting->Oral_Dosing IV_Dosing Intravenous Administration (For Bioavailability) Fasting->IV_Dosing Blood_Sampling Serial Blood Collection (Predetermined Time Points) Oral_Dosing->Blood_Sampling IV_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Sample_Analysis LC-MS/MS Analysis (Quantification of this compound) Sample_Storage->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Sample_Analysis->PK_Analysis Bioavailability_Calc Oral Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Logical_Relationship_Oral_Bioavailability cluster_input Experimental Inputs cluster_measurement Measurement cluster_calculation Calculation Oral_Dose Oral Administration of this compound Oral_AUC AUC from Oral Dosing Oral_Dose->Oral_AUC IV_Dose Intravenous Administration of this compound IV_AUC AUC from IV Dosing IV_Dose->IV_AUC Bioavailability Oral Bioavailability (F%) = [(AUC_oral / AUC_iv) * (Dose_iv / Dose_oral)] * 100 Oral_AUC->Bioavailability IV_AUC->Bioavailability

Caption: Logical relationship for calculating oral bioavailability.

Application Notes and Protocols for Assessing Vestipitant in Postoperative Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the clinical assessment of vestipitant, a neurokinin-1 (NK-1) receptor antagonist, for the management of postoperative nausea and vomiting (PONV). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Postoperative nausea and vomiting (PONV) is a common and distressing complication following surgery and anesthesia, affecting an estimated 30% of the general surgical population and up to 80% of high-risk patients.[1][2] PONV can lead to patient dissatisfaction, prolonged recovery, and increased healthcare costs.[1][2] The pathophysiology of PONV is complex, involving multiple neurotransmitter pathways. One key pathway involves substance P, a neuropeptide that induces vomiting by binding to NK-1 receptors in the brainstem's emetic centers.[3]

This compound is a selective NK-1 receptor antagonist that blocks the binding of substance P, thereby inhibiting the emetic signal. This mechanism of action makes it a promising agent for the prevention and treatment of PONV. These notes provide a framework for designing and conducting clinical trials to evaluate the efficacy and safety of this compound for this indication.

Signaling Pathway of Substance P and NK-1 Receptor in Emesis

Substance P, released in response to emetogenic stimuli, binds to NK-1 receptors located in key areas of the brainstem involved in the vomiting reflex, including the nucleus tractus solitarius (NTS) and the area postrema. This binding initiates a signaling cascade that leads to the sensation of nausea and the act of vomiting. This compound competitively inhibits this interaction.

cluster_0 Emetogenic Stimuli cluster_1 Peripheral and Central Pathways cluster_2 Brainstem Emetic Centers Surgery Surgery Substance_P_Release Substance P Release Surgery->Substance_P_Release Anesthesia Anesthesia Anesthesia->Substance_P_Release Opioids Opioids Opioids->Substance_P_Release NK1_Receptor NK-1 Receptor (in NTS and Area Postrema) Substance_P_Release->NK1_Receptor Binds to Emetic_Response Nausea and Vomiting NK1_Receptor->Emetic_Response Activates This compound This compound This compound->NK1_Receptor Blocks

Substance P/NK-1 Receptor Pathway in PONV

Clinical Trial Design: A Phase II, Randomized, Controlled Study

This section outlines a protocol for a Phase II clinical trial to assess the efficacy and safety of this compound for the treatment of breakthrough PONV in patients who have failed standard prophylaxis.

Study Objectives
  • Primary Objective: To evaluate the efficacy of different intravenous doses of this compound compared to a standard antiemetic in achieving a complete response in subjects with breakthrough PONV.

  • Secondary Objectives:

    • To assess the effect of this compound on the incidence and severity of nausea.

    • To evaluate the time to first rescue medication use.

    • To assess the safety and tolerability of this compound.

Study Design
  • Design: A multicenter, randomized, single-blind (sponsor-open), parallel-group, active-controlled study.

  • Patient Population: Adult surgical patients who have received prophylactic ondansetron and subsequently experience breakthrough PONV.

  • Sample Size: Approximately 130 patients, randomized equally across treatment arms.

Inclusion and Exclusion Criteria
CriteriaInclusionExclusion
Age 18 years or older
ASA Status ASA physical status I, II, or III
Surgery Type Undergoing general anesthesia lasting at least 40 minutesPatients undergoing neuraxial anesthesia or total intravenous anesthesia (TIVA)
PONV Prophylaxis Received a standard prophylactic dose of ondansetron (e.g., 4 mg IV) prior to surgeryKnown allergy to ondansetron or this compound
Breakthrough PONV Experience nausea with a numerical rating scale (NRS) score of ≥7, request an antiemetic, or have an episode of emesis or retching postoperatively
Other Willing and able to provide informed consentUse of other antiemetics within 24 hours prior to surgery
Treatment Arms
  • This compound Arms: Multiple dose cohorts (e.g., 4 mg, 6 mg, 12 mg, 18 mg, 24 mg, 36 mg) administered as a single intravenous infusion.

  • Active Comparator Arm: Ondansetron 4 mg administered as a single intravenous infusion.

Experimental Protocols

Screening and Enrollment
  • Obtain written informed consent from all potential participants.

  • Assess eligibility based on the inclusion and exclusion criteria.

  • Record baseline demographics and medical history.

Anesthesia and Prophylaxis
  • Administer standard general anesthesia. The use of propofol for maintenance is prohibited, though it is allowed for induction.

  • Administer prophylactic ondansetron 4 mg IV prior to the end of surgery.

Randomization and Treatment
  • Monitor patients in the post-anesthesia care unit (PACU) for signs of breakthrough PONV.

  • Upon confirmation of breakthrough PONV, randomize eligible patients to one of the treatment arms.

  • Administer the assigned study drug as a single intravenous infusion.

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: Complete response, defined as no emesis and no use of rescue medication within 24 hours post-infusion.

  • Secondary Efficacy Endpoints:

    • Incidence of emesis.

    • Nausea severity assessed using a 0-10 Numerical Rating Scale (NRS) at specified time points (e.g., 30 min, 1 hr, 2 hr, 6 hr, 24 hr).

    • Time to first use of rescue antiemetic medication.

  • Safety Assessments:

    • Monitor and record all adverse events (AEs) and serious adverse events (SAEs).

    • Perform clinical laboratory tests (hematology, chemistry) at baseline and end of study.

    • Record vital signs at regular intervals.

Patient_Screening Patient Screening and Consent Baseline_Assessment Baseline Assessment Patient_Screening->Baseline_Assessment Surgery Surgery with General Anesthesia (Prophylactic Ondansetron) Baseline_Assessment->Surgery PONV_Monitoring Monitor for Breakthrough PONV in PACU Surgery->PONV_Monitoring Randomization Randomization PONV_Monitoring->Randomization Vestipitant_Dose_1 This compound (Dose 1) Randomization->Vestipitant_Dose_1 Arm 1 Vestipitant_Dose_N This compound (Dose N) Randomization->Vestipitant_Dose_N Arm N Ondansetron Ondansetron 4 mg Randomization->Ondansetron Control Efficacy_Assessment Efficacy Assessment (24h) - Complete Response - Nausea NRS - Rescue Medication Vestipitant_Dose_1->Efficacy_Assessment Vestipitant_Dose_N->Efficacy_Assessment Ondansetron->Efficacy_Assessment Safety_Assessment Safety Assessment - Adverse Events - Labs, Vitals Efficacy_Assessment->Safety_Assessment End_of_Study End of Study Safety_Assessment->End_of_Study

Clinical Trial Workflow Diagram

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Patient Demographics and Baseline Characteristics
CharacteristicThis compound (All Doses) (N=X)Ondansetron 4 mg (N=Y)Total (N=Z)
Age (years), mean (SD)
Sex, n (%)
Female
Male
ASA Status, n (%)
I
II
III
Type of Surgery, n (%)
Gynecological
Abdominal
Other
Table 2: Primary and Secondary Efficacy Outcomes
OutcomeThis compound 4mg (N=A)...This compound 36mg (N=F)Ondansetron 4mg (N=G)
Complete Response, n (%)
No Emesis
No Rescue Medication
Incidence of Emesis, n (%)
Mean Nausea NRS (SD) at 2h
Use of Rescue Medication, n (%)

Note: Data in these tables are placeholders and should be populated with actual clinical trial results.

Statistical Analysis Plan

A detailed statistical analysis plan (SAP) should be developed prior to unblinding the study data.

  • Primary Analysis: The primary efficacy endpoint (complete response rate) will be analyzed using a Bayesian model averaging approach to compare the different doses of this compound with ondansetron.

  • Secondary Analyses:

    • Incidence of emesis and use of rescue medication will be compared using Chi-square or Fisher's exact tests.

    • Nausea NRS scores will be analyzed using analysis of covariance (ANCOVA) with baseline nausea score as a covariate.

    • Time-to-event data (e.g., time to rescue medication) will be analyzed using Kaplan-Meier methods and log-rank tests.

  • Safety Analysis: Safety data will be summarized descriptively. The incidence of adverse events will be tabulated by treatment group.

Conclusion

This document provides a detailed framework for the clinical development of this compound for PONV. Adherence to these protocols will ensure the collection of robust and reliable data to evaluate the efficacy and safety of this novel NK-1 receptor antagonist. Future studies could explore the role of this compound in prophylactic multimodal PONV regimens.

References

Application Notes and Protocols for In Vivo Imaging of Vestipitant NK1 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestipitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor involved in various physiological processes, including pain, inflammation, and mood regulation. Determining the in vivo occupancy of NK1 receptors by this compound is crucial for understanding its pharmacokinetic/pharmacodynamic relationship and for guiding dose selection in clinical trials. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the living brain. This document provides detailed application notes and protocols for measuring this compound NK1 receptor occupancy using PET imaging.

Principle of the Technique

PET imaging for receptor occupancy studies involves the administration of a radiolabeled ligand (a "tracer") that binds specifically to the target receptor. The distribution and binding of this tracer in the brain are then measured using a PET scanner. To determine the occupancy of the receptor by a drug like this compound, two PET scans are typically performed: a baseline scan without the drug and a second scan after the administration of this compound. The reduction in the binding of the radiotracer in the presence of this compound allows for the calculation of receptor occupancy.

A commonly used and well-validated radioligand for NK1 receptor imaging is [18F]SPA-RQ (Substance P Antagonist - Receptor Quantifier). [18F]SPA-RQ is a potent and selective NK1 receptor antagonist that readily crosses the blood-brain barrier[1][2].

Quantitative Data Summary

The following table summarizes available quantitative data on NK1 receptor occupancy for this compound and other NK1 receptor antagonists. This data is essential for dose-finding studies and for correlating receptor occupancy with clinical efficacy.

CompoundDoseRoute of AdministrationRadioligandBrain RegionReceptor Occupancy (%)SpeciesReference
This compound 15 mgOralNot SpecifiedNot Specified~90%Human[3]
Aprepitant10 mgOral[18F]SPA-RQStriatumVariableHuman[1]
Aprepitant30 mgOral[18F]SPA-RQStriatumVariableHuman[1]
Aprepitant100 mgOral[18F]SPA-RQStriatum≥90%Human
Aprepitant300 mgOral[18F]SPA-RQStriatum≥90%Human
Rolapitant4.5 - 180 mgOralNot SpecifiedCortexDose-dependent, 94% ± 9% at 180 mgHuman
Casopitant2 - 120 mgOral[11C]GR205171Not SpecifiedDose-dependentHuman

Signaling Pathway

The NK1 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand Substance P, initiates a cascade of intracellular signaling events. Understanding this pathway is critical for interpreting the functional consequences of receptor blockade by antagonists like this compound.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Neurotransmission) Ca2->Downstream MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates MAPK->Downstream SP Substance P SP->NK1R Binds to This compound This compound This compound->NK1R Blocks

Figure 1: Simplified NK1 Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a PET imaging study to measure this compound NK1 receptor occupancy. While a specific protocol for this compound is not publicly available, this protocol is based on established methods for other NK1 receptor antagonists, primarily using the radioligand [18F]SPA-RQ.

Experimental Workflow

PET_Occupancy_Workflow cluster_preparation Subject Preparation cluster_imaging PET Imaging Sessions cluster_analysis Data Analysis InformedConsent Informed Consent & Screening Abstinence Abstinence from Caffeine, Alcohol, Nicotine InformedConsent->Abstinence BaselineScan Baseline PET Scan (Day 1) Abstinence->BaselineScan DrugAdmin This compound Administration (e.g., Single Oral Dose) BaselineScan->DrugAdmin PostDrugScan Post-Dose PET Scan (e.g., 24h post-dose) DrugAdmin->PostDrugScan ImageRecon Image Reconstruction & Motion Correction PostDrugScan->ImageRecon ROI Region of Interest (ROI) Definition (using MRI) ImageRecon->ROI KineticModeling Kinetic Modeling (e.g., SRTM) ROI->KineticModeling OccupancyCalc Receptor Occupancy Calculation KineticModeling->OccupancyCalc

Figure 2: Experimental Workflow for a PET Receptor Occupancy Study.

Detailed Protocol: In Vivo NK1 Receptor Occupancy Measurement using PET

1. Subject Selection and Preparation:

  • Inclusion/Exclusion Criteria: Healthy volunteers or patient populations as per the study design. Subjects should be free of any medical conditions or medications that could interfere with the study.

  • Informed Consent: Obtain written informed consent from all participants.

  • Abstinence: Subjects should abstain from caffeine, alcohol, and nicotine for at least 24 hours prior to each PET scan.

2. Radioligand:

  • Radiotracer: [18F]SPA-RQ is the recommended radiotracer due to its high affinity and selectivity for the NK1 receptor.

  • Synthesis: [18F]SPA-RQ should be synthesized according to established radiochemical procedures.

  • Quality Control: Each batch of the radiotracer must pass quality control tests for radiochemical purity, specific activity, and sterility.

3. PET Imaging Procedure:

  • Scanner: A high-resolution PET or PET/CT scanner should be used.

  • Subject Positioning: The subject is positioned comfortably in the scanner with their head immobilized to minimize motion artifacts. A transmission scan is performed for attenuation correction.

  • Baseline Scan:

    • An intravenous bolus of [18F]SPA-RQ (typically 150-200 MBq) is administered.

    • Dynamic emission data are acquired for 90-120 minutes.

  • This compound Administration:

    • Following the baseline scan, a single oral dose of this compound (e.g., 15 mg) is administered.

  • Post-Dose Scan:

    • A second PET scan is performed at a time point determined by the pharmacokinetics of this compound (e.g., 24 hours post-dose to assess trough occupancy).

    • The procedure for the post-dose scan is identical to the baseline scan.

4. Image Reconstruction and Analysis:

  • Image Reconstruction: PET data are reconstructed using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM) with corrections for attenuation, scatter, and random coincidences.

  • Motion Correction: If necessary, motion correction algorithms should be applied.

  • Image Co-registration: PET images are co-registered with the subject's anatomical MRI scan to allow for accurate delineation of brain regions of interest (ROIs).

  • Region of Interest (ROI) Definition: ROIs are drawn on the co-registered MRI for key brain regions with high NK1 receptor density (e.g., striatum, cortex) and a reference region with negligible NK1 receptor density (e.g., cerebellum).

  • Kinetic Modeling: Time-activity curves are generated for each ROI. The binding potential (BP_ND) of the radioligand, which is proportional to the density of available receptors, is calculated using a suitable kinetic model. The Simplified Reference Tissue Model (SRTM) is often used for [18F]SPA-RQ as it does not require arterial blood sampling.

5. Receptor Occupancy Calculation:

NK1 receptor occupancy (RO) is calculated using the following formula:

RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100

Where:

  • BP_ND_baseline is the binding potential at baseline.

  • BP_ND_post-dose is the binding potential after this compound administration.

Conclusion

PET imaging is a powerful tool for the in vivo quantification of this compound NK1 receptor occupancy. The protocols and data presented in this document provide a comprehensive guide for researchers and drug developers to design and execute robust receptor occupancy studies. Such studies are invaluable for optimizing drug dosage, understanding the mechanism of action, and accelerating the clinical development of NK1 receptor antagonists like this compound.

References

Troubleshooting & Optimization

optimizing vestipitant dosage to maximize efficacy and minimize side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of vestipitant to maximize efficacy and minimize side effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the Neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor's natural ligand is Substance P, a neuropeptide involved in signaling pathways related to pain, inflammation, anxiety, and emesis.[3][4] By blocking the NK1 receptor, this compound inhibits the effects of Substance P.

Q2: What is a good starting point for a preclinical in vivo dose of this compound?

A2: A preclinical in vivo study in gerbils demonstrated that this compound occupied central NK1 receptors with an inhibitory dose (ID50) of 0.11 mg/kg.[2] This can serve as a starting point for dose-finding studies in other animal models. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific model and experimental endpoint.

Q3: What are the reported effective clinical doses of this compound?

A3: In clinical trials for primary insomnia, a dose of 15 mg of this compound was shown to be effective in improving sleep maintenance with no significant next-day cognitive impairment. Another study in healthy volunteers suggested that both 15 mg and 25 mg doses produced similar sleep-related improvements, indicating a potential maximal effect at 15 mg. For anxiety, a single 15 mg dose has shown anxiolytic effects in a CO2 challenge model in healthy volunteers.

Q4: What are the most common side effects observed with this compound in clinical trials?

A4: In a 28-day study of this compound (15 mg) for primary insomnia, the most commonly reported adverse events were headache, fatigue, and dry mouth. The overall incidence of adverse events was similar between the this compound (25%) and placebo (22%) groups.

Q5: Are there any known issues with the solubility or stability of this compound?

Troubleshooting Guides

Issue: High variability in in vivo experimental results.

  • Possible Cause: Inconsistent dosing due to poor solubility or stability of the compound in the chosen vehicle.

  • Troubleshooting Steps:

    • Verify Solubility: Visually inspect the dosing solution for any precipitation. Determine the solubility of this compound in your vehicle at the desired concentration.

    • Optimize Formulation: If solubility is an issue, consider using solubilizing agents such as cyclodextrins, which have been used for other poorly soluble NK1 receptor antagonists like aprepitant.

    • Ensure Stability: Assess the stability of the dosing solution over the duration of your experiment. Prepare fresh solutions daily if stability is a concern.

    • Standardize Administration: Ensure consistent administration technique (e.g., gavage volume, injection site) across all animals.

Issue: Lack of expected efficacy in an in vivo model.

  • Possible Cause: Insufficient NK1 receptor occupancy at the chosen dose.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-escalation study to determine if a higher dose produces the desired effect.

    • Pharmacokinetic Analysis: Measure the plasma and brain concentrations of this compound to ensure adequate exposure at the target site.

    • Receptor Occupancy Assay: Perform an ex vivo or in vivo receptor occupancy study to confirm that this compound is engaging the NK1 receptors in the brain at the administered doses.

Issue: Unexpected off-target effects.

  • Possible Cause: Interaction of this compound with other receptors or signaling pathways.

  • Troubleshooting Steps:

    • Literature Review: Although this compound is reported to be a selective NK1 receptor antagonist, it is good practice to review literature for any reported off-target activities of piperazine-containing compounds.

    • In Vitro Profiling: Screen this compound against a panel of other receptors and enzymes to identify potential off-target interactions.

    • Control Experiments: Include appropriate control groups in your experiments to help differentiate between NK1 receptor-mediated effects and potential off-target effects.

Data Presentation

Table 1: Summary of this compound Clinical Trial Dosage and Efficacy Data

IndicationDoseNEfficacy OutcomeResultReference
Primary Insomnia15 mg/day80Wake After Sleep Onset (WASO)Improved vs. placebo (p=0.02)
Total Sleep Time (TST)Improved vs. placebo (p=0.02)
Latency to Persistent Sleep (LPS)Shorter on nights 1/2 (p=0.0006), but not on nights 27/28
Anxiety15 mg (single dose)19Visual Analogue Scale-Anxiety (VAS-A)Significant reduction vs. placebo (p<0.05)

Table 2: Summary of Common Adverse Events with this compound (15 mg) in a 28-Day Insomnia Trial

Adverse EventThis compound (n=80)Placebo (n=81)
Any Adverse Event25%22%
Headache8%9%
FatigueNot specifiedNot specified
Dry MouthNot specifiedNot specified
Reference:

Experimental Protocols

Protocol 1: In Vitro NK1 Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound to the human NK1 receptor.

Materials:

  • HEK293 cells stably expressing the human NK1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Radioligand: [³H]-Substance P.

  • Non-specific binding control: Unlabeled Substance P (high concentration).

  • This compound stock solution (in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 0.1% BSA).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-hNK1R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of [³H]-Substance P to each well.

    • For non-specific binding wells, add a high concentration of unlabeled Substance P.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: Ex Vivo NK1 Receptor Occupancy Study in Rodents

This protocol outlines a general procedure to assess the in vivo target engagement of this compound.

Materials:

  • Rodents (e.g., mice or rats).

  • This compound dosing solution.

  • Vehicle control.

  • Radiolabeled NK1 receptor tracer (e.g., [¹¹C]GR205171 or a suitable alternative).

  • Anesthesia.

  • Brain harvesting tools.

  • Cryostat.

  • Autoradiography equipment or tissue homogenizer and gamma counter/scintillation counter.

Methodology:

  • Animal Dosing:

    • Administer various doses of this compound (and vehicle control) to different groups of animals via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Tracer Administration:

    • At the expected time of peak plasma/brain concentration of this compound, administer the radiolabeled NK1 receptor tracer intravenously.

  • Tissue Collection:

    • At a predetermined time after tracer administration, euthanize the animals under anesthesia.

    • Rapidly excise the brains and freeze them.

  • Measurement of Receptor Occupancy:

    • Autoradiography:

      • Section the frozen brains using a cryostat.

      • Expose the sections to a phosphor imaging plate or film.

      • Quantify the radioactivity in NK1 receptor-rich brain regions (e.g., striatum) and a reference region with low NK1 receptor density (e.g., cerebellum).

    • Tissue Homogenate Binding:

      • Dissect specific brain regions.

      • Homogenize the tissue and measure the radioactivity in the homogenate using a gamma or scintillation counter.

  • Data Analysis:

    • Calculate the percent receptor occupancy for each dose of this compound by comparing the specific binding of the tracer in the drug-treated animals to that in the vehicle-treated animals.

    • Plot the percent receptor occupancy as a function of the this compound dose or plasma concentration to determine the in vivo ID50 or EC50.

Mandatory Visualizations

signaling_pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Increased Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Neuronal Excitation Neuronal Excitation Ca_PKC->Neuronal Excitation This compound This compound This compound->NK1 Receptor Blocks

Caption: this compound blocks the NK1 receptor signaling pathway.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Efficacy Testing cluster_3 Phase 4: Safety and Tolerability A NK1 Receptor Binding Assay (Determine Ki) B Functional Antagonism Assay (e.g., Calcium Flux) A->B C Single Ascending Dose Study (Determine MTD) B->C D Pharmacokinetic (PK) Analysis (Plasma/Brain Exposure) C->D E Receptor Occupancy (RO) Study (Determine in vivo ID50) D->E F Select Doses Based on PK/RO Data E->F G Efficacy Studies in Relevant Animal Models F->G H Monitor for Adverse Effects (e.g., Behavioral Changes, Weight Loss) G->H I Compare Efficacious Doses with Tolerability Profile H->I

Caption: Workflow for optimizing this compound dosage.

logical_relationship Dose Dose Efficacy Efficacy Dose->Efficacy Increases Side Effects Side Effects Dose->Side Effects Increases Therapeutic Window Therapeutic Window Efficacy->Therapeutic Window Side Effects->Therapeutic Window

Caption: Relationship between dose, efficacy, and side effects.

References

addressing challenges in vestipitant clinical trials for tinnitus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of vestipitant in clinical trials for tinnitus.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound for tinnitus, drawing on findings from clinical trials and the known challenges of tinnitus research.

Issue 1: Lack of Efficacy or Unexpected Worsening of Tinnitus Symptoms

Question: Our clinical trial with a neurokinin-1 (NK1) receptor antagonist, similar to this compound, is not showing any improvement in tinnitus symptoms. In fact, some participants are reporting a worsening of their tinnitus. What could be the underlying reasons for this?

Answer: This is a critical observation and aligns with the findings of a key clinical trial on this compound for tinnitus.[1][2] Here are several potential reasons and troubleshooting steps:

  • Pharmacological Mechanism: While the rationale for using an NK1 receptor antagonist is often linked to its anxiolytic properties, the direct effect on the auditory pathways responsible for tinnitus may not be therapeutic.[1][2] The worsening of symptoms suggests that the neurokinin-1 receptor system may play a complex or even counterintuitive role in tinnitus pathophysiology.

    • Actionable Step: Re-evaluate the preclinical data. Does the animal model of tinnitus used adequately represent the type of tinnitus being targeted in the clinical trial? Consider exploring different animal models that may better recapitulate the human condition.

  • Patient Heterogeneity: Tinnitus is a highly heterogeneous condition with various underlying causes and clinical presentations.[3] An intervention that is ineffective or detrimental in a broad population might be effective in a specific, yet-to-be-identified subgroup.

    • Actionable Step: Stratify the patient population based on characteristics such as the etiology of their tinnitus (e.g., noise-induced, age-related), duration, and comorbid conditions like anxiety or depression. Analyze the data for any trends within these subgroups.

  • Outcome Measures: The subjective nature of tinnitus makes its measurement challenging. It is possible that the chosen outcome measures are not sensitive enough to detect subtle changes or are being influenced by other factors.

    • Actionable Step: Review the chosen primary and secondary outcome measures. Are you using a combination of validated questionnaires (e.g., Tinnitus Handicap Inventory) and psychoacoustic measurements? Consider incorporating more frequent assessments, such as a daily diary, to capture fluctuations in tinnitus perception.

Issue 2: High Placebo Response Rate

Question: We are observing a significant placebo effect in our tinnitus clinical trial, making it difficult to determine the true efficacy of our investigational drug. How can we mitigate this?

Answer: A high placebo response is a common challenge in tinnitus clinical trials due to the subjective nature of the condition and the influence of psychological factors.

  • Study Design: The design of the clinical trial can significantly impact the placebo effect.

    • Actionable Step: Implement a crossover study design, where each participant serves as their own control. This can help to reduce inter-individual variability. Ensure that the washout period between treatments is sufficient to minimize carry-over effects.

  • Patient Expectation: The way the trial is presented to participants can influence their expectations and, consequently, the placebo response.

    • Actionable Step: Standardize the information provided to all participants, avoiding any language that could inflate expectations of therapeutic benefit. Blinding of both participants and investigators is crucial.

  • Objective Measures: While truly objective measures for tinnitus are still elusive, incorporating physiological or imaging-based endpoints can provide complementary data.

    • Actionable Step: Consider including exploratory endpoints such as functional neuroimaging (e.g., fMRI) or electroencephalography (EEG) to investigate the neural correlates of any treatment effect.

Frequently Asked Questions (FAQs)

Q1: Why was this compound investigated for tinnitus?

A1: this compound, a neurokinin-1 (NK1) receptor antagonist, was investigated for tinnitus primarily due to its anxiolytic (anti-anxiety) properties. Given the significant comorbidity of tinnitus with anxiety and depression, it was hypothesized that reducing the distress associated with tinnitus could lead to an overall improvement in the condition.

Q2: What were the key findings of the this compound clinical trial for tinnitus?

A2: A randomized, double-blind, crossover study investigating this compound, both alone and in combination with the antidepressant paroxetine, found no statistically significant benefit in improving tinnitus symptoms. In fact, the study reported a statistically significant worsening of tinnitus intensity and distress scores with this compound compared to placebo.

Q3: What are the major challenges in designing clinical trials for tinnitus?

A3: The main challenges include:

  • Subjectivity: Tinnitus is a subjective experience, making objective measurement difficult.

  • Heterogeneity: Tinnitus can arise from various causes and presents with diverse characteristics, making it challenging to study as a single entity.

  • Lack of a Standardized Outcome Measure: There is no universally accepted primary outcome measure for tinnitus clinical trials, which makes comparing results across studies difficult.

  • High Placebo Effect: As discussed in the troubleshooting guide, the placebo response in tinnitus trials can be substantial.

Q4: What are the standard outcome measures used in tinnitus clinical trials?

A4: Commonly used outcome measures include:

  • Tinnitus Handicap Inventory (THI): A 25-item questionnaire that assesses the impact of tinnitus on daily life.

  • Visual Analog Scales (VAS): These are used for subjective ratings of tinnitus loudness, pitch, and distress.

  • Psychoacoustic Measures: These include tinnitus pitch and loudness matching.

Data Presentation

The following table summarizes the key outcomes of the randomized, controlled study of this compound for tinnitus by Roberts et al. (2011). Unfortunately, the full-text article containing the specific quantitative data (e.g., mean scores, p-values) is not publicly available through the conducted searches. The table therefore qualitatively describes the findings based on the published abstract.

Outcome MeasureThis compound vs. PlaceboThis compound + Paroxetine vs. PlaceboKey Finding
Tinnitus VAS (Intensity, Pitch, Distress) No statistically significant benefit. Statistically significant worsening of intensity and distress.No statistically significant benefit.This compound did not improve and, on average, worsened tinnitus perception.
Tinnitus Handicap Inventory (THI) No statistically significant benefit.No statistically significant benefit.This compound did not reduce the handicap associated with tinnitus.
Arousal/Anxiety VAS No statistically significant benefit.No statistically significant benefit.Despite its anxiolytic mechanism, this compound did not show a significant effect on arousal or anxiety in this patient population.
Tinnitus Aggravation Scores No statistically significant benefit.No statistically significant benefit.This compound did not reduce the aggravation caused by tinnitus.

Experimental Protocols

Detailed Methodology for a Phase II Tinnitus Clinical Trial (Hypothetical, based on best practices)

This protocol is a hypothetical example for a Phase II, randomized, double-blind, placebo-controlled, crossover clinical trial to evaluate the efficacy and safety of an investigational drug (e.g., an NK1 receptor antagonist) for the treatment of subjective tinnitus.

1. Study Objectives:

  • Primary Objective: To evaluate the efficacy of the investigational drug compared to placebo in reducing the severity of tinnitus as measured by the change from baseline in the Tinnitus Handicap Inventory (THI) total score.

  • Secondary Objectives:

    • To assess the effect of the investigational drug on tinnitus loudness and distress using Visual Analog Scales (VAS).

    • To evaluate the safety and tolerability of the investigational drug.

    • To explore the relationship between plasma concentrations of the investigational drug and clinical response.

2. Study Design:

  • A randomized, double-blind, placebo-controlled, two-period crossover design.

  • Participants will be randomized to one of two treatment sequences:

    • Sequence A: Investigational drug followed by placebo.

    • Sequence B: Placebo followed by investigational drug.

  • Each treatment period will be 14 days, separated by a 14-day washout period.

3. Participant Selection:

  • Inclusion Criteria:

    • Adults aged 18-65 years.

    • Diagnosis of chronic, subjective, non-pulsatile tinnitus for at least 6 months.

    • A baseline THI score of 38 or greater (moderate to severe handicap).

    • Stable hearing loss for at least 6 months.

  • Exclusion Criteria:

    • Objective tinnitus.

    • Tinnitus caused by a treatable medical condition.

    • Meniere's disease.

    • Use of other investigational drugs within 30 days of screening.

    • Known hypersensitivity to the investigational drug class.

4. Study Procedures:

  • Screening Visit (Day -21 to -1): Informed consent, medical history, physical examination, audiometry, and baseline questionnaires (THI, VAS).

  • Randomization and Treatment Period 1 (Day 1 to 14): Participants receive the first assigned treatment.

  • Visit 2 (Day 14): End of Treatment Period 1 assessments (THI, VAS, safety labs).

  • Washout Period (Day 15 to 28): No study medication.

  • Visit 3 (Day 29): Start of Treatment Period 2. Participants receive the second assigned treatment.

  • Visit 4 (Day 42): End of Treatment Period 2 assessments (THI, VAS, safety labs).

  • Follow-up Visit (Day 56): Final safety assessment.

5. Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in the THI total score at the end of each treatment period.

  • Secondary Efficacy Endpoints:

    • Change from baseline in VAS scores for tinnitus loudness and distress at the end of each treatment period.

    • Participant's global impression of change.

  • Safety Endpoints: Incidence of adverse events, clinical laboratory results, vital signs.

6. Statistical Analysis:

  • The primary efficacy analysis will be based on the difference in the change from baseline in THI scores between the investigational drug and placebo periods, using a mixed-effects model for repeated measures.

  • A p-value of <0.05 will be considered statistically significant.

Mandatory Visualizations

NK1_Signaling_Pathway substance_p Substance P nk1_receptor NK1 Receptor substance_p->nk1_receptor Binds to g_protein Gq/11 Protein nk1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates ca_release->pkc Activates downstream Downstream Signaling (e.g., MAPK/ERK pathway) pkc->downstream Activates neuronal_excitation Increased Neuronal Excitability downstream->neuronal_excitation Leads to This compound This compound (Antagonist) This compound->nk1_receptor Blocks

Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.

Clinical_Trial_Workflow cluster_groupA Sequence A cluster_groupB Sequence B screening Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessment (THI, VAS, Audiometry) screening->baseline randomization Randomization baseline->randomization treatment_A1 Treatment Period 1 (this compound) randomization->treatment_A1 Group A treatment_B1 Treatment Period 1 (Placebo) randomization->treatment_B1 Group B end_of_treatment1 End of Period 1 Assessment treatment_A1->end_of_treatment1 washout_A Washout Period treatment_A2 Treatment Period 2 (Placebo) washout_A->treatment_A2 end_of_treatment2 End of Period 2 Assessment treatment_A2->end_of_treatment2 treatment_B1->end_of_treatment1 washout_B Washout Period treatment_B2 Treatment Period 2 (this compound) washout_B->treatment_B2 treatment_B2->end_of_treatment2 end_of_treatment1->washout_A end_of_treatment1->washout_B final_analysis Final Analysis end_of_treatment2->final_analysis

Caption: Experimental workflow for a crossover clinical trial design.

References

Technical Support Center: Improving the Aqueous Solubility of Vestipitant for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with the NK1 receptor antagonist, vestipitant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the poor aqueous solubility of this compound in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a lipophilic molecule with a predicted low aqueous solubility of approximately 0.00434 mg/mL. This inherent low water solubility can lead to challenges in preparing stock solutions and can cause the compound to precipitate out of solution when diluted into aqueous experimental media, a phenomenon often referred to as "crashing out."

Q2: What is the most common initial approach to dissolving this compound for in vitro studies?

A2: The most common starting point is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its strong solubilizing power for many poorly water-soluble compounds.

Q3: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?

A3: This is a frequent issue. Here are several strategies to prevent precipitation:

  • Minimize the final DMSO concentration: Aim for a final DMSO concentration in your aqueous medium of less than 1%, and ideally below 0.5%, as higher concentrations can be toxic to cells and may interfere with your assay.

  • Use a co-solvent system: In some cases, a combination of solvents can be more effective at maintaining solubility than a single solvent.

  • Employ solubility enhancers: Excipients like cyclodextrins can encapsulate the this compound molecule, increasing its aqueous solubility.

  • Optimize the dilution process: Pre-warming your aqueous medium to 37°C and adding the DMSO stock solution dropwise while vortexing can help prevent localized high concentrations that lead to precipitation.

Q4: Are there alternatives to DMSO?

A4: Yes, other water-miscible organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA) can be tested. The ideal solvent depends on the specific experimental conditions and the tolerance of your biological system. Always include a vehicle control in your experiments to account for any effects of the solvent.

Q5: Can pH adjustment improve this compound's solubility?

A5: this compound has a basic character with a predicted pKa of 7.45. Therefore, adjusting the pH of the aqueous medium to be more acidic may improve its solubility. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability).

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro experiments.

Problem Potential Cause Suggested Solution
This compound powder does not dissolve in DMSO. Insufficient solvent volume or presence of moisture in DMSO.Increase the volume of DMSO to ensure the concentration is below the solubility limit. Use fresh, anhydrous DMSO. Gentle warming (to 37°C) and vortexing can also aid dissolution.
Precipitation occurs immediately upon dilution into aqueous buffer or media. The compound is "crashing out" due to poor aqueous solubility.Decrease the final concentration of this compound. Lower the final percentage of DMSO. Add the DMSO stock to pre-warmed (37°C) aqueous media while vortexing. Consider using a solubility enhancer like sulfobutylether-β-cyclodextrin (SBE-β-CD).
The solution appears cloudy or hazy after dilution. Formation of fine precipitate or aggregates.Visually inspect the solution. If cloudiness persists, consider centrifugation or filtration to remove undissolved particles, though this will reduce the effective concentration. The use of solubility enhancers is recommended to prevent this.
Inconsistent experimental results. Variable precipitation of this compound leading to inconsistent final concentrations.Prepare fresh dilutions for each experiment. Ensure complete dissolution of the stock solution before use. Visually inspect for any precipitation before adding to the experimental setup.
Cell toxicity observed in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high.Reduce the final concentration of the organic solvent to a non-toxic level, typically below 0.5% for most cell lines. Perform a dose-response experiment with the solvent alone to determine the toxicity threshold for your specific cells.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution with Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

An intravenous formulation of this compound has been successfully developed using SBE-β-CD, indicating its effectiveness in solubilizing this compound.

Materials:

  • This compound powder

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Vortex mixer

  • Magnetic stirrer (optional)

Procedure:

  • Prepare a solution of SBE-β-CD in the desired aqueous buffer or cell culture medium. The concentration of SBE-β-CD will need to be optimized, but a starting point could be a 1:1 molar ratio with this compound or higher.

  • Add the this compound powder directly to the SBE-β-CD solution.

  • Vortex or stir the mixture for an extended period (e.g., several hours to overnight) at room temperature to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved this compound and to sterilize the solution for cell culture use.

  • This solution can then be used as the working solution or further diluted in the experimental medium.

Visualizing the Experimental Workflow and Signaling Pathway

To aid in experimental design and understanding of this compound's mechanism of action, the following diagrams illustrate a typical experimental workflow and the NK1 receptor signaling pathway.

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment start This compound Powder stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock working Prepare Working Solution (Dilute in Aqueous Medium) stock->working treat Treat Cells with This compound Solution working->treat cells Prepare Cell Culture cells->treat incubate Incubate for Desired Time treat->incubate assay Perform Assay (e.g., Viability, Signaling) incubate->assay

A typical workflow for preparing and using this compound in cell culture experiments.

This compound is a selective antagonist of the Neurokinin-1 (NK1) receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a signaling cascade. This compound blocks this interaction.

NK1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Vest This compound Vest->NK1R Blocks Gq Gq protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates TF Transcription Factors (e.g., NF-κB, AP-1) Ca->TF Activates PKC->TF Activates Gene Gene Expression (Proliferation, Inflammation) TF->Gene Regulates

Simplified signaling pathway of the NK1 receptor and the inhibitory action of this compound.

identifying and mitigating potential off-target effects of vestipitant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of vestipitant.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the Neurokinin-1 (NK1) receptor.[1] It exerts its effects by blocking the binding of the endogenous ligand, Substance P, to this receptor.[1][2] The NK1 receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, including nausea and vomiting, anxiety, and sleep regulation.[2][3]

Q2: What are the likely off-target effects of this compound based on its chemical structure?

A2: this compound belongs to the phenylpiperazine class of compounds. Molecules with this scaffold are known to sometimes interact with other GPCRs, particularly serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors. Therefore, it is advisable to screen this compound for activity at these receptor families to assess its selectivity profile.

Q3: What were the observed side effects of this compound in clinical trials?

A3: In a 28-day study on primary insomnia, this compound was generally well-tolerated. The most commonly reported adverse events were headache, fatigue, and dry mouth, with an incidence rate comparable to that of the placebo group. No serious adverse events were reported in that study.

Q4: How can I experimentally determine if an observed cellular phenotype is due to an off-target effect of this compound?

A4: A robust method to differentiate on-target from off-target effects is to test this compound in a cell line where the NK1 receptor has been genetically knocked out (e.g., using CRISPR/Cas9). If the compound still elicits the same cellular response in the knockout cells, it is highly probable that the effect is mediated by one or more off-target interactions.

Q5: What are the initial steps to profile the off-target activity of this compound?

A5: A tiered approach is recommended. Begin with a broad in vitro screen using a commercially available off-target panel that includes a wide range of receptors, ion channels, and enzymes at a fixed concentration (e.g., 10 µM). For any significant "hits" identified in this primary screen, follow up with concentration-response assays to determine the binding affinity (Ki) or functional activity (IC50/EC50) at the potential off-target.

Data Presentation: Off-Target Binding Profile

While specific, comprehensive off-target screening data for this compound is not publicly available, the following table provides an illustrative example of a selectivity profile for another NK1 receptor antagonist, Aprepitant. This demonstrates the type of data researchers should aim to generate to characterize the selectivity of this compound.

Target ClassSpecific TargetAprepitant Ki (nM)
Primary Target NK1 Receptor 0.2
Adrenergicα1A>10,000
α2A>10,000
β1>10,000
DopaminergicD1>10,000
D2>10,000
D3>10,000
Serotonergic5-HT1A>10,000
5-HT2A>10,000
5-HT Transporter (SERT)>10,000
HistaminergicH1>10,000
MuscarinicM1>10,000
Opioidµ (mu)>10,000
Ion ChannelhERG>10,000
L-type Calcium Channel>3,000

This data is for Aprepitant and is provided for illustrative purposes only. Researchers should generate specific data for this compound.

Mandatory Visualizations

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NK1R NK1 Receptor This compound->NK1R Gq Gq NK1R->Gq SubstanceP Substance P SubstanceP->NK1R PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca2->CellularResponse MAPK MAPK Pathway PKC->MAPK MAPK->CellularResponse

NK1 Receptor Signaling Pathway

Off_Target_ID_Workflow start Start: Unexpected Phenotype Observed with this compound in_silico In Silico Analysis (Structural similarity searches, pharmacophore modeling) start->in_silico broad_screen Broad Off-Target Screen (e.g., Commercial safety panel) start->broad_screen in_silico->broad_screen Guide Panel Selection hit_validation Hit Validation (Concentration-response curves) broad_screen->hit_validation Identified 'Hits' cellular_assay Cellular Functional Assay (e.g., Calcium flux, cAMP) hit_validation->cellular_assay Confirmed Off-Targets target_knockout Target Validation (NK1R Knockout Cells) cellular_assay->target_knockout Phenotype Replicated? conclusion Conclusion: On-target vs. Off-target Effect target_knockout->conclusion

Experimental Workflow for Off-Target Identification

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Off-Target Identification

This protocol is designed to determine the binding affinity (Ki) of this compound for a suspected off-target GPCR.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor of interest.

  • This compound stock solution (in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Unlabeled competitor for defining non-specific binding.

  • 96-well plates.

  • Filter mats and harvester.

  • Scintillation counter and fluid.

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute this compound to a range of concentrations in assay buffer. Dilute the radioligand to a final concentration at or below its Kd.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and either this compound, vehicle (for total binding), or a saturating concentration of the unlabeled competitor (for non-specific binding).

  • Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through filter mats, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to the NK1 receptor or a potential off-target in intact cells.

Materials:

  • Cells expressing the target protein (e.g., NK1R).

  • This compound stock solution (in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • PCR tubes.

  • Thermal cycler.

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies).

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a desired concentration of this compound for 1 hour at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • Data Interpretation: A ligand-bound protein is thermally stabilized, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. This "thermal shift" indicates target engagement.

Troubleshooting Guides

Troubleshooting_GPCR_Assay cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Issue: High variability in GPCR functional assay cell_seeding Inconsistent Cell Seeding start->cell_seeding pipetting Pipetting Errors start->pipetting reagent_quality Reagent Quality/Stability start->reagent_quality cell_health Poor Cell Health start->cell_health solution_seeding Ensure single-cell suspension before plating. Allow plate to sit at RT before incubation. cell_seeding->solution_seeding solution_pipetting Calibrate pipettes. Use reverse pipetting for viscous solutions. pipetting->solution_pipetting solution_reagent Prepare fresh reagents. Confirm correct storage conditions. reagent_quality->solution_reagent solution_health Check cell viability (e.g., Trypan Blue). Ensure proper cell culture technique. cell_health->solution_health

Troubleshooting GPCR Functional Assays
Issue 1: High background signal in a calcium flux assay.

  • Potential Cause: Autofluorescence of this compound or assay components.

    • Troubleshooting Step: Run a control plate with this compound and assay buffer but without cells to check for compound-related fluorescence. Use phenol red-free media during the assay.

  • Potential Cause: "Leaky" or unhealthy cells.

    • Troubleshooting Step: Ensure high cell viability (>95%) before starting the experiment. Optimize cell seeding density to avoid over-confluence.

  • Potential Cause: Non-specific activation of signaling pathways.

    • Troubleshooting Step: Test this compound in a parental cell line that does not express the target receptor to see if the signal persists.

Issue 2: Inconsistent IC50 values in competitive binding assays.
  • Potential Cause: Assay not at equilibrium.

    • Troubleshooting Step: Determine the time required to reach equilibrium by performing a time-course experiment. Ensure the incubation time is sufficient.

  • Potential Cause: High non-specific binding.

    • Troubleshooting Step: Reduce the concentration of the radioligand. Optimize the amount of membrane protein used in the assay. Include a blocking agent like BSA in the assay buffer.

  • Potential Cause: this compound precipitation at high concentrations.

    • Troubleshooting Step: Visually inspect for precipitation. Determine the solubility of this compound in the final assay buffer.

Issue 3: this compound shows activity in a cellular assay but not in a binding assay for a suspected off-target.
  • Potential Cause: The cellular assay is more sensitive to functional modulation than the binding assay.

    • Troubleshooting Step: The observed effect might be due to allosteric modulation rather than direct competition at the binding site. Consider performing functional assays in the presence of a known orthosteric ligand to investigate potential allosteric effects.

  • Potential Cause: The effect is downstream of the initial binding event and is being amplified.

    • Troubleshooting Step: Investigate intermediate signaling events (e.g., second messenger production) to pinpoint where this compound is acting.

  • Potential Cause: The cellular phenotype is a result of the compound acting on multiple targets.

    • Troubleshooting Step: A comprehensive off-target screening approach is necessary. Consider using chemical proteomics or other unbiased methods to identify all potential binding partners.

References

managing vestipitant-induced hemolysis in preclinical formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing potential hemolysis associated with preclinical formulations of vestipitant. As this compound is a poorly water-soluble compound, formulations often require excipients that may have hemolytic potential. This guide focuses on identifying and mitigating formulation-induced hemolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formulation challenging?

This compound is a selective antagonist for the neurokinin 1 (NK1) receptor under investigation for various indications, including antiemetic and anxiolytic effects.[1] Its development is challenging due to its poor aqueous solubility, which can lead to low bioavailability and require enabling formulation strategies for preclinical studies.[2][3][4][5]

Q2: What is hemolysis and why is it a concern in preclinical studies?

Hemolysis is the rupture of red blood cells (erythrocytes) and the release of their contents, primarily hemoglobin, into the surrounding fluid (e.g., plasma). In preclinical studies, hemolysis can be a sign of toxicity and can interfere with bioanalytical assays, leading to inaccurate pharmacokinetic and toxicological data. It can be caused by the drug itself, the excipients in the formulation, or procedural issues during sample collection and handling.

Q3: Is this compound known to directly cause hemolysis?

Currently, there is limited publicly available evidence to suggest that this compound as a molecule is a direct cause of hemolysis. Hemolytic observations during preclinical studies of poorly soluble compounds are often linked to the formulation components required to achieve the desired concentration for dosing.

Q4: What are common formulation strategies for poorly soluble drugs like this compound?

Common strategies to enhance the solubility of poorly soluble drugs for preclinical parenteral administration include:

  • pH modification: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.

  • Co-solvents: Using a mixture of water-miscible organic solvents (e.g., polyethylene glycols (PEGs), propylene glycol, ethanol) can increase the solubility of hydrophobic compounds.

  • Surfactants: Surfactants form micelles that can encapsulate and solubilize poorly soluble drugs.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

  • Lipid-based formulations: These include emulsions, microemulsions, and oily solutions that can carry the drug in a lipid phase.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.

Q5: How can I differentiate between in vivo and in vitro hemolysis?

  • In vivo hemolysis occurs within the body due to pathological conditions or the administration of a hemolytic substance. Key indicators include decreased haptoglobin levels, increased lactate dehydrogenase (LDH), and elevated indirect bilirubin.

  • In vitro hemolysis occurs outside the body, typically due to improper sample collection, handling, or storage. If hemolysis is observed in a single sample but not in others from the same animal, in vitro hemolysis is more likely.

Troubleshooting Guides

Issue 1: Hemolysis observed in in vitro screening of this compound formulations.

Possible Cause: One or more excipients in your formulation may have hemolytic properties at the tested concentration.

Troubleshooting Steps:

  • Review Excipient Concentrations: Compare the concentrations of your excipients to published data on their hemolytic potential.

  • Screen Individual Excipients: Perform an in vitro hemolysis assay on each excipient individually at the concentration used in the final formulation.

  • Reformulate with Less Hemolytic Alternatives: If a specific excipient is identified as the cause, explore alternative, less hemolytic excipients.

  • Optimize Excipient Concentration: If an alternative is not feasible, determine the maximum non-hemolytic concentration of the problematic excipient and reformulate.

Experimental Protocol: In Vitro Hemolysis Assay

This protocol is adapted from standard methods for assessing the hemolytic potential of pharmaceutical formulations.

Materials:

  • Freshly collected whole blood from the relevant preclinical species (e.g., rat, dog) with an anticoagulant (e.g., EDTA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Triton X-100 or distilled water (for positive control - 100% hemolysis).

  • Test formulation of this compound and individual excipients.

  • 96-well plates.

  • Spectrophotometer (plate reader).

Methodology:

  • Prepare Red Blood Cell (RBC) Suspension:

    • Centrifuge the whole blood at 1000 x g for 10 minutes.

    • Aspirate the plasma and buffy coat.

    • Wash the RBC pellet with 5 volumes of PBS and centrifuge again. Repeat this step three times.

    • Resuspend the washed RBCs in PBS to achieve a 2% (v/v) suspension.

  • Incubation:

    • In a 96-well plate, add 100 µL of the test formulation (or individual excipient solution) to 100 µL of the 2% RBC suspension.

    • Negative Control: 100 µL of the formulation vehicle + 100 µL of 2% RBC suspension.

    • Positive Control: 100 µL of 1% Triton X-100 in PBS + 100 µL of 2% RBC suspension.

    • Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Measurement:

    • Centrifuge the plate at 800 x g for 10 minutes.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula:

Interpretation of Results:

% HemolysisInterpretation
< 10%Considered non-hemolytic
10% - 25%Potentially hemolytic
> 25%Considered at risk for hemolysis

Source: Adapted from guidance for pharmaceutical scientists.

Issue 2: Hemolysis detected in plasma samples after in vivo administration of a this compound formulation.

Possible Cause: The formulation may be causing hemolysis in vivo, or the hemolysis may be an artifact of sample collection (in vitro).

Troubleshooting Steps:

  • Rule out In Vitro Hemolysis:

    • Review blood collection and processing procedures. Ensure proper needle gauge, gentle mixing of blood tubes, and appropriate centrifugation.

    • If possible, collect a fresh sample with meticulous technique to see if hemolysis persists.

  • Assess In Vivo Hemolysis Markers:

    • Analyze plasma samples for key biomarkers of in vivo hemolysis.

  • Correlate with Pharmacokinetics:

    • Determine if the timing of hemolysis correlates with the peak plasma concentration (Cmax) of this compound or its excipients.

  • Consider a Dose-Response Relationship:

    • If ethically and practically feasible, conduct a dose-ranging study to see if the degree of hemolysis is dose-dependent.

  • Reformulate:

    • Based on the findings, consider reformulating to reduce the concentration of potentially hemolytic excipients or explore an alternative formulation strategy.

Table: Key Biomarkers for Differentiating In Vivo and In Vitro Hemolysis

BiomarkerExpected Change in In Vivo HemolysisExpected Change in In Vitro Hemolysis
Haptoglobin DecreasedUnchanged
Lactate Dehydrogenase (LDH) IncreasedIncreased
Indirect Bilirubin IncreasedUnchanged
Potassium May be increasedMarkedly increased
Reticulocyte Count Increased (compensatory)Unchanged

Source: Adapted from clinical laboratory guidelines.

Visualizations

Hemolysis_Troubleshooting_Workflow cluster_in_vitro In Vitro Observation cluster_in_vivo In Vivo Observation observe_vitro Hemolysis observed in in vitro formulation screen review_excipients Review excipient concentrations vs. literature observe_vitro->review_excipients screen_individual Screen individual excipients for hemolysis review_excipients->screen_individual reformulate_vitro Reformulate with less hemolytic alternatives or lower concentrations screen_individual->reformulate_vitro Hemolytic excipient identified no_hemolysis_vitro Formulation is likely non-hemolytic screen_individual->no_hemolysis_vitro No single excipient is hemolytic reformulate_vitro->observe_vitro Re-screen observe_vivo Hemolysis observed in in vivo study samples rule_out_invitro Rule out in vitro hemolysis (sampling/handling artifact) observe_vivo->rule_out_invitro assess_biomarkers Assess in vivo hemolysis biomarkers (e.g., haptoglobin) rule_out_invitro->assess_biomarkers In vitro cause unlikely no_hemolysis_vivo Hemolysis likely due to sampling artifact rule_out_invitro->no_hemolysis_vivo In vitro cause confirmed correlate_pk Correlate hemolysis with PK profile (Cmax) assess_biomarkers->correlate_pk reformulate_vivo Reformulate to reduce hemolytic potential correlate_pk->reformulate_vivo reformulate_vivo->observe_vivo Re-evaluate

Caption: Troubleshooting workflow for this compound-induced hemolysis.

Formulation_Strategy_Decision_Tree start Poorly Soluble Compound (e.g., this compound) is_ionizable Is the compound ionizable? start->is_ionizable ph_modification pH Modification is_ionizable->ph_modification Yes other_strategies Consider other strategies is_ionizable->other_strategies No is_soluble_ph Solubility achieved? ph_modification->is_soluble_ph is_soluble_ph->other_strategies No screen_hemolysis Screen for Hemolysis is_soluble_ph->screen_hemolysis Yes co_solvents Co-solvents (e.g., PEG, PG) other_strategies->co_solvents cyclodextrins Cyclodextrins other_strategies->cyclodextrins surfactants Surfactants other_strategies->surfactants lipid_based Lipid-based Formulations other_strategies->lipid_based co_solvents->screen_hemolysis cyclodextrins->screen_hemolysis surfactants->screen_hemolysis lipid_based->screen_hemolysis

Caption: Decision tree for preclinical formulation strategies.

References

strategies to enhance the brain penetrance of NK1 receptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing brain-penetrant Neurokinin-1 (NK1) receptor antagonists.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Medicinal Chemistry & Structural Modifications

Question: My NK1 receptor antagonist shows high potency in vitro but has poor brain penetration in vivo. What are the likely causes and how can I address this?

Answer: Poor brain penetration despite high in vitro potency is a common challenge. The primary culprits are often unfavorable physicochemical properties and active efflux by transporters at the blood-brain barrier (BBB), particularly P-glycoprotein (P-gp). [1][2] Troubleshooting Guide:

  • Assess P-gp Efflux: The first step is to determine if your compound is a P-gp substrate. An in vitro transporter assay using MDCK-MDR1 or Caco-2 cells is recommended. An efflux ratio (ER) greater than 2.0 suggests the compound is a substrate for P-gp. [3]2. Analyze Physicochemical Properties: Evaluate the compound's lipophilicity (LogP/LogD), polar surface area (PSA), and number of hydrogen bond donors (HBD). High lipophilicity and a high number of HBDs are often associated with P-gp substrate activity.

  • Implement Structural Modifications: Based on the analysis, consider the following medicinal chemistry strategies to reduce P-gp efflux: [4][5] * Reduce Hydrogen Bond Donors: Replacing an N-H bond with an N-C bond can significantly decrease efflux.

    • Increase Molecular Weight/Volume: Adding bulky groups can create steric hindrance within the P-gp binding site.

    • Introduce a Carboxylic Acid Moiety: Appending a carboxylic acid group can convert a P-gp substrate into a non-substrate.

    • Modulate Basicity (pKa): Reducing the basicity of nitrogen atoms can decrease interactions with P-gp.

Question: What is the ideal range for physicochemical properties to achieve good brain penetration for an NK1 receptor antagonist?

Answer: While there are no absolute rules, retrospective analyses of successful central nervous system (CNS) drugs suggest general guidelines. Aim for a balanced profile to optimize for both passive diffusion across the BBB and avoidance of efflux transporters.

Table 1: General Physicochemical Property Guidelines for CNS Drugs

PropertyRecommended RangeRationale
Molecular Weight (MW) < 450 DaSmaller molecules generally have better passive permeability.
LogP 1 - 3Balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area (TPSA) < 90 ŲLower PSA is associated with better BBB penetration.
Hydrogen Bond Donors (HBD) ≤ 3Reduces the potential for P-gp efflux.
Most Basic pKa < 8.0Lower basicity can reduce interactions with P-gp.
Section 2: In Vitro Permeability Assays

Question: I am getting inconsistent results from my Parallel Artificial Membrane Permeability Assay (PAMPA). What could be the issue?

Answer: Inconsistency in PAMPA results can stem from several factors related to the assay setup and the properties of the test compounds.

Troubleshooting Guide:

  • Compound Solubility: Poor aqueous solubility of the test compound can lead to inaccurate permeability measurements. Ensure the compound is fully dissolved in the donor well. Consider using co-solvents, but be aware they can affect the integrity of the artificial membrane.

  • Membrane Integrity: The lipid layer in the PAMPA plate is delicate. Ensure proper handling to avoid disrupting the membrane. Check for leaks by monitoring the permeability of a known impermeable compound (e.g., Lucifer yellow).

  • Unstirred Water Layer: The unstirred water layer can become a rate-limiting barrier for highly permeable compounds, leading to an underestimation of their true permeability. Gentle agitation of the plate can help minimize this effect.

  • Incorrect Lipid Composition: For BBB-specific predictions, use a PAMPA system with a lipid composition that mimics the brain's endothelial cells, such as porcine polar brain lipids.

Question: My in vitro Caco-2 permeability data does not correlate well with my in vivo brain penetration results. Why is this?

Answer: While Caco-2 cell monolayers are a useful tool, they have limitations for predicting BBB permeability.

Troubleshooting Guide:

  • Origin of Cells: Caco-2 cells are derived from human colon adenocarcinoma and their transporter expression profile differs from that of the brain's capillary endothelial cells. This can lead to poor correlation for compounds that are substrates for transporters other than P-gp.

  • P-gp Expression Levels: P-gp expression can vary between Caco-2 cell passages, potentially leading to variability in efflux measurements. It's crucial to regularly validate the cell line with known P-gp substrates and inhibitors.

  • Metabolism: Caco-2 cells express some metabolic enzymes which could potentially metabolize the test compound, leading to an underestimation of permeability.

  • Alternative Models: For a more accurate prediction of BBB permeability, consider using in vitro models based on primary cultured porcine or bovine brain capillary endothelial cells, or human induced pluripotent stem cell-derived models.

Section 3: Advanced Drug Delivery Strategies

Question: I am considering using nanoparticles to deliver my NK1 receptor antagonist to the brain. What are the key considerations?

Answer: Nanoparticle-based delivery systems offer a promising strategy to overcome the BBB. Key considerations include the choice of nanoparticle material, surface modifications, and the mechanism of BBB transport.

Troubleshooting Guide:

  • Nanoparticle Formulation:

    • Material: Use biocompatible and biodegradable polymers like PLGA or natural polymers such as albumin or chitosan. Solid lipid nanoparticles (SLNs) are another viable option.

    • Size: Smaller nanoparticles (e.g., < 80 nm) are generally better at avoiding the reticuloendothelial system, leading to longer circulation times.

    • Drug Loading & Release: Optimize drug loading to ensure a therapeutic dose can be delivered. Characterize the drug release profile to ensure sustained release within the brain.

  • Surface Modification:

    • Stealth Coatings: Coat nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) to create a "stealth" effect, reducing uptake by the reticuloendothelial system and increasing circulation time.

    • Targeting Ligands: Functionalize the nanoparticle surface with ligands that bind to receptors on the BBB endothelial cells to facilitate receptor-mediated transcytosis. Examples include transferrin or antibodies against the transferrin receptor.

  • Mechanism of Transport:

    • Adsorptive-Mediated Transcytosis: Cationic nanoparticles can interact with the negatively charged surface of brain endothelial cells, triggering adsorptive-mediated transcytosis.

    • Receptor-Mediated Transcytosis: This "Trojan horse" approach utilizes specific receptor-ligand interactions to transport the nanoparticle across the BBB.

Experimental Protocols & Methodologies

Protocol 1: In Vitro P-gp Substrate Assessment using MDCK-MDR1 Cells

This protocol determines if a compound is a substrate of the P-gp efflux transporter.

Methodology:

  • Cell Culture: Culture MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) on Transwell inserts until a confluent monolayer is formed.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Bidirectional Permeability Assay:

    • Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh, pre-warmed buffer.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An ER ≥ 2.0 indicates the compound is a P-gp substrate.

Protocol 2: In Situ Brain Perfusion in Rats

This protocol provides a sensitive method to study cerebrovascular transfer and directly measure brain uptake.

Methodology:

  • Animal Preparation: Anesthetize a rat and expose the right common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter retrograde into it.

  • Perfusion: Begin perfusion with a physiological buffer (e.g., HCO3 saline) containing the radiolabeled test compound. The infusion rate should be adjusted to minimize the contribution of systemic blood.

  • Perfusion Duration: Perfuse for a short duration (e.g., 60 seconds).

  • Termination: Decapitate the animal and collect the brain.

  • Sample Processing: Dissect the right cerebral hemisphere, weigh it, and solubilize the tissue.

  • Quantification: Determine the amount of radiolabeled compound in the brain tissue using liquid scintillation counting.

  • Calculate Brain Uptake: Express the results as the volume of distribution in the brain (Vd, brain) or as a permeability-surface area (PS) product.

Data Summary Tables

Table 2: Comparison of Brain Penetration Enhancement Strategies

StrategyMechanismKey AdvantagesKey Challenges
Medicinal Chemistry Modify physicochemical properties to reduce P-gp efflux and improve passive diffusion.Covalent modification, potentially permanent solution for the molecule.May negatively impact potency or other ADME properties; requires extensive medicinal chemistry efforts.
P-gp Inhibition Co-administer a P-gp inhibitor to block efflux at the BBB.Can be applied to existing drugs; reversible.Potential for drug-drug interactions; systemic side effects of the inhibitor.
Prodrugs Mask functional groups that are P-gp substrates; converted to the active drug in the brain.Can improve permeability and solubility.Requires efficient conversion to the active drug in the CNS.
Nanoparticles Encapsulate the drug and transport it across the BBB via transcytosis.Protects the drug from metabolism; allows for targeted delivery.Complex formulation and characterization; potential for immunogenicity.
Intranasal Delivery Bypasses the BBB by direct transport from the nasal cavity to the brain.Non-invasive; rapid onset of action.Limited to potent molecules due to small volume of administration; P-gp is also present in the nasal mucosa.

Visualizations

Signaling and Experimental Workflows

NK1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK pathway) Ca2->Downstream PKC->Downstream SP Substance P SP->NK1R Binds

Caption: NK1 Receptor Signaling Pathway.

Brain_Penetrance_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A1 PAMPA Assay (Passive Permeability) Decision1 Good Permeability? Low Efflux? A1->Decision1 A2 MDCK-MDR1 / Caco-2 Assay (P-gp Efflux) A2->Decision1 A3 Physicochemical Properties Analysis A3->Decision1 B1 In Situ Brain Perfusion (Initial Brain Uptake) B2 Pharmacokinetic Study (Brain/Plasma Ratio) B1->B2 Decision2 Sufficient Brain Exposure? B2->Decision2 Start NK1 Antagonist Candidate Start->A1 Start->A2 Start->A3 Decision1->B1 Yes Optimize Medicinal Chemistry Optimization Decision1->Optimize No Decision2->Optimize No Advance Advance to Efficacy Studies Decision2->Advance Yes Optimize->Start

Caption: Experimental Workflow for Assessing Brain Penetrance.

Strategies_Logic Problem Poor Brain Penetrance of NK1 Antagonist Cause1 High P-gp Efflux Problem->Cause1 Cause2 Low Passive Permeability Problem->Cause2 Cause3 Other (e.g., Metabolism) Problem->Cause3 Strategy1 Medicinal Chemistry: Reduce HBD, Increase MW Cause1->Strategy1 Addresses Strategy3 Co-administration: P-gp Inhibitors Cause1->Strategy3 Addresses Strategy2 Formulation: Nanoparticles, Liposomes Cause2->Strategy2 Addresses Strategy4 Medicinal Chemistry: Optimize LogP, Reduce PSA Cause2->Strategy4 Addresses

Caption: Logical Relationships Between Problems and Strategies.

References

Technical Support Center: Troubleshooting Inconsistent Results in Vestipitant Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing vestipitant in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to common questions and solutions for issues encountered during behavioral experiments with this compound.

Q1: We are not observing an anxiolytic-like effect of this compound in the elevated plus-maze (EPM) with our rats/mice. What could be the reason?

A1: Inconsistent anxiolytic-like effects of this compound and other NK1 receptor antagonists in the EPM can stem from several factors. Here is a troubleshooting guide to help you identify the potential cause:

  • Species and Strain:

    • Issue: NK1 receptor antagonists, including this compound, show species-specific differences in affinity. The rodent NK1 receptor homology is not identical to the human receptor, which can affect binding and efficacy.[1][2][3] Gerbils, for instance, have an NK1 receptor with closer homology to humans and often show more robust responses to these antagonists.[1][2]

    • Troubleshooting:

      • If using rats or mice, consider the strain. Some strains are known to be more or less sensitive to anxiolytic compounds.

      • If feasible, consider using gerbils, as they have shown consistent anxiolytic-like responses to NK1 receptor antagonists in the EPM.

  • Experimental Conditions:

    • Issue: The aversiveness of the EPM can significantly influence the outcome. Low-stress conditions may result in a "ceiling effect," where baseline anxiety is too low to detect an anxiolytic effect. Conversely, excessively high-stress conditions might mask the effects of the compound.

    • Troubleshooting:

      • Lighting: Ensure the lighting conditions in the testing room are appropriate. Testing under bright light can increase anxiety and may be more suitable for detecting anxiolytic effects.

      • Handling: Habituate the animals to the experimenter and the testing room to reduce stress from handling and novelty.

      • Apparatus Design: The dimensions of the maze, the height of the walls on the closed arms, and the presence or absence of a ledge on the open arms can all impact anxiety levels. Ensure your apparatus is standardized and appropriate for the species being tested.

  • Dose and Administration:

    • Issue: The dose-response relationship for this compound's anxiolytic effects may be narrow. The timing of administration relative to testing is also critical.

    • Troubleshooting:

      • Conduct a dose-response study to determine the optimal dose for your specific species, strain, and experimental conditions.

      • Ensure the route and timing of administration allow for sufficient brain penetration and receptor occupancy at the time of testing.

Q2: Our results in the forced swim test (FST) with this compound are variable and not consistently showing an antidepressant-like effect. How can we improve the reliability of this assay?

A2: The FST is known for its variability. Here are some key areas to examine when troubleshooting inconsistent results with this compound:

  • Species and Strain:

    • Issue: As with the EPM, species and strain differences in NK1 receptor affinity and behavioral responses are significant. Gerbils have been shown to be a suitable species for testing NK1 antagonists in the FST.

    • Troubleshooting:

      • If using rats or mice, be aware of the strain-specific responses to both stress and antidepressants.

      • Consider the gerbil as an alternative model, as they have demonstrated antidepressant-like responses to NK1 receptor antagonists in the FST.

  • Experimental Protocol:

    • Issue: Minor variations in the FST protocol can lead to significant differences in results.

    • Troubleshooting:

      • Water Temperature: Maintain a consistent water temperature (typically 23-25°C). Colder water can increase stress and affect mobility.

      • Cylinder Dimensions: The diameter and height of the swim cylinder should be appropriate for the animal to prevent them from touching the bottom or easily escaping.

      • Pre-swim Session: The inclusion and duration of a pre-swim session on the day before testing can impact the baseline immobility.

      • Scoring: Ensure that the scoring of immobility is done by a trained observer who is blind to the experimental conditions. Clear and consistent criteria for what constitutes immobility are essential.

  • Data Interpretation:

    • Issue: It is crucial to differentiate between a specific antidepressant-like effect (reduced immobility) and a general increase in motor activity.

    • Troubleshooting:

      • Always include a locomotor activity test (e.g., open field test) to rule out the possibility that this compound is causing a general increase in motor stimulation, which could be misinterpreted as an antidepressant-like effect in the FST.

Q3: We are seeing conflicting results between different behavioral assays for anxiety (e.g., EPM vs. marble burying). Why might this be the case?

A3: It is not uncommon for a compound to show efficacy in one behavioral model of anxiety but not another. This can be due to the different neurobiological underpinnings of the behaviors being measured.

  • Different Facets of Anxiety:

    • Issue: Different anxiety models tap into different aspects of the anxiety response. The EPM is thought to measure a conflict between the drive to explore and the fear of open spaces, while the marble-burying test is considered a model of neophobia and repetitive behavior.

    • Troubleshooting:

      • Recognize that each behavioral assay provides a window into a specific component of a complex emotional state.

      • Consider the specific profile of this compound's action. For example, it has shown efficacy in attenuating fear-induced foot-tapping in gerbils, separation-induced distress vocalizations in guinea pigs, and marble-burying behavior in mice.

      • A comprehensive behavioral profile using a battery of tests is often more informative than relying on a single assay.

Data on this compound and other NK1 Antagonists in Behavioral Models

The following tables summarize quantitative data from preclinical studies on this compound and other relevant NK1 receptor antagonists.

Table 1: Anxiolytic-Like Effects of this compound in Various Behavioral Models

Behavioral AssaySpeciesDose RangeKey Findings
Fear-Induced Foot-TappingGerbilNot specifiedAttenuated fear response
Separation-Induced Distress VocalizationsGuinea PigNot specifiedReduced distress vocalizations
Marble-Burying BehaviorMouseNot specifiedDecreased burying behavior
Vogel Conflict TestRatNot specifiedDisplayed anxiolytic actions
Fear-Induced Ultrasonic VocalizationsRatNot specifiedReduced ultrasonic vocalizations

Data summarized from Brocco et al. (2008).

Table 2: Effects of NK1 Receptor Antagonists in the Gerbil Elevated Plus-Maze

CompoundDose Range (mg/kg, p.o.)Effect on % Open Arm Time
MK-8690.01 - 3Increased at 0.03 - 0.3 mg/kg
L-742,6941 - 30Increased at 3 - 10 mg/kg
L-733,0601 - 10Increased at 3 - 10 mg/kg
CP-99,9943 - 30No significant effect
CP-122,7213 - 30Increased at 30 mg/kg

Data summarized from Varty et al. (2002a).

Table 3: Effects of NK1 Receptor Antagonists in the Gerbil Forced Swim Test

CompoundEffect on Immobility
L-733,060Reduced
MK-869Reduced
CP-122,721Reduced

Data summarized from Wallace et al. (2008).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the standardization of procedures.

Elevated Plus-Maze (EPM) Protocol for Rodents
  • Apparatus:

    • A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor.

    • For rats: arms are typically 50 cm long and 10 cm wide, with closed arms having 40 cm high walls.

    • For mice: arms are typically 30 cm long and 5 cm wide, with closed arms having 15 cm high walls.

    • The maze should be made of a non-porous material for easy cleaning.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle at the appropriate pre-treatment time.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

    • After the session, return the animal to its home cage.

    • Thoroughly clean the maze with 70% ethanol between trials.

  • Data Analysis:

    • Score the time spent in the open and closed arms.

    • Score the number of entries into the open and closed arms.

    • An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms.

    • Total arm entries can be used as a measure of general locomotor activity.

Forced Swim Test (FST) Protocol for Rodents
  • Apparatus:

    • A transparent cylinder (for mice: 20 cm diameter, 25 cm height; for rats: 20 cm diameter, 40 cm height).

    • Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws (for mice: ~15 cm; for rats: ~30 cm).

  • Procedure:

    • Day 1 (Pre-swim): Place the animal in the water-filled cylinder for a 15-minute session. This is to induce a state of helplessness. After the session, remove the animal, dry it thoroughly, and return it to its home cage.

    • Day 2 (Test): Administer this compound or vehicle at the appropriate pre-treatment time. Place the animal in the swim cylinder for a 5 or 6-minute session. Record the session for later scoring.

    • After the session, remove the animal, dry it, and return it to its home cage.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.

    • An antidepressant-like effect is indicated by a significant decrease in the duration of immobility.

Visualizations

Signaling Pathway of this compound

Vestipitant_Mechanism_of_Action cluster_0 Neuronal Synapse Substance_P Substance P NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor Binds to Neuronal_Activation Neuronal Activation (e.g., pain, stress signals) NK1_Receptor->Neuronal_Activation Leads to This compound This compound This compound->NK1_Receptor Blocks Behavioral_Study_Workflow Animal_Acclimation Animal Acclimation (Habituation to facility) Drug_Administration Drug Administration (this compound or Vehicle) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., EPM, FST) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (Video recording) Behavioral_Testing->Data_Collection Data_Analysis Data Analysis (Scoring and statistics) Data_Collection->Data_Analysis Results_Interpretation Results Interpretation Data_Analysis->Results_Interpretation EPM_Troubleshooting Inconsistent_Results Inconsistent EPM Results Check_Species_Strain Review Species/Strain Appropriateness Inconsistent_Results->Check_Species_Strain Check_Protocol Examine Experimental Protocol Inconsistent_Results->Check_Protocol Check_Dose Verify Dose and Administration Inconsistent_Results->Check_Dose Consider_Gerbils Consider using Gerbils Check_Species_Strain->Consider_Gerbils Adjust_Aversiveness Adjust Test Aversiveness (e.g., lighting) Check_Protocol->Adjust_Aversiveness Run_Dose_Response Conduct Dose-Response Study Check_Dose->Run_Dose_Response

References

Technical Support Center: Accounting for High Placebo Response in Vestipitant Clinical Trials for Insomnia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand and account for the high placebo response observed in clinical trials of vestipitant for insomnia.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in treating insomnia?

A1: this compound is a neurokinin-1 (NK1) receptor antagonist. The NK1 receptor's primary ligand is Substance P, a neuropeptide involved in stress responses and arousal. By blocking the NK1 receptor, this compound is thought to reduce wakefulness and promote sleep. The NK1 receptor is coupled to G-proteins (Gq and Gs) and its activation leads to downstream signaling through pathways like phospholipase C (PLC), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascade.[1][2][3][4][5] Antagonizing this receptor likely modulates the activity of wake-promoting monoaminergic systems.

Q2: Has a high placebo response been commonly observed in clinical trials for insomnia medications?

A2: Yes, a significant placebo response is a well-documented phenomenon in clinical trials for insomnia and other central nervous system (CNS) disorders. This effect can be observed in both subjective, patient-reported outcomes and, to a lesser extent, in objective measures like polysomnography (PSG). Factors contributing to this include patient expectation, the natural variability of insomnia symptoms, and the supportive environment of a clinical trial.

Q3: What were the key findings from the this compound clinical trials for insomnia, particularly regarding the placebo arm?

A3: In a 28-day, randomized, double-blind, placebo-controlled study (NCT00992160), this compound showed statistically significant improvements in sleep maintenance compared to placebo. However, a notable placebo effect was also observed. For instance, in the primary outcome, Wake After Sleep Onset (WASO), the placebo group showed improvement over time. For Latency to Persistent Sleep (LPS), the improvement in the placebo group was significant enough that the difference between this compound and placebo was not statistically significant at the end of the 28-day treatment period.

Troubleshooting Guides

Issue 1: High variability in placebo group response is masking the true effect of this compound.

Possible Causes:

  • Patient Expectation: Participants' belief that they are receiving an active treatment can lead to perceived and actual improvements in sleep.

  • Regression to the Mean: Patients are often enrolled in trials when their insomnia is particularly severe. Over time, their symptoms may naturally improve, independent of any treatment.

  • Study Site Variability: Differences in how study staff interact with participants and administer questionnaires can introduce variability.

Solutions:

  • Implement a Placebo Run-in Period: A single-blind placebo run-in period before randomization can help to identify and exclude subjects who show a large response to placebo. The NCT00992160 trial for this compound included a two-night PSG screening with single-blind placebo administration.

  • Standardize Investigator-Participant Interactions: Develop standardized scripts for study personnel to minimize variations in how the study is explained and how data is collected.

  • Patient Training: Train participants on how to accurately and consistently report their symptoms.

Issue 2: Difficulty in demonstrating statistically significant differences between this compound and placebo on certain endpoints.

Possible Causes:

  • Large Placebo Effect Size: As seen in the this compound trials with the LPS endpoint, a strong placebo response can narrow the therapeutic window, making it difficult to show a statistically significant difference.

  • Inadequate Sample Size: The study may not be powered to detect a significant difference in the presence of a high placebo response.

Solutions:

  • Advanced Statistical Analysis: Employ statistical models that can account for and adjust for the placebo response.

  • Enrichment Strategies: Design trials to enroll patients who are more likely to respond to the active drug or less likely to respond to placebo.

  • Request Granular Data for Subgroup Analysis: For more detailed analysis, researchers can request access to anonymized patient-level data from GlaxoSmithKline (GSK), the sponsor of the this compound trials, through their online portal. This can help identify patient characteristics associated with a high placebo response.

Data Presentation

Table 1: Summary of Polysomnography (PSG) Measures from the this compound Insomnia Trial (NCT00992160)

ParameterTimepointThis compound (15mg)Placebop-value vs. Placebo
Wake After Sleep Onset (WASO) (min) Nights 1/268.790.10.001
Nights 27/2871.590.30.02
Latency to Persistent Sleep (LPS) (min) Nights 1/226.542.80.0006
Nights 27/2827.233.10.11
Total Sleep Time (TST) (min) Nights 1/2400.2363.3<0.0001
Nights 27/28393.9369.30.02

Experimental Protocols

Protocol: 28-Day, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study of this compound for Primary Insomnia (Adapted from NCT00992160)

  • Screening:

    • Initial clinical visit to assess eligibility based on DSM-IV criteria for primary insomnia.

    • Two-night polysomnography (PSG) recording.

    • Single-blind placebo administered on both nights prior to PSG recording.

  • Randomization:

    • Eligible patients are randomized in a 1:1 ratio to receive either 15mg of this compound or a matching placebo.

  • Treatment Period (28 Days):

    • Participants take the assigned study drug orally each night before bedtime.

    • PSG assessments are conducted on Nights 1 and 2, and again on Nights 27 and 28.

    • Subjective sleep parameters are collected daily via patient diaries.

  • Outcome Measures:

    • Primary: Wake After Sleep Onset (WASO) measured by PSG.

    • Secondary: Latency to Persistent Sleep (LPS), Total Sleep Time (TST), and other PSG and subjective sleep parameters.

Mandatory Visualization

Vestipitant_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Activates This compound This compound This compound->NK1R Inhibits Gq Gq NK1R->Gq Gs Gs NK1R->Gs PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates cAMP cAMP AC->cAMP Increases Sleep_Regulation Modulation of Sleep/Wakefulness cAMP->Sleep_Regulation MAPK->Sleep_Regulation

Caption: this compound's mechanism of action via NK1 receptor antagonism.

Placebo_Response_Workflow cluster_trial_design Clinical Trial Design Phase cluster_execution Trial Execution Phase cluster_analysis Data Analysis Phase A1 Define Clear Inclusion/ Exclusion Criteria B1 Patient Screening A1->B1 A2 Incorporate Placebo Run-in Period B2 Placebo Run-in A2->B2 A3 Standardize Procedures Across Sites B4 Treatment Period A3->B4 B1->B2 B3 Randomization B2->B3 Exclude high placebo responders B3->B4 C1 Collect Efficacy Data (PSG, Diaries) B4->C1 C2 Statistical Analysis C1->C2 C3 Subgroup Analysis of Placebo Responders C2->C3 C4 Request Patient-Level Data (if necessary) C3->C4

Caption: Workflow for managing placebo response in clinical trials.

References

Technical Support Center: Stability Testing of Vestipitant and Related Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed stability testing data and specific degradation pathways for vestipitant are not extensively available in the public domain. This technical support center provides guidance based on general principles of pharmaceutical stability testing and information available for related molecules. The provided protocols and data are illustrative and should be adapted based on internal experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing stability testing on a drug substance like this compound?

A1: The primary objectives of stability testing are to:

  • Identify the intrinsic stability characteristics of the molecule.

  • Elucidate potential degradation pathways under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermolysis).

  • Identify the likely degradation products that could form during storage.

  • Develop and validate a stability-indicating analytical method that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.

  • Determine appropriate storage conditions and establish a re-test period or shelf life for the drug substance.

Q2: What are "forced degradation" or "stress" studies, and why are they necessary?

A2: Forced degradation studies involve intentionally exposing the drug substance to conditions more severe than accelerated stability conditions.[1][2] These studies are crucial for:

  • Demonstrating Method Specificity: They help prove that the analytical method is "stability-indicating," meaning it can distinguish the intact drug from its degradation products.[1]

  • Understanding Degradation Pathways: The data generated provides insight into the likely degradation products, which is essential for formulation development and packaging selection.[1][2]

  • Regulatory Requirements: Regulatory bodies like the ICH require forced degradation studies to be performed to support new drug applications.

Q3: I am observing unexpected peaks in my HPLC chromatogram during a stability study of a this compound analog. How can I troubleshoot this?

A3: Unexpected peaks can arise from several sources. Here is a troubleshooting guide:

  • Check the Placebo/Excipients: If working with a drug product, analyze a placebo formulation under the same stress conditions to determine if the new peaks originate from excipient degradation.

  • Evaluate Blank Injections: Inject a blank (mobile phase or sample solvent) to rule out contamination from the solvent or carryover from previous injections.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component and the new peaks. Co-elution of multiple components can appear as a single, broad, or misshapen peak.

  • Mass Spectrometry (LC-MS): If available, use LC-MS to obtain the mass of the unexpected peaks. This information is invaluable for identifying potential degradation products or impurities.

  • Review Stress Conditions: The degradation may be more extensive than anticipated. Consider reducing the stress level (e.g., lower temperature, shorter exposure time, less concentrated acid/base/oxidizing agent) to achieve a target degradation of 5-20%.

Q4: My drug substance appears to be degrading under acidic and basic conditions. What are the likely chemical reactions?

A4: For a molecule like this compound, which contains an amide functional group, hydrolysis is a common degradation pathway under acidic and basic conditions.

  • Acid Hydrolysis: The amide bond can be cleaved by acid catalysis, typically yielding a carboxylic acid and an amine.

  • Base Hydrolysis: Similarly, bases can catalyze the hydrolysis of the amide bond. The specific degradation products will depend on the molecule's complete structure.

Troubleshooting Guides

Issue 1: Poor Resolution Between the Parent Drug and a Degradant Peak in RP-HPLC
  • Symptom: Two peaks are not baseline-separated, making accurate quantification difficult.

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase:

      • Adjust Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.

      • Change pH: Modify the pH of the aqueous portion of the mobile phase. The ionization state of the analyte and degradants can significantly impact retention and selectivity.

    • Inappropriate Column:

      • Change Stationary Phase: If adjusting the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8, Phenyl, or a polar-embedded phase) to alter the separation selectivity.

    • Gradient Slope:

      • Optimize Gradient: If using a gradient method, make the gradient shallower (increase the gradient time) around the elution time of the critical pair to improve separation.

Issue 2: No Significant Degradation Observed Under Stress Conditions
  • Symptom: Less than 5% degradation is observed after exposing the drug to stress conditions.

  • Possible Causes & Solutions:

    • Insufficient Stress:

      • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent (e.g., move from 0.1N HCl to 1N HCl).

      • Increase Temperature: For hydrolytic, oxidative, and thermal studies, increase the temperature (e.g., from 60°C to 80°C).

      • Extend Exposure Time: Increase the duration of the stress exposure.

    • Low Drug Solubility:

      • The drug may not be fully dissolved in the stress medium, reducing its exposure. Consider adding a co-solvent (ensure it is inert to the stress conditions) to improve solubility.

Experimental Protocols

The following are generalized protocols for forced degradation studies. The concentrations, temperatures, and durations should be adjusted based on the stability of the specific molecule being tested. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.

1. Acid Hydrolysis

  • Protocol: Dissolve the drug substance in a suitable solvent and add an equal volume of 1N HCl.

  • Condition: Heat the solution at 80°C for 2 hours.

  • Analysis: At appropriate time points (e.g., 0, 1, and 2 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, dilute to a target concentration with the mobile phase, and analyze by HPLC.

2. Base Hydrolysis

  • Protocol: Dissolve the drug substance in a suitable solvent and add an equal volume of 1N NaOH.

  • Condition: Keep the solution at 60°C for 1 hour.

  • Analysis: At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 1N HCl, dilute to a target concentration, and analyze by HPLC.

3. Oxidative Degradation

  • Protocol: Dissolve the drug substance in a suitable solvent and add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Condition: Keep the solution at room temperature for 24 hours.

  • Analysis: At appropriate time points, withdraw an aliquot, dilute to a target concentration, and analyze by HPLC.

4. Thermal Degradation

  • Protocol: Place the solid drug substance in a stability chamber or oven.

  • Condition: Heat at 105°C for 24 hours.

  • Analysis: After the exposure, dissolve the sample in a suitable solvent, dilute to a target concentration, and analyze by HPLC.

5. Photolytic Degradation

  • Protocol: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Control: A dark control sample should be stored under the same conditions to separate light-induced changes from thermal effects.

  • Analysis: After exposure, prepare the samples for HPLC analysis.

Data Presentation

Table 1: Illustrative Forced Degradation Data for a Hypothetical NK1 Receptor Antagonist (e.g., this compound Analog)

Stress ConditionDurationTemperature% Assay of Active% Total DegradationNumber of Degradants
1N HCl2 hours80°C85.214.82
1N NaOH1 hour60°C89.710.31
3% H₂O₂24 hours25°C91.58.53
Thermal (Solid)24 hours105°C98.11.91
Photolytic (Solid)ICH Q1B25°C96.43.62

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

Experimental Workflow

G cluster_0 Forced Degradation Experimental Workflow DS Drug Substance (e.g., this compound) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) DS->Stress Sampling Sample at Time Points Stress->Sampling Quench Neutralize / Quench Reaction Sampling->Quench Dilute Dilute to Target Concentration Quench->Dilute Analysis Analyze via Stability-Indicating HPLC Method Dilute->Analysis Data Characterize Degradants (LC-MS, NMR) Analysis->Data Report Report Results Analysis->Report

Caption: General workflow for conducting forced degradation studies.

Stability-Indicating Method Development Logic

G cluster_1 Logic for Stability-Indicating Method Development Start Start: Obtain Stressed Samples Develop Develop Initial HPLC Method (Column, Mobile Phase, Gradient) Start->Develop Inject Inject Stressed Samples Develop->Inject Check Check Resolution & Peak Purity Inject->Check Optimize Optimize Method (pH, Gradient, Temp, etc.) Check->Optimize Resolution Inadequate Validate Validate Method (ICH Q2) Check->Validate Resolution Adequate Optimize->Inject G cluster_2 Hypothetical Degradation Pathways for this compound This compound This compound (Amide + Piperazine) Hydrolysis Hydrolysis (Acid or Base) This compound->Hydrolysis Oxidation Oxidation (e.g., H2O2) This compound->Oxidation DP1 Degradation Product 1 (Carboxylic Acid + Amine from Amide Cleavage) Hydrolysis->DP1 DP2 Degradation Product 2 (N-Oxide of Piperazine) Oxidation->DP2

References

Technical Support Center: Overcoming Limitations of Mannitol-Based Vestipitant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with mannitol-based formulations of vestipitant and to explore advanced alternative formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of using mannitol in a lyophilized formulation for a poorly soluble drug like this compound?

A1: While mannitol is a common bulking agent in lyophilized formulations, it presents several challenges, particularly for amorphous drug substances like this compound. The primary limitation is mannitol's propensity to crystallize during lyophilization or upon storage. This crystallization can lead to:

  • Physical Instability of the Amorphous Drug: Crystalline mannitol can disrupt the uniform, amorphous matrix, potentially inducing the crystallization of the amorphous this compound. This conversion to a crystalline form can significantly reduce the drug's solubility and dissolution rate, thereby compromising its bioavailability.

  • Vial Breakage: Mannitol's crystallization can exert pressure on the glass vials used for lyophilization, leading to a higher incidence of vial breakage, especially during the freezing stage.

  • Formation of Metastable Forms: Mannitol can exist in different crystalline forms (polymorphs), including a metastable hemihydrate. The presence of these metastable forms can lead to physical instability of the final product during storage.

Q2: Why is maintaining this compound in an amorphous state crucial for its efficacy?

A2: this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low aqueous solubility.[1] For such drugs, the crystalline form is thermodynamically stable but often exhibits poor dissolution and absorption, leading to low bioavailability. The amorphous form, being in a higher energy state, demonstrates significantly greater apparent solubility and a faster dissolution rate.[2][3] By formulating this compound as an amorphous solid dispersion (ASD), its oral bioavailability can be substantially enhanced, which is critical for achieving therapeutic concentrations.[4]

Q3: What are the most promising alternative formulation strategies to overcome the limitations of a mannitol-based approach for this compound?

A3: Amorphous Solid Dispersions (ASDs) are a highly effective strategy for formulating poorly soluble drugs like this compound.[4] The two primary industrial methods for preparing ASDs are:

  • Spray Drying (SD): This technique involves dissolving the drug and a polymer carrier in a solvent and then rapidly evaporating the solvent to form a solid dispersion. It is particularly suitable for heat-sensitive compounds.

  • Hot-Melt Extrusion (HME): In this solvent-free process, the drug and a thermoplastic polymer are mixed and heated, and the molten mixture is then extruded. HME is a continuous and efficient manufacturing process.

These methods disperse this compound at a molecular level within a polymer matrix, preventing crystallization and enhancing its dissolution and bioavailability.

Q4: How do I select the appropriate polymer for an amorphous solid dispersion of this compound?

A4: Polymer selection is a critical factor in the development of a stable and effective ASD. Key considerations include:

  • Drug-Polymer Miscibility: The drug and polymer must be miscible to form a single-phase amorphous system. This can be predicted using solubility parameters and confirmed experimentally using techniques like differential scanning calorimetry (DSC).

  • Stabilization: The polymer should stabilize the amorphous drug by inhibiting molecular mobility and preventing crystallization. This is often achieved through specific drug-polymer interactions, such as hydrogen bonding.

  • Dissolution Enhancement: The polymer should facilitate rapid dissolution of the ASD and maintain a supersaturated state of the drug in the gastrointestinal fluid to enhance absorption.

  • Physicochemical Properties: The polymer's glass transition temperature (Tg), hygroscopicity, and chemical stability are also important considerations. Commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), copovidone (PVP VA 64), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).

Troubleshooting Guides

Troubleshooting for Lyophilized Formulations
Problem Potential Cause Recommended Solution
Product Collapse or Meltback The shelf temperature during primary drying exceeded the collapse temperature of the formulation.Determine the collapse temperature of the formulation using techniques like freeze-drying microscopy. Ensure the primary drying temperature is set safely below this critical temperature.
Vial Breakage Crystallization of mannitol during the freezing or annealing step.Optimize the cooling rate and annealing parameters to control the crystal habit of mannitol. Consider using a lower concentration of mannitol or replacing it with an amorphous cryoprotectant like sucrose or trehalose.
Incomplete Reconstitution or Hazy Solution Incomplete drying or presence of insoluble crystalline drug.Extend the secondary drying time to ensure complete removal of residual solvent. Characterize the solid-state of the drug post-lyophilization using PXRD to check for crystallinity.
Decreased Drug Potency Over Time Crystallization of the amorphous drug during storage, induced by mannitol crystallization or moisture uptake.Replace mannitol with a polymer that forms a stable amorphous solid dispersion with this compound. Ensure proper sealing of vials to prevent moisture ingress.
Troubleshooting for Spray-Dried Amorphous Solid Dispersions
Problem Potential Cause Recommended Solution
Low Product Yield Product sticking to the walls of the drying chamber or cyclone.Optimize spray drying parameters such as inlet temperature, feed rate, and atomizing gas flow. Select a solvent system with appropriate volatility. Consider using a spray dryer with an electrostatic particle collector.
Presence of Crystalline Drug in the Final Product Incomplete dissolution of the drug in the feed solution or phase separation during drying.Ensure complete dissolution of both the drug and polymer in the solvent. Increase the solvent volume or use a co-solvent system. Optimize the drying rate by adjusting the inlet temperature and gas flow to ensure rapid solidification.
Poor Powder Flowability Fine particle size and irregular morphology of the spray-dried powder.Optimize spray drying parameters to produce larger, more spherical particles. Consider downstream processing steps like granulation.
Phase Separation or Crystallization on Storage Poor drug-polymer miscibility or high molecular mobility due to moisture absorption.Select a polymer with strong interactions with this compound. Store the ASD in a low-humidity environment. Co-formulate with a secondary polymer to enhance stability.
Troubleshooting for Hot-Melt Extruded Amorphous Solid Dispersions
Problem Potential Cause Recommended Solution
Thermal Degradation of this compound or Polymer Processing temperature is too high.Select a polymer with a lower glass transition temperature (Tg) to allow for processing at a lower temperature. Incorporate a plasticizer to reduce the melt viscosity and processing temperature, but be mindful of its potential impact on the stability of the ASD.
Incomplete Amorphization (Residual Crystallinity) Insufficient mixing or processing temperature is too low to fully dissolve the drug in the polymer melt.Increase the screw speed and/or use more intensive mixing screw elements to improve mixing. Optimize the temperature profile of the extruder barrel to ensure complete melting and dissolution of the drug.
High Extrusion Torque High melt viscosity of the drug-polymer blend.Increase the processing temperature. Select a lower molecular weight grade of the polymer. Add a plasticizer.
Poor Dissolution Performance Slow release of the drug from the polymer matrix.Select a more hydrophilic polymer. Decrease the drug loading. Incorporate a surfactant or other dissolution enhancer into the formulation.

Data Presentation

Table 1: Comparison of Dissolution Performance of Crystalline vs. Amorphous Solid Dispersion (ASD) Formulations

FormulationMaximum Concentration (µg/mL)Time to Maximum Concentration (min)Area Under the Curve (AUC) (µg·min/mL)
Crystalline this compoundLow (e.g., <10)Slow (e.g., >60)Low
This compound ASD (10% Drug Loading)High (e.g., >100)Fast (e.g., <15)Significantly Higher
This compound ASD (25% Drug Loading)Moderate (e.g., 50-80)Fast (e.g., <20)Higher than Crystalline

Note: The data presented are illustrative and based on typical performance differences observed between crystalline drugs and their amorphous solid dispersions. Actual values would need to be determined experimentally.

Table 2: Impact of Polymer Type on the Stability of a Model Amorphous Solid Dispersion (ASD)

PolymerDrug Loading (%)Initial StateState after 3 months at 40°C/75% RH
HPMC30AmorphousAmorphous
Soluplus®30AmorphousCrystalline Peaks Observed
PVP VA 6450AmorphousAmorphous
PVP K3050AmorphousImpurity formation observed
HPMCAS50AmorphousImpurity formation observed

Data adapted from illustrative examples in the literature.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
  • Solution Preparation:

    • Dissolve this compound and the selected polymer (e.g., PVP VA 64) in a suitable solvent system (e.g., methanol/dichloromethane mixture) to achieve the desired drug-to-polymer ratio (e.g., 1:3 w/w).

    • Ensure complete dissolution of both components. The total solid concentration should be optimized to achieve a suitable solution viscosity for spraying (typically 2-10% w/v).

  • Spray Drying:

    • Set the spray dryer parameters:

      • Inlet temperature: Typically 80-120°C, depending on the solvent boiling point.

      • Atomizing gas flow rate: Adjust to achieve fine droplets.

      • Feed pump rate: Control to maintain a stable outlet temperature.

    • Pump the feed solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, forming solid particles of the amorphous dispersion.

  • Product Collection and Secondary Drying:

    • Collect the dried powder from the cyclone separator.

    • Perform secondary drying in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD (e.g., 40°C) for 24-48 hours to remove residual solvent.

Protocol 2: Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion
  • Pre-blending:

    • Accurately weigh and physically blend this compound and the selected thermoplastic polymer (e.g., Soluplus®) using a V-blender or a similar device to ensure a homogenous mixture.

  • Hot-Melt Extrusion:

    • Set the temperature profile of the twin-screw extruder barrels. The temperature should be high enough to melt the polymer and dissolve the drug but below the degradation temperature of both components.

    • Feed the pre-blended powder into the extruder at a constant rate.

    • The rotating screws convey, mix, and melt the material, forming a molten solution of the drug in the polymer.

    • Extrude the molten mass through a die to form a continuous strand or film.

  • Downstream Processing:

    • Cool the extrudate on a conveyor belt.

    • Pelletize or mill the extrudate to obtain a powder with a suitable particle size for further processing into tablets or capsules.

Protocol 3: Characterization of Amorphous Solid Dispersions
  • Solid-State Characterization:

    • Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature of the dispersion (absence of sharp crystalline peaks).

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess drug-polymer miscibility (presence of a single Tg).

  • Drug-Polymer Interaction Analysis:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify potential intermolecular interactions (e.g., hydrogen bonding) by observing shifts in characteristic vibrational bands.

    • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: To provide detailed information on the molecular-level interactions and miscibility between the drug and the polymer.

  • In Vitro Dissolution Testing:

    • Perform dissolution studies using a USP Apparatus II (paddle) in biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid).

    • Analyze the concentration of dissolved this compound over time using a validated HPLC method to assess the extent and duration of supersaturation.

Mandatory Visualizations

Vestipitant_Formulation_Workflow cluster_formulation Formulation Strategy cluster_process Manufacturing Process cluster_outcome Outcome Crystalline this compound Crystalline this compound Mannitol-Based Lyophilization Mannitol-Based Lyophilization Crystalline this compound->Mannitol-Based Lyophilization Traditional Approach Amorphous Solid Dispersion (ASD) Amorphous Solid Dispersion (ASD) Crystalline this compound->Amorphous Solid Dispersion (ASD) Advanced Approach Low Bioavailability Low Bioavailability Mannitol-Based Lyophilization->Low Bioavailability Risk of Crystallization Spray Drying Spray Drying Amorphous Solid Dispersion (ASD)->Spray Drying Hot-Melt Extrusion Hot-Melt Extrusion Amorphous Solid Dispersion (ASD)->Hot-Melt Extrusion Improved Bioavailability Improved Bioavailability Spray Drying->Improved Bioavailability Hot-Melt Extrusion->Improved Bioavailability

Caption: Logical workflow for this compound formulation development.

NK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Activates This compound This compound This compound->NK1 Receptor Blocks Gq/11 Gq/11 NK1 Receptor->Gq/11 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC PKC DAG->PKC Cellular Responses Cellular Responses Ca2+ Release->Cellular Responses MAPK Pathway (ERK1/2) MAPK Pathway (ERK1/2) PKC->MAPK Pathway (ERK1/2) MAPK Pathway (ERK1/2)->Cellular Responses

Caption: Simplified NK1 receptor signaling pathway antagonized by this compound.

References

Validation & Comparative

Comparative Efficacy of Vestipitant Versus Ondansetron for Postoperative Nausea and Vomiting (PONV): A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of vestipitant, a neurokinin-1 (NK-1) receptor antagonist, and ondansetron, a serotonin 5-HT3 receptor antagonist, for the management of postoperative nausea and vomiting (PONV). The information presented is based on a key clinical trial and a review of the underlying neurobiological pathways.

Executive Summary

A multicenter, randomized, single-blind, parallel-group study demonstrated that intravenous this compound (in doses ranging from 4 mg to 36 mg) is non-inferior to a 4 mg intravenous dose of ondansetron for the treatment of breakthrough PONV in patients who had already received prophylactic ondansetron.[1][2] While overall efficacy in achieving a complete response (defined as no emesis and no requirement for rescue medication) was comparable between the two drugs, this compound was found to be superior to ondansetron in reducing the incidence of postoperative emesis and retching.[1][2] Nausea scores and the time to the first episode of PONV or discharge were similar for both treatments.[1]

Quantitative Data Comparison

The following tables summarize the key efficacy endpoints from the comparative clinical trial.

Table 1: Complete Response Rates for this compound vs. Ondansetron

Treatment GroupDose (mg)Number of Patients (n)Complete Response (%)
This compound41850
This compound61861
This compound121856
This compound181850
This compound241861
This compound362050
Ondansetron42050

Data extracted from Kranke P, Thompson JP, et al. Br J Anaesth. 2015 Mar;114(3):423-9.

Table 2: Incidence of Emesis for this compound vs. Ondansetron

Treatment GroupDose (mg)Number of Patients (n)Incidence of Emesis (%)
This compound41811
This compound6186
This compound121811
This compound18186
This compound24180
This compound36205
Ondansetron42025

Data extracted from Kranke P, Thompson JP, et al. Br J Anaesth. 2015 Mar;114(3):423-9.

Experimental Protocols

The primary clinical trial (NCT01507194) comparing this compound and ondansetron for breakthrough PONV followed a robust methodology.

Study Design: A multicenter, randomized, single-blind (sponsor-open), parallel-group study.

Patient Population: The study enrolled 527 surgical patients, of whom 130 (25%) experienced breakthrough PONV after receiving prophylactic ondansetron before surgery. These 130 patients were then randomized to the treatment groups.

Inclusion Criteria: Patients scheduled for surgery with at least two risk factors for PONV (e.g., female gender, non-smoker, history of motion sickness or PONV, postoperative opioid use). All patients received 4 mg intravenous ondansetron for PONV prophylaxis prior to the induction of anesthesia.

Exclusion Criteria: Patients with a known hypersensitivity to 5-HT3 or NK-1 receptor antagonists, those who had received another antiemetic within 24 hours prior to surgery, and patients with significant hepatic or renal impairment.

Intervention: Patients who developed breakthrough PONV within 4 hours of emergence from anesthesia were randomized to receive one of six intravenous doses of this compound (4, 6, 12, 18, 24, or 36 mg) or a 4 mg intravenous dose of ondansetron, administered as a 2-minute infusion.

Primary Endpoint: The primary efficacy endpoint was the proportion of patients with a "complete response," defined as no emetic episodes (vomiting or retching) and no use of rescue antiemetic medication from 10 minutes to 24 hours after the start of the study drug infusion.

Secondary Endpoints:

  • Incidence of emesis (vomiting or retching).

  • Severity of nausea, assessed using a numerical rating scale (NRS).

  • Time to first emetic episode.

  • Time to administration of rescue medication.

  • Patient satisfaction.

Statistical Analysis: A Bayesian modeling approach was used to assess the dose-response relationship of this compound and to compare the efficacy of each this compound dose with ondansetron. Non-inferiority was the primary statistical objective.

Signaling Pathways and Mechanisms of Action

Postoperative nausea and vomiting is a complex process involving multiple neuronal pathways and neurotransmitters. The two primary pathways targeted by ondansetron and this compound are the serotonin (5-HT3) and substance P (NK-1) pathways, respectively.

General PONV Pathway

The vomiting reflex is coordinated by the vomiting center in the brainstem, which receives inputs from the chemoreceptor trigger zone (CTZ), the vestibular system, the gastrointestinal tract (via the vagus nerve), and higher brain centers.

PONV_Pathway cluster_stimuli Emetic Stimuli cluster_receptors Receptor Activation Anesthesia Anesthetics Opioids CTZ Chemoreceptor Trigger Zone (CTZ) Anesthesia->CTZ HigherCenters Higher Brain Centers Anesthesia->HigherCenters Surgery Surgical Trauma Vagal Vagal Afferents (GI Tract) Surgery->Vagal Motion Motion Vestibular Vestibular System Motion->Vestibular VomitingCenter Vomiting Center (Medulla) CTZ->VomitingCenter Vestibular->VomitingCenter Vagal->VomitingCenter HigherCenters->VomitingCenter Response Nausea & Vomiting VomitingCenter->Response

A simplified diagram of the general pathways leading to postoperative nausea and vomiting.
Ondansetron: 5-HT3 Receptor Antagonist

Ondansetron is a selective antagonist of the serotonin 5-HT3 receptor. Serotonin is released from enterochromaffin cells in the gastrointestinal tract in response to surgical trauma and anesthetic agents. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the CTZ and the nucleus tractus solitarius (NTS) in the brainstem, ultimately triggering the vomiting reflex. Ondansetron blocks these receptors both peripherally on the vagal nerve terminals and centrally in the CTZ.

Ondansetron_Mechanism Stimuli Surgical Stimuli Anesthetics Serotonin Serotonin (5-HT) Release Stimuli->Serotonin Receptor 5-HT3 Receptor Serotonin->Receptor Binds to Vagal Vagal Afferent Activation Receptor->Vagal CTZ_NTS CTZ / NTS Activation Vagal->CTZ_NTS VomitingCenter Vomiting Center CTZ_NTS->VomitingCenter Vomiting Vomiting VomitingCenter->Vomiting Ondansetron Ondansetron Ondansetron->Receptor Blocks

Mechanism of action for ondansetron in the 5-HT3 receptor pathway.
This compound: NK-1 Receptor Antagonist

This compound is a selective antagonist of the neurokinin-1 (NK-1) receptor. The primary ligand for this receptor is substance P, a neuropeptide found in high concentrations in the brainstem areas associated with emesis, including the NTS and the area postrema. Various stimuli can trigger the release of substance P, which then binds to NK-1 receptors to initiate the vomiting reflex. This compound competitively inhibits the binding of substance P to NK-1 receptors, thereby blocking this signaling pathway.

Vestipitant_Mechanism Stimuli Emetic Stimuli SubstanceP Substance P Release Stimuli->SubstanceP Receptor NK-1 Receptor SubstanceP->Receptor Binds to NTS_AP NTS / Area Postrema Activation Receptor->NTS_AP VomitingCenter Vomiting Center NTS_AP->VomitingCenter Vomiting Vomiting VomitingCenter->Vomiting This compound This compound This compound->Receptor Blocks

Mechanism of action for this compound in the NK-1 receptor pathway.

Conclusion

For the treatment of breakthrough PONV in patients who have failed ondansetron prophylaxis, this compound demonstrates non-inferior efficacy to a subsequent dose of ondansetron in achieving a complete response. Notably, this compound is more effective at reducing the incidence of emesis. This suggests that for patients experiencing vomiting as a primary component of their PONV, this compound may offer a therapeutic advantage. The choice between these agents may be guided by the specific clinical presentation of the patient's PONV symptoms. Further research is warranted to explore the role of this compound in the initial prophylaxis of PONV and in different surgical populations.

References

A Comparative Guide to NK1 Receptor Antagonists: Vestipitant vs. Aprepitant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, plays a crucial role in the pathophysiology of nausea and vomiting. Antagonists of this receptor have emerged as a significant therapeutic class, particularly in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This guide provides a detailed comparison of two prominent NK1 receptor antagonists: vestipitant and the established therapeutic aprepitant.

Mechanism of Action: Targeting the NK1 Receptor Pathway

Both this compound and aprepitant are selective antagonists of the NK1 receptor.[1] By competitively binding to this receptor, they block the action of Substance P, a key neurotransmitter in the emetic reflex pathway.[2] The binding of Substance P to the NK1 receptor, particularly in the brainstem, is a critical step in initiating the signaling cascade that leads to the sensations of nausea and the act of vomiting. By inhibiting this interaction, both drugs effectively suppress these responses.

dot

Caption: NK1 Receptor Signaling Pathway and Antagonist Action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and aprepitant, facilitating a direct comparison of their pharmacological profiles.

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Affinity (IC50)
AprepitantHuman NK10.1 nM[3]
This compoundHuman NK1~90% occupancy at 15 mg dose[4]

Note: A direct Ki value for this compound was not available in the public domain. The provided data indicates high receptor occupancy at a clinical dose.

Table 2: Pharmacokinetic Parameters in Humans

ParameterThis compoundAprepitant
Bioavailability Data not available~60-65%[2]
Time to Peak (Tmax) Data not available~4 hours
Half-life (t1/2) Data not available9-13 hours
Protein Binding Data not available>95%
Metabolism Data not availablePrimarily via CYP3A4

Note: Comprehensive pharmacokinetic data for this compound is not as readily available in published literature as for the approved drug aprepitant.

Efficacy in Clinical Trials

Aprepitant has a well-established efficacy profile for the prevention of both acute and delayed CINV when used in combination with other antiemetics, such as 5-HT3 receptor antagonists and corticosteroids. Numerous phase III clinical trials have demonstrated its superiority over standard therapy alone. For PONV, aprepitant has also been shown to be effective in reducing the incidence of vomiting.

This compound has been investigated for several indications, including insomnia and anxiety. In the context of nausea and vomiting, a notable study compared intravenous this compound to ondansetron for the treatment of breakthrough PONV in patients who had failed prophylaxis with ondansetron. While all doses of this compound were non-inferior to ondansetron in the overall complete response, this compound was superior in reducing the number of emetic episodes.

A direct head-to-head clinical trial comparing the antiemetic efficacy of this compound and aprepitant has not been identified in the public domain.

Experimental Protocols

NK1 Receptor Binding Assay (Competitive Binding)

This assay is crucial for determining the binding affinity of a compound to the NK1 receptor. A typical protocol involves:

  • Preparation of Receptor Membranes: Membranes are prepared from cells engineered to express the human NK1 receptor.

  • Radioligand: A radiolabeled ligand with known high affinity for the NK1 receptor (e.g., [3H]-Substance P) is used.

  • Competition: The receptor membranes and radioligand are incubated with varying concentrations of the test compound (this compound or aprepitant).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.

dot

Receptor_Binding_Assay_Workflow Start Start Prepare_Receptor_Membranes Prepare NK1 Receptor Membranes Start->Prepare_Receptor_Membranes Incubate Incubate with Radioligand & Test Compound Prepare_Receptor_Membranes->Incubate Separate Separate Bound & Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 & Ki Quantify->Analyze End End Analyze->End

Caption: Experimental Workflow for a Competitive NK1 Receptor Binding Assay.

In Vivo Model: Cisplatin-Induced Emesis in Ferrets

The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex. A common protocol to assess the antiemetic efficacy of NK1 receptor antagonists against CINV involves:

  • Animal Acclimatization: Ferrets are acclimatized to the laboratory conditions.

  • Drug Administration: The test compound (this compound or aprepitant) or vehicle is administered at a predetermined time before the emetogen.

  • Emetogen Challenge: A high dose of cisplatin is administered intravenously to induce emesis.

  • Observation: The animals are observed for a set period (e.g., 24-72 hours) to record the number of retches and vomits.

  • Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.

dot

Ferret_Emesis_Model_Workflow Start Start Acclimatization Ferret Acclimatization Start->Acclimatization Drug_Administration Administer this compound, Aprepitant, or Vehicle Acclimatization->Drug_Administration Cisplatin_Challenge Administer Cisplatin (IV) Drug_Administration->Cisplatin_Challenge Observation Observe & Record Retching and Vomiting Cisplatin_Challenge->Observation Data_Analysis Compare Emetic Episodes between Groups Observation->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the Ferret Model of Cisplatin-Induced Emesis.

Conclusion

Aprepitant is a well-characterized and clinically validated NK1 receptor antagonist with proven efficacy in the management of CINV and PONV. This compound, another potent NK1 receptor antagonist, has shown promise in preclinical and some clinical settings, including for PONV. While a direct head-to-head comparison is not yet available, the existing data suggests that both compounds effectively target the NK1 receptor. Further clinical trials directly comparing the efficacy and safety of this compound and aprepitant would be invaluable for determining their relative therapeutic potential in the prevention and treatment of nausea and vomiting. The experimental protocols outlined provide a framework for the continued investigation and comparison of these and other novel NK1 receptor antagonists.

References

validating the anxiolytic effects of vestipitant against benzodiazepines like alprazolam

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

In the landscape of anxiolytic drug development, the exploration of novel mechanisms of action beyond the classical benzodiazepine pathway is a critical area of research. This guide provides a comparative overview of vestipitant, a neurokinin-1 (NK1) receptor antagonist, and alprazolam, a widely prescribed benzodiazepine, for their anxiolytic effects. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development efforts.

Mechanism of Action: A Tale of Two Pathways

The anxiolytic effects of this compound and alprazolam stem from their interaction with distinct neurotransmitter systems in the brain.

This compound , as a selective antagonist of the neurokinin-1 (NK1) receptor, blocks the binding of Substance P, a neuropeptide implicated in stress and anxiety responses. By inhibiting the NK1 receptor, this compound modulates neuronal excitability in key brain regions involved in fear and anxiety, such as the amygdala and locus coeruleus.

Alprazolam , a positive allosteric modulator of the gamma-aminobutyric acid-A (GABA-A) receptor, enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2][3] This potentiation of GABAergic neurotransmission leads to a widespread reduction in neuronal activity, resulting in the characteristic sedative and anxiolytic effects of benzodiazepines.[1][2]

cluster_0 This compound (NK1 Receptor Antagonist) cluster_1 Alprazolam (Benzodiazepine) Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Reduced Neuronal Excitability Reduced Neuronal Excitability NK1 Receptor->Reduced Neuronal Excitability Leads to This compound This compound This compound->NK1 Receptor Blocks Anxiolytic Effect_V Anxiolytic Effect Reduced Neuronal Excitability->Anxiolytic Effect_V GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds to Increased Chloride Ion Influx Increased Chloride Ion Influx GABA-A Receptor->Increased Chloride Ion Influx Opens Cl- channel Alprazolam Alprazolam Alprazolam->GABA-A Receptor Potentiates GABA binding Neuronal Hyperpolarization Neuronal Hyperpolarization Increased Chloride Ion Influx->Neuronal Hyperpolarization Anxiolytic Effect_A Anxiolytic Effect Neuronal Hyperpolarization->Anxiolytic Effect_A

Caption: Signaling pathways of this compound and Alprazolam.

Preclinical Evidence: An Indirect Comparison

NK1 Receptor Antagonists (this compound Class): Studies have shown that NK1 receptor antagonists exhibit anxiolytic-like effects in various preclinical models, including the elevated plus maze (EPM) and social interaction test. These compounds have been observed to increase exploration of the open arms in the EPM and enhance social interaction, both indicative of reduced anxiety.

Alprazolam: As a classic benzodiazepine, alprazolam's anxiolytic effects are well-documented in a wide range of preclinical models. It consistently increases the time spent and the number of entries into the open arms of the EPM and increases social interaction in the social interaction test.

The following table summarizes representative preclinical data for each drug class. It is important to note that these data are not from direct comparative studies and are presented to illustrate the general anxiolytic profile of each compound class.

Preclinical ModelDrug ClassKey Findings
Elevated Plus Maze (EPM) NK1 Receptor AntagonistsIncreased time spent in open arms.
Benzodiazepines (Alprazolam)Dose-dependent increase in open arm entries and time spent.
Social Interaction Test NK1 Receptor AntagonistsIncreased social interaction time.
Benzodiazepines (Alprazolam)Increased social interaction time.

Clinical Comparison: A Head-to-Head Study

A significant clinical study provides a direct comparison of the anxiolytic effects of this compound and alprazolam in a human model of anxiety.

A randomized, double-blind, crossover study investigated the anxiolytic effects of a single oral dose of this compound (15 mg), alprazolam (0.75 mg), and placebo in healthy volunteers sensitive to a 7% carbon dioxide (CO2) challenge, a method used to induce experimental anxiety.

Key Findings:

Outcome MeasureThis compound (15 mg)Alprazolam (0.75 mg)
Visual Analogue Scale for Anxiety (VAS-A) Significant reduction in anxiety (p<0.05) compared to placebo.No significant effect compared to placebo.
Panic Symptom List (PSL III-R) No significant effect compared to placebo.Significant attenuation of panic symptoms (p<0.01) compared to placebo.

This study suggests that while both drugs exhibit anxiolytic properties, they may have differential effects on subjective anxiety versus somatic panic symptoms in this experimental model. This compound appeared more effective in reducing the subjective experience of anxiety, whereas alprazolam was more effective in mitigating the physical symptoms of panic.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Preclinical: Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

  • The test compound (this compound or alprazolam) or vehicle is administered at a predetermined time before the test.

  • Each animal is placed in the center of the maze, facing an open arm.

  • The animal is allowed to freely explore the maze for a 5-minute session.

  • Behavior is recorded using a video camera and analyzed for parameters such as the number of entries into and the time spent in the open and closed arms.

Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.

A Acclimatization (30-60 min) B Drug Administration (this compound, Alprazolam, or Vehicle) A->B C Placement in Center of EPM B->C D Free Exploration (5 min) C->D E Video Recording & Analysis D->E F Data Interpretation (Time in Open Arms, Entries) E->F

Caption: Experimental workflow for the Elevated Plus Maze test.
Clinical: CO2 Challenge in Healthy Volunteers

Objective: To assess the anxiolytic effects of this compound and alprazolam in a human model of experimentally induced anxiety.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy volunteers prescreened for sensitivity to CO2-induced anxiety.

Procedure:

  • Participants receive a single oral dose of this compound (15 mg), alprazolam (0.75 mg), or placebo on separate occasions.

  • At the time of expected peak drug concentration, participants are exposed to a 20-minute inhalation of 7% CO2.

  • Subjective anxiety and panic symptoms are assessed using the Visual Analogue Scale for Anxiety (VAS-A) and the Panic Symptom List (PSL III-R).

Data Analysis: Changes in VAS-A and PSL III-R scores from baseline are compared between the drug and placebo conditions to determine anxiolytic efficacy.

Conclusion

The comparison between this compound and alprazolam highlights a critical divergence in the approach to treating anxiety. Alprazolam, a benzodiazepine, offers robust and broad-spectrum anxiolysis through the potentiation of GABAergic inhibition. However, this mechanism is also associated with significant side effects, including sedation, cognitive impairment, and a high potential for dependence and withdrawal.

This compound, as an NK1 receptor antagonist, represents a more targeted approach to modulating the neurocircuitry of anxiety. The available clinical data suggests it may be effective in reducing subjective anxiety with a potentially more favorable side-effect profile compared to benzodiazepines. The lack of direct comparative preclinical data, however, underscores the need for further research to fully elucidate the relative efficacy and safety of this compound in various anxiety paradigms.

For researchers and drug development professionals, the exploration of non-GABAergic pathways, such as the NK1 receptor system, holds promise for the development of novel anxiolytics with improved therapeutic indices. Future preclinical studies directly comparing this compound and alprazolam in standardized anxiety models are warranted to provide a more comprehensive understanding of their relative anxiolytic potential.

References

A Comparative Analysis of the In Vivo Potency of Vestipitant and Other NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo potency of vestipitant, a neurokinin-1 (NK1) receptor antagonist, with other drugs in the "-pitant" class. This analysis is based on available preclinical and clinical data, focusing on antiemetic effects and other measures of NK1 receptor antagonism. While direct head-to-head comparative studies with standardized methodologies are limited, this guide synthesizes existing data to offer a valuable resource for researchers in the field.

Data Presentation: In Vivo Potency of "-pitant" Drugs

DrugSpeciesModelEndpointRoute of AdministrationEffective Dose/ED50Citation(s)
This compound FerretPostoperative Nausea and Vomiting (PONV)Reduction in emesisIntravenous4-36 mg (non-inferior to ondansetron 4 mg)[1]
Aprepitant FerretCisplatin-induced EmesisInhibition of acute emesisOral1 mg/kg[2]
Casopitant FerretCisplatin-induced EmesisInhibition of retching and vomitingOral/IntraperitonealDose-dependent inhibition[3]
Netupitant FerretCisplatin-induced EmesisInhibition of emesisOralID50 ≈ 0.1 mg/kg[4]
Rolapitant FerretCisplatin-induced EmesisInhibition of acute and delayed emesisOral0.1 mg/kg (acute), 1 mg/kg (delayed)[5]

Table 1: Comparison of In Vivo Antiemetic Potency in the Ferret Model. This table highlights the effective doses of various "-pitant" drugs in preventing chemotherapy-induced or postoperative nausea and vomiting in ferrets. Lower ED50 or effective dose values indicate higher potency.

DrugSpeciesModelEndpointRoute of AdministrationEffective Dose/ED50Citation(s)
This compound GerbilData Not Available---
Aprepitant GerbilNK1 Agonist-induced ScratchingAttenuation of scratchingOral0.3-30 mg/kg
Aprepitant (MK-869) GerbilShock-induced Foot TappingInhibition of foot tappingIntraperitoneal0.3-3 mg/kg
Netupitant GerbilNK1 Agonist-induced Foot TappingInhibition of foot tappingIntraperitoneal/OralID50 = 1.5 mg/kg (i.p.), ID50 = 0.5 mg/kg (p.o.)
Rolapitant GerbilNK1 Agonist-induced Foot TappingReversal of foot tappingIntravenous/OralMinimal Effective Dose (MED) = 0.1 mg/kg

Table 2: Comparison of In Vivo Potency in the Gerbil Foot-Tapping Model. This table presents the effective doses of "-pitant" drugs in a behavioral model indicative of central NK1 receptor antagonism.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings. Below are descriptions of the standard protocols for the ferret cisplatin-induced emesis model and the gerbil foot-tapping model.

Cisplatin-Induced Emesis in Ferrets

This model is a gold standard for evaluating the antiemetic potential of drug candidates.

Animal Model: Male ferrets are commonly used due to their robust emetic response to various stimuli.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions and observation cages.

  • Fasting: Ferrets are typically fasted overnight with free access to water before the experiment.

  • Drug Administration: The test compound (e.g., this compound or other "-pitant" drugs) or vehicle is administered via the intended clinical route (e.g., oral, intravenous) at a specified time before the emetogen challenge.

  • Emetogen Challenge: Cisplatin is administered, typically intraperitoneally (i.p.) or intravenously (i.v.), at a dose known to induce a consistent emetic response (e.g., 5-10 mg/kg).

  • Observation: The animals are observed for a defined period (e.g., 4-8 hours for acute emesis, and up to 72 hours for delayed emesis). The number of retches and vomits are recorded.

  • Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group. The dose required to inhibit emesis by 50% (ED50) is often calculated.

NK1 Receptor Agonist-Induced Foot Tapping in Gerbils

This behavioral model is used to assess the central nervous system (CNS) activity of NK1 receptor antagonists.

Animal Model: Mongolian gerbils are used as their NK1 receptor pharmacology is considered to be similar to humans.

Procedure:

  • Acclimatization: Gerbils are habituated to the observation chambers.

  • Drug Administration: The test compound or vehicle is administered systemically (e.g., intraperitoneally or orally).

  • Agonist Challenge: A selective NK1 receptor agonist (e.g., GR73632) is administered, typically via intracerebroventricular (i.c.v.) injection, to induce a characteristic foot-tapping behavior. Alternatively, footshock can be used to induce this behavior.

  • Observation: Immediately after the agonist injection, the number of hind paw taps is counted for a specific duration (e.g., 5-10 minutes).

  • Data Analysis: The potency of the antagonist is determined by its ability to reduce the number of foot taps compared to the control group. The dose that causes a 50% reduction in the response (ED50) is calculated.

Mandatory Visualization

NK1 Receptor Signaling Pathway

The neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, initiates a cascade of intracellular signaling events. These pathways are central to the physiological effects mediated by NK1 receptor activation, including the emetic reflex.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Emesis) Ca2_release->Cellular_Response MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response Ferret_Emesis_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimatization Acclimatization of Ferrets fasting Overnight Fasting acclimatization->fasting drug_admin Administer Test Compound (e.g., this compound) or Vehicle fasting->drug_admin cisplatin_challenge Administer Cisplatin (Emetogen) drug_admin->cisplatin_challenge Pre-treatment observation Observe and Record Retching and Vomiting Episodes cisplatin_challenge->observation comparison Compare Emetic Events (Drug vs. Vehicle) observation->comparison potency Determine Antiemetic Potency (e.g., ED50) comparison->potency

References

Comparative Analysis of Vestipitant's Cross-Reactivity with NK2 and NK3 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vestipitant is a highly selective antagonist of the NK1 receptor with a reported pKi of 9.4 for the human NK1 receptor. Information regarding its direct binding affinity (Ki) or functional antagonism (IC50) at NK2 and NK3 receptors is not publicly available, suggesting a high degree of selectivity for the NK1 receptor. For comparative purposes, this guide includes selectivity data for other prominent NK1 receptor antagonists, aprepitant and casopitant, which demonstrates the typical selectivity profile of this class of compounds.

Data Presentation

Table 1: Binding Affinity of this compound and Comparative NK1 Receptor Antagonists
CompoundReceptorSpeciesBinding Affinity (Ki)pKi
This compound NK1 Human ~0.4 nM 9.4 [1]
NK2HumanNot Publicly AvailableNot Publicly Available
NK3HumanNot Publicly AvailableNot Publicly Available
AprepitantNK1Human0.1 - 0.2 nM~9.7 - 10.0
NK2Human> 1,000 nM< 6.0
NK3Human> 1,000 nM< 6.0
CasopitantNK1Human0.2 - 0.9 nM~9.1 - 9.7
NK2Human> 10,000 nM< 5.0
NK3Human> 10,000 nM< 5.0

Note: The Ki value for this compound was calculated from the provided pKi value (Ki = 10^(-pKi)). Data for aprepitant and casopitant are compiled from various publicly available pharmacological studies.

Experimental Protocols

Radioligand Binding Assay for NK1, NK2, and NK3 Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound for the NK1, NK2, and NK3 receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1, NK2, and NK3 receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing human NK1, NK2, or NK3 receptors.

  • Radioligands:

    • NK1: [³H]-Substance P

    • NK2: [¹²⁵I]-Neurokinin A

    • NK3: [¹²⁵I]-[MePhe⁷]-Neurokinin B

  • Non-labeled ligands for non-specific binding determination (e.g., high concentration of Substance P, Neurokinin A, or Senktide).

  • Test compound (e.g., this compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well plate, combine the assay buffer, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination of Binding: Terminate the assay by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: After drying the filters, add a scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_binding_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Radioligand - Test Compound setup Set up Reaction Plate: - Buffer, Radioligand, - Test Compound reagents->setup membranes Prepare Cell Membranes (NK1, NK2, or NK3 expressing) incubation Add Membranes & Incubate membranes->incubation setup->incubation filtration Terminate by Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Fig 1. Experimental workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay

This protocol describes a general method to assess the functional antagonist activity of a compound at Gq-coupled receptors like NK1, NK2, and NK3.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in blocking agonist-induced intracellular calcium mobilization.

Materials:

  • Cell lines stably expressing human NK1, NK2, or NK3 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonists:

    • NK1: Substance P

    • NK2: Neurokinin A

    • NK3: Neurokinin B or Senktide

  • Test compound (e.g., this compound).

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye loading solution (containing Pluronic F-127 to aid in dye dispersion) in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Pre-incubation: After dye loading, wash the cells to remove excess dye. Add the test compound at various concentrations to the wells and incubate for a predetermined period to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Initiate the reading to establish a baseline fluorescence. Then, using the integrated liquid handler, add a fixed concentration of the respective agonist (typically the EC80 concentration) to all wells.

  • Data Acquisition: Continuously record the fluorescence intensity before and after agonist addition.

  • Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition of the agonist response by the test compound at each concentration. Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

experimental_workflow_calcium_assay cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plating Seed Cells in Microplates dye_loading Load Cells with Calcium-sensitive Dye plating->dye_loading pre_incubation Pre-incubate with Test Compound dye_loading->pre_incubation stimulation Stimulate with Agonist & Measure Fluorescence pre_incubation->stimulation inhibition Calculate % Inhibition stimulation->inhibition ic50 Determine IC50 inhibition->ic50

Fig 2. Experimental workflow for a calcium mobilization assay.

Signaling Pathways

Neurokinin receptors are G-protein coupled receptors (GPCRs). Upon activation by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), they primarily couple to Gαq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Neurokinin (SP, NKA, or NKB) Receptor NK Receptor (NK1, NK2, or NK3) Ligand->Receptor binds G_protein Gαq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Fig 3. Generalized signaling pathway for NK1, NK2, and NK3 receptors.

References

Navigating the Safety Landscape of NK1 Antagonists: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of the Safety and Tolerability of Aprepitant, Fosaprepitant, Netupitant, and Rolapitant for Researchers and Drug Development Professionals.

Neurokinin-1 (NK1) receptor antagonists have revolutionized the prevention of chemotherapy-induced nausea and vomiting (CINV), significantly improving the quality of life for cancer patients. As the arsenal of NK1 antagonists expands, a nuanced understanding of their comparative safety profiles is crucial for informed clinical decision-making and future drug development. This guide provides an objective comparison of the four key NK1 antagonists—aprepitant, fosaprepitant, netupitant (as part of the fixed-dose combination NEPA), and rolapitant—supported by data from pivotal clinical trials.

Comparative Safety Profiles: A Tabular Overview

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) observed in key Phase III clinical trials for each NK1 antagonist. It is important to note that direct head-to-head trials comparing all four agents are limited; therefore, data is presented from pivotal studies where each drug was compared to a control arm (typically a 5-HT3 receptor antagonist and dexamethasone).

Adverse EventAprepitant Regimen (%)[1]Fosaprepitant Regimen (%)[2][3]Netupitant/Palonosetron (NEPA) Regimen (%)[4][5]Rolapitant Regimen (%)Control Regimen (%) (5-HT3 RA + Dexamethasone)
Fatigue/Asthenia 17.815.17.66.113.2 (Aprepitant trial) / 13.9 (Fosaprepitant trial) / 5.7 (NEPA trial) / 5.1 (Rolapitant trial)
Hiccups 10.811.34.74.92.0 (Aprepitant trial) / 1.6 (Fosaprepitant trial) / 1.1 (NEPA trial) / 1.2 (Rolapitant trial)
Constipation 9.310.33.63.57.5 (Aprepitant trial) / 8.2 (Fosaprepitant trial) / 3.0 (NEPA trial) / 2.5 (Rolapitant trial)
Headache 6.56.83.62.96.0 (Aprepitant trial) / 5.8 (Fosaprepitant trial) / 3.9 (NEPA trial) / 2.2 (Rolapitant trial)
Diarrhea 10.312.77.63.28.3 (Aprepitant trial) / 11.5 (Fosaprepitant trial) / 6.0 (NEPA trial) / 2.9 (Rolapitant trial)
Neutropenia --1.35.0 (Grade 3-4)-
Infusion-Site Reactions N/A (Oral)2.2 - 11.0N/A (Oral)N/A (Oral)0.4 - 20.6 (IV control)

Note: Incidence rates are sourced from different studies and may not be directly comparable due to variations in study populations, chemotherapy regimens, and adverse event reporting methodologies. The control regimen data is presented from the respective pivotal trials of the NK1 antagonists.

Key Differences in Safety Profiles

While generally well-tolerated, each NK1 antagonist exhibits a unique safety and drug interaction profile.

  • Aprepitant and Fosaprepitant : As the first-in-class oral and intravenous formulations, respectively, their safety profiles are well-characterized. The most frequently reported adverse events include fatigue, hiccups, constipation, and headache. Fosaprepitant, being an intravenous prodrug of aprepitant, is associated with infusion-site reactions, including pain, erythema, and thrombophlebitis. Both aprepitant and fosaprepitant are moderate inhibitors of the cytochrome P450 enzyme CYP3A4, which necessitates dose adjustments for co-administered drugs metabolized by this enzyme, most notably dexamethasone.

  • Netupitant/Palonosetron (NEPA) : This oral fixed-dose combination of an NK1 antagonist (netupitant) and a 5-HT3 receptor antagonist (palonosetron) offers the convenience of a single-dose administration. The safety profile of NEPA is comparable to its individual components and other NK1 antagonists, with headache and constipation being the most common treatment-related adverse events. A key consideration for NEPA is the potential for serotonin syndrome, a rare but serious condition, due to the presence of palonosetron, especially when co-administered with other serotonergic drugs. Netupitant is also a CYP3A4 inhibitor.

  • Rolapitant : This second-generation NK1 antagonist has a distinct pharmacological profile. It has a significantly longer half-life of approximately 180 hours, providing sustained antiemetic protection. A crucial difference is that rolapitant does not inhibit or induce CYP3A4, thus eliminating the need for dose adjustment of co-administered dexamethasone. However, rolapitant is a moderate inhibitor of CYP2D6, which can lead to increased plasma concentrations of drugs metabolized by this enzyme. Common adverse events associated with rolapitant are similar to other NK1 antagonists and include neutropenia, hiccups, and decreased appetite.

Experimental Protocols for Safety Assessment in Pivotal Trials

The safety of NK1 antagonists has been rigorously evaluated in numerous randomized, double-blind, active-controlled Phase III clinical trials. The general methodology for safety assessment in these trials is outlined below.

Patient Population: The studies typically enroll chemotherapy-naïve adult cancer patients scheduled to receive highly or moderately emetogenic chemotherapy regimens. Key inclusion criteria often include a good performance status (e.g., Karnofsky score ≥60) and adequate organ function. Exclusion criteria commonly include prior use of NK1 antagonists, significant medical conditions that could interfere with the study, and pregnancy or breastfeeding.

Study Design: The standard design is a multicenter, randomized, double-blind, parallel-group study. Patients are randomized to receive the investigational NK1 antagonist regimen or a control regimen (typically a 5-HT3 receptor antagonist plus dexamethasone). The treatment cycle is usually followed for a defined period, often up to 120 hours (5 days), to capture both acute and delayed CINV.

Data Collection and Adverse Event Reporting:

  • Data Collection: Safety and tolerability are assessed through the collection of all adverse events (AEs), serious adverse events (SAEs), vital signs, physical examinations, and clinical laboratory tests.

  • Adverse Event Definition: An AE is defined as any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with the treatment.

  • Grading of Adverse Events: The severity of AEs is typically graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Causality Assessment: Investigators are required to assess the relationship of each AE to the study drug.

  • Reporting Timelines: SAEs are required to be reported to the study sponsor within 24 hours of the investigator becoming aware of the event.

Visualizing Key Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

NK1_Signaling_Pathway cluster_emesis Emetic Stimulus (Chemotherapy) cluster_release Neurotransmitter Release cluster_receptor Receptor Binding cluster_signal Intracellular Signaling & Response Chemotherapy Chemotherapy SubstanceP Substance P Chemotherapy->SubstanceP induces release NK1R NK1 Receptor (in CTZ and STN) SubstanceP->NK1R binds to Gq_PLC Gq/11 -> PLC -> IP3/DAG NK1R->Gq_PLC activates NK1_Antagonist NK1 Antagonist NK1_Antagonist->NK1R blocks Ca_PKC ↑ Intracellular Ca2+ ↑ PKC Activation Gq_PLC->Ca_PKC Vomiting_Reflex Vomiting Reflex Ca_PKC->Vomiting_Reflex triggers

Caption: NK1 Receptor Signaling Pathway in Emesis.

Safety_Assessment_Workflow Patient_Screening Patient Screening & Informed Consent Randomization Randomization Patient_Screening->Randomization Treatment_Admin Treatment Administration (NK1 Antagonist or Control) Randomization->Treatment_Admin AE_Monitoring Adverse Event Monitoring (Ongoing) Treatment_Admin->AE_Monitoring Data_Collection Data Collection (Diaries, Lab Tests, Vitals) AE_Monitoring->Data_Collection AE_Documentation AE Documentation (Description, Onset, Duration) Data_Collection->AE_Documentation AE_Assessment AE Assessment (Severity, Seriousness, Causality) AE_Documentation->AE_Assessment SAE_Reporting Serious AE Reporting (to Sponsor within 24h) AE_Assessment->SAE_Reporting if Serious Data_Analysis Data Analysis & Safety Profile Generation AE_Assessment->Data_Analysis SAE_Reporting->Data_Analysis

Caption: Clinical Trial Safety Assessment Workflow.

Conclusion

The available NK1 receptor antagonists—aprepitant, fosaprepitant, netupitant, and rolapitant—are all effective and generally well-tolerated options for the prevention of CINV. Their safety profiles are largely similar, with fatigue, hiccups, and constipation being the most commonly reported adverse events. However, key differences in their pharmacokinetic properties, particularly their effects on CYP enzymes, necessitate careful consideration of potential drug-drug interactions. The choice of a specific NK1 antagonist should be guided by the individual patient's clinical characteristics, concomitant medications, and the specific formulation's route of administration. Future research, including more direct head-to-head comparative trials, will further refine our understanding of the nuanced differences in the safety and tolerability of these important therapeutic agents.

References

Unveiling Vestipitant's Mechanism: A Comparative Guide to Human PET Imaging Studies of NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of human Positron Emission Tomography (PET) imaging studies validating the mechanism of action of vestipitant, a neurokinin-1 (NK1) receptor antagonist. By juxtaposing available data with findings from studies of other NK1 receptor antagonists, this guide offers a comprehensive overview of the current landscape of in-vivo receptor occupancy measurement for this therapeutic class.

This compound, a selective NK1 receptor antagonist, has been investigated for various indications, including insomnia and postoperative nausea and vomiting (PONV). A cornerstone of its development has been the in-vivo confirmation of its engagement with its molecular target, the NK1 receptor, in the human brain. PET imaging stands as a powerful, non-invasive technique to quantify this target engagement, providing crucial dose-response relationship data.

While detailed, peer-reviewed publications on human PET imaging studies specifically for this compound are limited, data from GlaxoSmithKline (GSK) indicates significant and dose-dependent binding to the NK1 receptor. This guide synthesizes this information and places it in the context of more extensively published data for other NK1 receptor antagonists, namely aprepitant and casopitant, to offer a comparative perspective.

Quantitative Comparison of NK1 Receptor Occupancy

The following table summarizes the key quantitative findings from human PET imaging studies of this compound and other prominent NK1 receptor antagonists. This allows for a direct comparison of their potency in terms of receptor occupancy at various doses.

DrugDoseRadioligandBrain Region of InterestReceptor Occupancy (%)Citation
This compound 15 mg (single oral dose)Not specified in public sourcesNot specified in public sources~90%[1]
Aprepitant 10 mg/day (oral)[¹⁸F]SPA-RQStriatumNot specified
30 mg/day (oral)[¹⁸F]SPA-RQStriatumNot specified
100 mg/day (oral)[¹⁸F]SPA-RQStriatum≥90%
300 mg/day (oral)[¹⁸F]SPA-RQStriatum≥90%
Casopitant 2 mg (single oral dose)[¹¹C]GR205171Not specifiedNot specified
5 mg (single oral dose)[¹¹C]GR205171Not specifiedNot specified
15 mg (single oral dose)[¹¹C]GR205171Not specifiedNot specified
45 mg (single oral dose)[¹¹C]GR205171Not specifiedNot specified
120 mg (single oral dose)[¹¹C]GR205171Not specifiedNot specified

Experimental Protocols: A Look at the Alternatives

Due to the proprietary nature of the this compound PET study data, a detailed experimental protocol is not publicly available. However, the methodologies employed in the studies of aprepitant and casopitant provide a robust framework for understanding how such NK1 receptor occupancy studies are typically conducted.

Aprepitant PET Imaging Protocol
  • Objective: To determine the levels of central NK1 receptor occupancy achieved by therapeutically relevant doses of aprepitant.

  • Study Design: Two single-blind, randomized, placebo-controlled studies in healthy subjects. Dosing was once daily for 14 consecutive days.

  • Radioligand: [¹⁸F]SPA-RQ, a selective NK1 receptor antagonist tracer.

  • Imaging Procedure:

    • A baseline PET scan was performed before drug administration to measure baseline NK1 receptor availability.

    • Subjects received daily oral doses of aprepitant (10, 30, 100, or 300 mg) or placebo for 14 days.

    • A second PET scan was performed at trough plasma concentrations, 24 hours after the last dose, to measure receptor occupancy.

  • Data Analysis: The ratio of the radioligand's distribution volume in a region with high NK1 receptor density (striatum) to a reference region lacking these receptors (cerebellum) was used to calculate receptor occupancy. The percentage of receptor occupancy was determined by the reduction in the specific binding of [¹⁸F]SPA-RQ after aprepitant administration compared to baseline.

Casopitant PET Imaging Protocol
  • Objective: To determine the occupancy of NK1 receptors achieved following different single oral doses of casopitant.

  • Study Design: Each of the eight healthy subjects underwent two PET scans.

  • Radioligand: [¹¹C]GR205171, a high-affinity and selective NK1 receptor antagonist tracer.

  • Imaging Procedure:

    • A baseline PET scan was conducted to establish baseline NK1 receptor binding parameters.

    • A second PET scan was performed 24 hours after a single oral dose of casopitant (ranging from 2 to 120 mg).

    • Arterial blood samples were collected throughout the scans to determine the plasma and whole blood input functions for kinetic modeling.

  • Data Analysis: A three-tissue compartment model was used to estimate the NK1 receptor binding parameters. Receptor occupancy was calculated by comparing the binding potential (BPND) at baseline and after casopitant administration.

Visualizing the Process: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a generalized workflow for a human PET receptor occupancy study.

NK1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to G-protein G-protein NK1 Receptor->G-protein Activates PLC Phospholipase C G-protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C Activation DAG->PKC Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response This compound This compound This compound->NK1 Receptor Blocks

Caption: NK1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

PET_Occupancy_Workflow cluster_screening Subject Screening & Consent cluster_scan1 Baseline PET Scan cluster_dosing Drug Administration cluster_scan2 Post-Dose PET Scan cluster_analysis Data Analysis Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Radioligand Injection Radioligand Injection Informed Consent->Radioligand Injection PET Image Acquisition PET Image Acquisition Radioligand Injection->PET Image Acquisition Arterial Blood Sampling Arterial Blood Sampling PET Image Acquisition->Arterial Blood Sampling Test Drug (e.g., this compound) or Placebo Test Drug (e.g., this compound) or Placebo Arterial Blood Sampling->Test Drug (e.g., this compound) or Placebo Radioligand Injection_2 Radioligand Injection Test Drug (e.g., this compound) or Placebo->Radioligand Injection_2 PET Image Acquisition_2 PET Image Acquisition Radioligand Injection_2->PET Image Acquisition_2 Arterial Blood Sampling_2 Arterial Blood Sampling PET Image Acquisition_2->Arterial Blood Sampling_2 Kinetic Modeling Kinetic Modeling Arterial Blood Sampling_2->Kinetic Modeling Calculation of Receptor Occupancy Calculation of Receptor Occupancy Kinetic Modeling->Calculation of Receptor Occupancy

Caption: Generalized Workflow for a Human PET Receptor Occupancy Study.

Conclusion

The available data indicates that this compound achieves high NK1 receptor occupancy in the human brain at a clinically relevant dose, which is consistent with its mechanism of action as an NK1 receptor antagonist. While a detailed, publicly available protocol for the this compound PET study is lacking, the comprehensive data from studies of aprepitant and casopitant provide a valuable benchmark for understanding the methodologies and expected outcomes of such investigations. These comparative data are essential for researchers and drug developers working on novel CNS-active compounds, as they highlight the utility of PET imaging in providing quantitative evidence of target engagement and informing dose selection for later-stage clinical trials. Future publications with detailed methodologies from studies on this compound would be beneficial to the scientific community for a more direct and thorough comparison.

References

Vestipitant: A Comparative Analysis of Standalone and Combination Therapy Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vestipitant, a selective neurokinin-1 (NK1) receptor antagonist, has been investigated as a therapeutic agent for a range of conditions, including insomnia, anxiety, and tinnitus. This guide provides a comprehensive comparison of the efficacy of this compound when used as a standalone treatment versus in combination with other pharmacological agents, supported by data from clinical trials.

Executive Summary

Clinical evidence suggests that this compound demonstrates efficacy as a monotherapy for primary insomnia and shows potential as an anxiolytic. However, in the context of tinnitus, a direct comparison with a combination therapy did not demonstrate a benefit of this compound, either alone or in combination with the selective serotonin reuptake inhibitor (SSRI) paroxetine. This guide will delve into the quantitative data and experimental protocols from key studies to provide a clear comparison of these therapeutic approaches.

Mechanism of Action

This compound exerts its effects by blocking the binding of Substance P to the NK1 receptor.[1] Substance P is a neuropeptide involved in various physiological processes, including the regulation of mood, anxiety, and sleep.[2] By antagonizing the NK1 receptor, this compound is hypothesized to modulate these pathways.

Paroxetine, on the other hand, is a well-established SSRI that functions by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing its availability.[3][4] The rationale for combining this compound with an SSRI like paroxetine stems from the potential for synergistic effects on neurotransmitter systems implicated in conditions like anxiety and tinnitus.

This compound as a Standalone Therapy

Primary Insomnia

A randomized, double-blind, placebo-controlled study investigated the efficacy of this compound (15 mg/day) as a monotherapy for primary insomnia over 28 days. The results indicated a significant improvement in sleep parameters compared to placebo.[2]

Table 1: Efficacy of this compound Monotherapy in Primary Insomnia

Outcome MeasureThis compound (15 mg)Placebop-value
Wake After Sleep Onset (WASO) - Nights 1/2 (Ratio) 0.76-0.001
WASO - Nights 27/28 (Ratio) 0.79-0.02
Latency to Persistent Sleep (LPS) - Nights 1/2 Shorter-0.0006
LPS - Nights 27/28 No significant difference--
Total Sleep Time (TST) - Nights 1/2 Improved-< 0.0001
TST - Nights 27/28 Improved-0.02
Experimental Protocol: Primary Insomnia Study
  • Study Design: Randomized, double-blind, placebo-controlled, 28-day parallel-group study.

  • Participants: 161 patients with a diagnosis of primary insomnia.

  • Intervention: Oral administration of this compound (15 mg) or placebo once daily for 28 days.

  • Primary Efficacy Endpoints: Wake After Sleep Onset (WASO).

  • Secondary Efficacy Endpoints: Latency to Persistent Sleep (LPS) and Total Sleep Time (TST).

  • Data Collection: Polysomnography (PSG) recordings on nights 1/2 and 27/28.

Anxiety

In a study involving healthy volunteers sensitive to a 7% CO2 challenge, a single dose of this compound (15 mg) was compared to placebo and alprazolam (0.75 mg) for its anxiolytic effects. This compound demonstrated a significant reduction in anxiety on one of the primary outcome measures.

Table 2: Anxiolytic Effects of this compound Monotherapy

Outcome MeasureThis compound (15 mg)Alprazolam (0.75 mg)Placebo
Visual Analogue Scale-Anxiety (VAS-A) Significant reduction (p<0.05)Not reported-
Panic Symptom List (PSL III-R) Total Score No significant differenceSignificant reduction (p<0.01)-
Experimental Protocol: Anxiety Study
  • Study Design: Randomized, double-blind, cross-over, incomplete block design study.

  • Participants: 19 healthy subjects pre-screened for high sensitivity to a 7% CO2 challenge.

  • Intervention: Single oral dose of this compound (15 mg), vofopitant (25 mg), alprazolam (0.75 mg), or placebo.

  • Procedure: Participants were subjected to three 20-minute 7% CO2 challenges after receiving the treatment.

  • Primary Efficacy Endpoints: Visual Analogue Scale-Anxiety (VAS-A) and Panic Symptom List (PSL III-R).

This compound: Standalone vs. Combination Therapy for Tinnitus

A key study directly compared the efficacy of this compound as a monotherapy versus a combination therapy with paroxetine for the treatment of tinnitus. The results of this study were largely negative, showing no significant benefit for either treatment arm compared to placebo.

Table 3: Efficacy of this compound Monotherapy vs. Combination Therapy for Tinnitus

Outcome MeasureThis compound MonotherapyThis compound + ParoxetinePlacebo
Tinnitus VAS (Intensity, Pitch, Distress) - Day 1 & 14 No significant benefitNo significant benefit-
Arousal-Anxiety VAS - Day 1 & 14 No significant benefitNo significant benefit-
Tinnitus Handicap Inventory - Day 1 & 14 No significant benefitNo significant benefit-
Tinnitus Intensity and Distress Scores (Mean over treatment period) Statistically significant worseningNot reported-
Experimental Protocol: Tinnitus Study
  • Study Design: Randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Twenty-four adult patients with chronic tinnitus.

  • Intervention:

    • This compound (25 mg/day) as monotherapy for 14 days.

    • This compound (25 mg/day) in combination with paroxetine (20 mg/day) for 14 days.

    • Placebo for 14 days.

  • Primary Efficacy Endpoints: Visual Analogue Scale (VAS) measurements of tinnitus loudness (intensity), pitch, and distress.

  • Secondary Efficacy Endpoints: VAS measurements of arousal/anxiety, Tinnitus Handicap Inventory, and Quick Inventory of Depressive Symptomatology.

Visualizations

Signaling Pathways

The following diagram illustrates the proposed mechanism of action of this compound as an NK1 receptor antagonist and paroxetine as a selective serotonin reuptake inhibitor.

Signaling_Pathways cluster_this compound This compound (NK1 Receptor Antagonist) cluster_paroxetine Paroxetine (SSRI) substance_p Substance P nk1_receptor NK1 Receptor substance_p->nk1_receptor Binds neuronal_response_vest Modulation of Anxiety/Sleep Pathways nk1_receptor->neuronal_response_vest Activates This compound This compound This compound->nk1_receptor Blocks serotonin Serotonin sert Serotonin Transporter (SERT) serotonin->sert Reuptake synaptic_serotonin Increased Synaptic Serotonin paroxetine Paroxetine paroxetine->sert Inhibits neuronal_response_parox Modulation of Mood/Anxiety Pathways synaptic_serotonin->neuronal_response_parox Enhances Signaling

Caption: Mechanism of Action for this compound and Paroxetine.

Experimental Workflow: Tinnitus Clinical Trial

The workflow for the clinical trial comparing this compound monotherapy and combination therapy for tinnitus is depicted below.

Tinnitus_Trial_Workflow cluster_treatments Treatment Arms start Patient Recruitment (N=24) randomization Randomization (Crossover Design) start->randomization period1 Treatment Period 1 (14 days) randomization->period1 washout1 Washout Period period1->washout1 vest_mono This compound Monotherapy vest_combo This compound + Paroxetine placebo Placebo period2 Treatment Period 2 (14 days) washout1->period2 washout2 Washout Period period2->washout2 period3 Treatment Period 3 (14 days) washout2->period3 end End of Study (Data Analysis) period3->end

Caption: Crossover Design of the Tinnitus Clinical Trial.

Conclusion

Based on the available clinical trial data, this compound shows promise as a monotherapy for improving sleep maintenance in individuals with primary insomnia. Its efficacy as a standalone anxiolytic is less established but warrants further investigation. In the treatment of tinnitus, however, neither this compound monotherapy nor its combination with paroxetine demonstrated a therapeutic benefit. In fact, this compound monotherapy was associated with a worsening of some tinnitus symptoms. These findings underscore the importance of indication-specific evaluation of new therapeutic agents and the complex neurobiology of conditions like tinnitus. Further research is needed to explore the potential of NK1 receptor antagonists in other psychiatric and neurological disorders, both as monotherapies and as part of combination treatment regimens.

References

analysis of vestipitant's effects compared to other CNS-active agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of vestipitant, a selective neurokinin-1 (NK1) receptor antagonist, with other established central nervous system (CNS)-active agents, specifically Selective Serotonin Reuptake Inhibitors (SSRIs) and benzodiazepines. The analysis is supported by experimental data from clinical trials to delineate the relative efficacy, safety, and mechanistic profiles of these compounds.

Mechanism of Action: A Tale of Three Pathways

The therapeutic effects of this compound, SSRIs, and benzodiazepines stem from their distinct interactions with different neurotransmitter systems.

  • This compound: This agent acts as a selective antagonist at the neurokinin-1 (NK1) receptor.[1] Its primary mechanism is to block the binding of the neuropeptide Substance P, a key mediator in signaling pathways related to stress, anxiety, and sleep regulation.[2][3] By inhibiting Substance P, this compound modulates downstream signaling cascades, including those involving Gq and Gs proteins, which influence intracellular second messengers like calcium and cAMP.[2][4]

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates This compound This compound This compound->NK1R Blocks PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Anxiety, Insomnia) Ca2->Response Leads to PKC->Response Leads to

Caption: Simplified NK1 Receptor Signaling Pathway.
  • SSRIs (e.g., Paroxetine): These drugs selectively inhibit the reuptake of serotonin (5-HT) into the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This mechanism is central to their efficacy in treating anxiety and depressive disorders.

  • Benzodiazepines (e.g., Alprazolam, Lorazepam): This class of drugs enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. By increasing the frequency of chloride channel opening, they promote neuronal inhibition, leading to sedative, anxiolytic, and hypnotic effects.

Comparative Efficacy Analysis

Treatment of Anxiety

Direct comparison of this compound with an SSRI for a diagnosed anxiety disorder is limited. However, a study using a CO₂ inhalation challenge model provides a head-to-head comparison with a benzodiazepine, while extensive data exists for SSRIs in Generalized Anxiety Disorder (GAD).

Table 1: Efficacy in an Experimental Anxiety Model (CO₂ Challenge)

Agent Dose Primary Outcome Measure Result vs. Placebo Citation
This compound 15 mg Visual Analogue Scale-Anxiety (ΔVAS-A%) Significant reduction (p<0.05)

| Alprazolam | 0.75 mg | Panic Symptom List (PSL III-R) Total Score | Significant attenuation (p<0.01) | |

Table 2: Efficacy of Paroxetine in Generalized Anxiety Disorder (GAD)

Agent Dose Duration Primary Outcome Measure Result vs. Placebo Citation
Paroxetine 20 mg/day 8 Weeks Hamilton Anxiety Scale (HAM-A) Significant reduction in HAM-A score
40 mg/day 8 Weeks Hamilton Anxiety Scale (HAM-A) Significant reduction in HAM-A score

| | 20-50 mg/day| 24 Weeks | Relapse Rate | Significantly lower relapse rate (10.9% vs 39.9%) | |

  • Analysis: In an experimental anxiety model, this compound demonstrated significant anxiolytic effects on a subjective anxiety scale. Alprazolam also showed significant effects, albeit on a panic symptom scale. Paroxetine has robust, well-documented efficacy in the clinical treatment of GAD, leading to significant symptom reduction and prevention of relapse. The data suggests this compound has potential as an anxiolytic, though its efficacy relative to SSRIs in a formal clinical setting for GAD has not been established.

Treatment of Insomnia

This compound has been studied in patients with primary insomnia, allowing for a comparison with commonly used hypnotics like benzodiazepines and non-benzodiazepine "Z-drugs".

Table 3: Efficacy in Primary Insomnia

Agent Dose Key Efficacy Outcome (vs. Placebo) Maintained Effect Citation
This compound 15 mg Improved Wake After Sleep Onset (WASO) and Total Sleep Time (TST). Effects on WASO and TST maintained at 28 days.
Lorazepam 2 mg Moderately effective in inducing and maintaining sleep. Efficacy maintained over 7 nights of use.

| Zopiclone | 7.5 mg | Increased Main Nocturnal Sleep Duration (by ~81 min) and reduced WASO (by ~26 min). | Studied for 14 days. | |

  • Analysis: this compound demonstrates a significant and sustained improvement in sleep maintenance (reduced WASO) and total sleep time over a 4-week period, a key advantage in the treatment of chronic insomnia. While benzodiazepines like lorazepam are effective, their use is often limited by concerns over tolerance and withdrawal phenomena, including rebound insomnia. Z-drugs like zopiclone also show efficacy in improving sleep duration and continuity. A notable finding for this compound was the lack of associated next-day cognitive impairment, a common concern with benzodiazepine-receptor agonists.

Side Effect Profile Comparison

The safety and tolerability profile is a critical differentiator among these CNS agents.

Table 4: Comparative Side Effect Profiles

Agent/Class Common Side Effects Serious/Less Common Side Effects Citation
This compound Headache, fatigue, dry mouth. Adverse event rate similar to placebo (25% vs 22%). No serious adverse events reported in the primary insomnia trial.
SSRIs (Paroxetine) Nausea, headache, somnolence, dizziness, insomnia, sexual dysfunction. Discontinuation syndrome, potential for increased anxiety initially.

| Benzodiazepines | Drowsiness, light-headedness, confusion, dizziness, muscle weakness, memory problems, impaired coordination. | Dependence, tolerance, withdrawal symptoms (rebound anxiety/insomnia), respiratory depression (especially with opioids). | |

  • Analysis: this compound was generally well-tolerated in clinical trials, with an adverse event profile comparable to placebo. This contrasts sharply with benzodiazepines, which carry significant risks of dependence, withdrawal, and cognitive impairment. SSRIs are generally considered safer for long-term use than benzodiazepines but are associated with a distinct set of side effects, particularly sexual dysfunction and discontinuation symptoms, which were not prominent with this compound in the cited studies.

Experimental Protocols & Workflows

This compound in Experimental Anxiety (Poma et al., 2013)
  • Objective: To study the pharmacological properties of NK1 antagonists in comparison with a benzodiazepine during a 7% CO₂ challenge in healthy volunteers sensitive to the challenge.

  • Study Design: A randomized, double-blind, cross-over, incomplete block design study.

  • Participants: 19 healthy subjects pre-screened for high sensitivity to a 7% CO₂ test.

  • Interventions: Single doses of this compound (15 mg), vofopitant (25 mg), alprazolam (0.75 mg), or placebo were administered.

  • Methodology: Following treatment, each volunteer was subjected to three 20-minute challenges with 7% CO₂. Anxiety was evaluated using the Visual Analogue Scale-Anxiety (VAS-A) and the Panic Symptom List (PSL III-R). Physiological parameters like heart rate and skin conductance were also recorded.

Anx_Exp_Workflow cluster_screening Phase 1: Screening cluster_randomization Phase 2: Treatment (Cross-Over Design) cluster_challenge Phase 3: Challenge & Assessment Screen Screen Healthy Volunteers for CO₂ Sensitivity Rand Randomize 19 Subjects Screen->Rand Placebo Placebo Rand->Placebo Vesti This compound (15mg) Rand->Vesti Alpra Alprazolam (0.75mg) Rand->Alpra Challenge Administer 3x 20-min 7% CO₂ Challenges Placebo->Challenge Single Dose Admin Vesti->Challenge Single Dose Admin Alpra->Challenge Single Dose Admin Assess Assess Anxiety (VAS-A, PSL) & Physiological Measures Challenge->Assess

Caption: Experimental Workflow for CO₂ Challenge Study.
This compound in Primary Insomnia (Ratti et al., 2013)

  • Objective: To investigate the hypnotic effects of repeated doses of this compound in patients with primary insomnia.

  • Study Design: A randomized, double-blind, placebo-controlled, 28-day parallel-group study conducted across eleven sleep centers.

  • Participants: 161 patients diagnosed with primary insomnia.

  • Interventions: Patients received either this compound (15 mg) or a matching placebo daily for 28 consecutive days.

  • Methodology: Polysomnography (PSG) assessments were conducted for two consecutive nights at the beginning of the trial (Nights 1/2) and at the end of the trial (Nights 27/28). The primary efficacy measure was Wake After Sleep Onset (WASO). Secondary measures included Latency to Persistent Sleep (LPS) and Total Sleep Time (TST). Next-day cognitive function was also assessed.

Ins_Exp_Workflow cluster_setup Setup cluster_treatment 28-Day Treatment Period cluster_assessment Assessment Points Recruit Recruit 161 Patients with Primary Insomnia Randomize Randomize Recruit->Randomize Vesti_Group This compound Group (15mg/day) Randomize->Vesti_Group Placebo_Group Placebo Group Randomize->Placebo_Group Assess_Start Baseline Assessment PSG on Nights 1 & 2 Assess_End End-of-Study Assessment PSG on Nights 27 & 28 Assess_Start->Assess_End 28 Days of Dosing

Caption: Experimental Workflow for Primary Insomnia Study.

Summary & Conclusion

This comparative analysis situates this compound as a novel CNS agent with a distinct mechanistic profile from SSRIs and benzodiazepines. Its efficacy in improving sleep maintenance without next-day cognitive impairment and its anxiolytic potential in experimental models, combined with a favorable side effect profile, highlight its therapeutic promise.

Compared to benzodiazepines, this compound may offer a safer alternative for long-term use, particularly for insomnia, by avoiding the risks of dependence and withdrawal. Compared to SSRIs for anxiety, its relative efficacy in established anxiety disorders remains to be fully elucidated through further head-to-head clinical trials. The unique mechanism of antagonizing the Substance P/NK1 receptor pathway represents a departure from traditional monoaminergic and GABAergic modulation, offering a potentially valuable alternative for patient populations who do not respond to or cannot tolerate existing therapies.

Logical_Comparison cluster_indications Therapeutic Areas cluster_profiles Key Characteristics This compound This compound (NK1 Antagonist) Anxiety Anxiety This compound->Anxiety Potential Efficacy Insomnia Insomnia This compound->Insomnia Demonstrated Efficacy (Sleep Maintenance) SSRI SSRIs (e.g., Paroxetine) SSRI->Anxiety Established Efficacy (GAD) Benzo Benzodiazepines (e.g., Alprazolam) Benzo->Anxiety Established Efficacy (Acute) Benzo->Insomnia Established Efficacy (Sleep Onset/Maint.) Efficacy Efficacy Profile Efficacy->this compound Sustained (Insomnia) Efficacy->SSRI Robust (GAD) Efficacy->Benzo Rapid Onset Safety Safety Profile Safety->this compound Favorable, Placebo-like Safety->SSRI No Dependence Risk, Sexual Side Effects Safety->Benzo Dependence & Withdrawal Risk, Cognitive Impairment

References

Safety Operating Guide

Navigating the Disposal of Vestipitant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Pharmaceutical Waste Regulations

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets forth regulations for the management of hazardous waste, which can include certain pharmaceuticals.[1][2] Many states have their own, often more stringent, regulations that supplement these federal laws.[1]

A key aspect of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[2] Healthcare facilities and research laboratories are required to have a detailed waste management plan and ensure that all personnel handling such materials are adequately trained.[2]

Categorizing Vestipitant for Disposal

Without a specific Safety Data Sheet (SDS) detailing its disposal, a conservative approach should be taken when categorizing this compound waste. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. The hazardous category includes substances that are specifically listed by the EPA or exhibit characteristics such as ignitability, corrosivity, reactivity, or toxicity.

Given that this compound is a potent, biologically active compound, it is prudent to handle it as a potentially hazardous waste unless a formal hazard assessment determines otherwise.

Waste Category Description Typical Disposal Method
Hazardous Pharmaceutical Waste Pharmaceuticals specifically listed by the EPA or exhibiting hazardous characteristics (ignitable, corrosive, reactive, toxic).Must be treated at a permitted treatment facility, typically through incineration.
Non-Hazardous Pharmaceutical Waste Unwanted, contaminated, or expired medication not classified as hazardous.Requires proper disposal to prevent environmental harm, with less stringent regulations than hazardous waste.
Controlled Substances Pharmaceuticals regulated by the DEA due to potential for abuse.Subject to specific DEA disposal requirements.

Procedural Steps for this compound Disposal

The following step-by-step process outlines a recommended procedure for the disposal of this compound in a laboratory setting. This workflow is designed to ensure safety and compliance with general pharmaceutical waste regulations.

Vestipitant_Disposal_Workflow cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Identify this compound Waste (Unused, expired, contaminated) B Consult Safety Data Sheet (SDS) (If available) A->B Check for specific guidance C Assume Hazardous Waste (In absence of specific data) B->C No SDS or disposal info D Segregate from general waste C->D E Place in a designated, labeled, leak-proof hazardous waste container D->E F Arrange for pickup by a licensed hazardous waste contractor E->F G Ensure proper documentation (Waste manifest) F->G H Incineration at a permitted facility G->H

Figure 1: Logical workflow for the proper disposal of this compound.
  • Waste Identification and Assessment :

    • Identify all forms of this compound waste, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).

    • Attempt to locate a specific Safety Data Sheet (SDS) for this compound to check for any explicit disposal instructions. In the absence of an SDS, proceed with the assumption that the waste is hazardous.

  • Segregation and Collection :

    • Segregate this compound waste from non-hazardous and general laboratory waste at the point of generation.

    • Collect all this compound waste in a designated, properly labeled, leak-proof, and sealed container. The label should clearly indicate "Hazardous Pharmaceutical Waste" and identify the contents.

  • Storage :

    • Store the hazardous waste container in a secure, designated area away from incompatible materials. Storage times are regulated and should be kept to a minimum.

  • Disposal through a Licensed Contractor :

    • Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste management company.

    • Ensure the contractor provides a waste manifest, which documents the transfer of waste from the generator to the disposal facility.

  • Record Keeping :

    • Maintain all records related to the disposal of this compound waste, including waste manifests, for the period required by federal and state regulations.

Alternative Disposal Considerations for Household Settings

While this compound is an investigational drug primarily used in research settings, it is important to be aware of general recommendations for household pharmaceutical disposal. The FDA advises against flushing most medicines down the toilet unless they are on a specific "flush list," due to the potential for environmental contamination. The preferred method for household disposal is through drug take-back programs. If a take-back program is not available, the FDA recommends mixing the medication (without crushing tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds, placing the mixture in a sealed plastic bag, and disposing of it in the household trash.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Vestipitant

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines crucial safety protocols and logistical plans for the handling and disposal of Vestipitant, a selective NK1 receptor antagonist currently in development.[1][2] All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.

This compound is an investigational drug developed by GlaxoSmithKline and is intended for research use only, not for human or veterinary applications.[1] While it is shipped as a non-hazardous chemical, proper handling and disposal are paramount to mitigate any potential risks.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted by the institution's Environmental Health and Safety (EHS) department to determine the specific PPE requirements for handling this compound.[3] The following table summarizes the recommended PPE based on general best practices for handling research compounds.

PPE CategoryMinimum RecommendationRecommended for Procedures with Risk of Aerosolization or Splashing
Hand Protection Powder-free nitrile or neoprene gloves.Two pairs of chemotherapy-grade gloves (ASTM D6978).
Body Protection A clean lab coat or a disposable gown.A disposable gown made of polyethylene-coated polypropylene or other resistant laminate material.
Eye and Face Protection Safety glasses with side shields.Chemical splash goggles and a face shield.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.An N95 respirator or higher, particularly when handling powders outside of a certified chemical fume hood.
Head and Shoe Covers Not generally required.Disposable head, hair, and shoe covers as determined by risk assessment.

Operational and Disposal Plan

This step-by-step guidance ensures the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage.

  • This compound is a solid powder.

  • Store in a dry, dark environment.

  • For short-term storage (days to weeks), maintain a temperature of 0 - 4°C.

  • For long-term storage (months to years), store at -20°C.

  • Stock solutions, typically prepared in DMSO, should be stored at 0 - 4°C for short-term use or -20°C for long-term storage.

2. Handling and Preparation:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Wear the appropriate PPE as outlined in the table above.

  • When preparing solutions, be mindful that this compound is soluble in DMSO but not in water.

  • Avoid generating dust or aerosols.

3. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Evacuate the immediate area if the spill is large or if there is a risk of significant aerosolization.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Clean the area with a suitable decontaminating agent, as determined by your institution's EHS guidelines.

  • Collect all contaminated materials in a sealed, labeled container for proper disposal.

4. Disposal:

  • All waste materials, including empty containers, contaminated PPE, and unused this compound, must be disposed of in accordance with institutional and local regulations.

  • Contact your institution's EHS department to determine if this compound is classified as hazardous waste.

  • For Non-Hazardous Waste: If deemed non-hazardous, it may be permissible to dispose of it in red biohazard-chemotoxic containers for incineration.

  • For Hazardous Waste: If classified as hazardous, it must be disposed of through an approved hazardous waste vendor.

  • Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by EHS. The FDA provides a "flush list" for certain medications, but it is crucial to first consult with EHS for investigational compounds.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a research setting.

Vestipitant_Workflow This compound Handling and Disposal Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Disposal receive Receive Shipment inspect Inspect Packaging receive->inspect store Store at Appropriate Temperature (0-4°C short-term, -20°C long-term) inspect->store don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood prepare Prepare Solutions (e.g., in DMSO) fume_hood->prepare experiment Conduct Experiment prepare->experiment collect_waste Collect All Waste (Unused compound, contaminated PPE, etc.) experiment->collect_waste contact_ehs Contact EHS for Waste Classification collect_waste->contact_ehs hazardous Dispose as Hazardous Waste contact_ehs->hazardous Hazardous non_hazardous Dispose as Non-Hazardous Waste contact_ehs->non_hazardous Non-Hazardous

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Vestipitant
Reactant of Route 2
Vestipitant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.